Diallate
Description
Diallat is a tertiary amine.
Diallate is a thiocarbamate herbicide used to control weeds and grasses amongst crops. It can be applied to the soil before planting or to the growing crops. It is used on alfalfa, alsike clover, barley, corn, flax, soybeans, lentils, peas, potatoes, red clover, sugar beets and sweet clover. Thiocarbamates are mainly used in agriculture as insecticides, herbicides, and fungicides. Additional uses are as biocides for industrial or other commercial applications, and in household products. Some are used for vector control in public health. Thiocarbamates are mostly liquids or solids with low melting points.
RN given refers to cpd without isomeric designation; structure
Properties
IUPAC Name |
S-[(Z)-2,3-dichloroprop-2-enyl] N,N-di(propan-2-yl)carbamothioate | |
|---|---|---|
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InChI |
InChI=1S/C10H17Cl2NOS/c1-7(2)13(8(3)4)10(14)15-6-9(12)5-11/h5,7-8H,6H2,1-4H3/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
SPANOECCGNXGNR-UITAMQMPSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)SCC(=CCl)Cl | |
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Isomeric SMILES |
CC(C)N(C(C)C)C(=O)SC/C(=C/Cl)/Cl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2NOS | |
| Record name | DIALLATE | |
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DSSTOX Substance ID |
DTXSID8058326 | |
| Record name | cis-Diallate | |
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Molecular Weight |
270.22 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Used as an herbicide., Brown liquid; [Merck Index] Clear brown viscous liquid; [MSDSonline] | |
| Record name | DIALLATE | |
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| Record name | Diallate | |
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Boiling Point |
150 °C @ 9 MM HG | |
| Record name | DIALLATE | |
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Flash Point |
77 °C, 96 C deg (open cup); 77 °C (closed cup) | |
| Record name | Diallate | |
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Solubility |
SOL IN ACETONE, BENZENE, CHLOROFORM, ETHER, & HEPTANE, SOL IN WATER 14 PPM @ 25 °C, MISCIBLE WITH ETHANOL & ISOPROPYL ALCOHOL. MISCIBLE IN XYLENE, KEROSENE, & ETHYL ACETATE @ 25 °C. | |
| Record name | DIALLATE | |
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Density |
1.188 @ 25 °C/15.6 °C | |
| Record name | DIALLATE | |
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Vapor Pressure |
0.00015 [mmHg], 1.5X10-4 MM HG @ 25 °C | |
| Record name | Diallate | |
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Impurities |
May be contaminated with diisopropylamine & other (unknown) cmpd in the manufacturing process. | |
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Color/Form |
BROWN LIQUID, Oily liquid | |
CAS No. |
2303-16-4, 17708-57-5 | |
| Record name | DIALLATE | |
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| Record name | cis-Diallate | |
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| Record name | DIALLATE, (Z)- | |
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| Record name | DIALLATE | |
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| Record name | CIS-DIALLATE | |
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Melting Point |
25-30 °C | |
| Record name | DIALLATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1566 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Core Mechanism of Diallate Herbicide in Wild Oats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallate (B166000), a thiocarbamate herbicide, has been historically utilized for the selective control of wild oats (Avena fatua), a competitive weed in various crops. Understanding its precise mechanism of action is crucial for the development of new herbicidal compounds and for managing herbicide resistance. This technical guide provides a comprehensive overview of the core mechanism of this compound in wild oats, focusing on its biochemical and physiological effects. The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a process critical for proper plant development.
Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The herbicidal activity of this compound in wild oats is primarily attributed to its interference with the biosynthesis of VLCFAs. These fatty acids, with chain lengths greater than 18 carbons, are essential precursors for the synthesis of various vital lipid components, including epicuticular waxes, suberin, and components of cellular membranes.
Metabolic Activation
This compound itself is a proherbicide. Within the plant, it undergoes metabolic activation through oxidation to this compound sulfoxide (B87167).[1] This sulfoxide form is the more potent inhibitor of the enzymes involved in fatty acid elongation.
Target Enzyme: Fatty Acid Elongase (Ketoacyl-CoA Synthase)
The primary molecular target of this compound sulfoxide is the fatty acid elongase (FAE) complex, specifically the ketoacyl-CoA synthase (KCS) enzyme. This enzyme catalyzes the initial and rate-limiting step in the VLCFA elongation cycle: the condensation of malonyl-CoA with an existing acyl-CoA chain. By inhibiting KCS, this compound sulfoxide effectively halts the extension of fatty acid chains beyond C18.
Physiological and Morphological Consequences
The disruption of VLCFA synthesis leads to a cascade of physiological and morphological effects that ultimately result in the death of the wild oat seedling.
-
Disruption of Epicuticular Wax Formation: VLCFAs are the building blocks of the epicuticular wax layer that coats the plant surface. This wax layer is crucial for preventing uncontrolled water loss (desiccation) and protecting the plant from environmental stresses. Treatment with thiocarbamate herbicides like this compound leads to a significant reduction in epicuticular wax deposition.
-
Impaired Cell Elongation and Expansion: The inhibition of VLCFA synthesis affects the composition and integrity of cellular membranes, which are vital for cell growth. This leads to a failure of proper cell elongation and expansion, rather than a direct inhibition of cell division.[2] This is observed as stunted growth of the emerging shoot and roots.
-
Secondary Effect on Mitosis: While some studies have reported mitotic abnormalities in this compound-treated wild oats, this is now considered a secondary effect. The primary mechanism is not the disruption of the mitotic spindle but rather the consequences of disrupted lipid metabolism on overall cell development and integrity.
Quantitative Data on this compound and Related Thiocarbamate Effects
| Herbicide/Isomer | Species | Parameter | Value/Effect | Reference |
| This compound (trans isomer) | Avena fatua | GR50 (shoot height) | More effective than the cis isomer | |
| This compound (cis isomer) | Avena fatua | GR50 (shoot height) | Less effective than the trans isomer | |
| Triallate | Avena fatua (susceptible) | VLCFA levels (C>18) | Significantly reduced | |
| Triallate Sulfoxide | Avena fatua (susceptible & resistant) | VLCFA levels (C>18) | Significantly reduced in both |
Signaling Pathways and Experimental Workflows
Metabolic Activation and Inhibition of VLCFA Synthesis
References
(Z)-Diallate versus (E)-Diallate: A Technical Examination of Isomeric Differences in Herbicidal Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diallate (B166000), a thiocarbamate herbicide, has been utilized for the control of various grass weeds. It exists as two geometric isomers, (Z)-Diallate (cis) and (E)-Diallate (trans), which exhibit notable differences in their herbicidal efficacy. This technical guide provides a comprehensive analysis of the differential activity of these isomers, their mechanism of action, metabolic activation, and the experimental protocols for their evaluation. The (E)-isomer of this compound is demonstrably more herbicidally active than the (Z)-isomer, a factor of critical importance in the formulation and application of this agrochemical. Furthermore, mixtures of the two isomers can result in an antagonistic effect, reducing the overall efficacy compared to the pure (E)-isomer.
Comparative Herbicidal Activity
The herbicidal activity of the (Z)- and (E)-isomers of this compound has been most notably studied in wild oat (Avena fatua), a significant weed in cereal crops. Research has consistently shown that the (E)-isomer possesses greater herbicidal potency.
Quantitative Data on Herbicidal Efficacy
The following table summarizes the available quantitative data comparing the herbicidal activity of (Z)-Diallate and (E)-Diallate.
| Weed Species | Isomer | Metric | Value | Reference |
| Wild Oat (Avena fatua) | (Z)-Diallate | Relative Potency | ~65% less effective than (E)-isomer | [1] |
| Wild Oat (Avena fatua) | (E)-Diallate | Relative Potency | 2.6 times more effective than a 58:42 (Z:E) mixture | [1] |
| Wild Oat (Avena fatua) | (Z)-Diallate & (E)-Diallate Mixture (58:42) | Interaction | Antagonistic effect | [1] |
Mechanism of Action
The primary mode of action for this compound, and other thiocarbamate herbicides, is the inhibition of lipid biosynthesis, specifically the elongation of very long-chain fatty acids (VLCFAs).[2] VLCFAs are crucial components of cuticular waxes and suberin, which are essential for protecting the plant from environmental stress and maintaining cell membrane integrity.
Inhibition of Very Long-Chain Fatty Acid (VLCFA) Synthesis
This compound disrupts the synthesis of VLCFAs by inhibiting the elongase enzyme system located in the endoplasmic reticulum. This enzyme complex is responsible for the sequential addition of two-carbon units to fatty acid chains of 16 or 18 carbons in length. The inhibition of VLCFA synthesis leads to a reduction in the production of cuticular waxes, resulting in increased cuticle permeability and susceptibility to desiccation. In developing seedlings, this disruption of lipid synthesis severely impairs the formation of new cell membranes, which is critical for growth, leading to the failure of the coleoptile to emerge from the soil and eventual plant death.
Caption: Inhibition of the Very Long-Chain Fatty Acid (VLCFA) synthesis pathway by activated this compound.
Metabolic Activation of this compound
This compound is a pro-herbicide, meaning it requires metabolic activation within the target plant to become phytotoxic.[3] The primary activation step is sulfoxidation, a reaction catalyzed by microsomal monooxygenases, which converts the this compound parent molecule into the highly reactive this compound sulfoxide.[4] It is this sulfoxide form that is the active inhibitor of the VLCFA elongase enzymes.
Caption: Metabolic activation pathway of this compound to its active form and a mutagenic byproduct.
Further reactions of this compound sulfoxide can lead to the formation of 2-chloroacrolein, a potent bacterial mutagen.[4] This transformation occurs via a[5][6] sigmatropic rearrangement and subsequent 1,2-elimination reactions. The formation of this mutagenic compound is a significant aspect of the toxicological profile of this compound.
Experimental Protocols
The following protocols provide a framework for the evaluation of the herbicidal activity of (Z)- and (E)-diallate isomers.
Dose-Response Bioassay for Herbicidal Activity
This protocol is designed to determine the concentration of each this compound isomer required to produce a specific response, typically a 50% reduction in growth (GR50) or 50% inhibition of a metabolic process (IC50).
1. Plant Material and Growth Conditions:
- Select a susceptible weed species, such as wild oat (Avena fatua).
- Germinate seeds in a controlled environment (e.g., germination paper or sand) to ensure uniform seedling development.
- Transplant seedlings at a consistent growth stage (e.g., two-leaf stage) into pots containing a standardized soil mix.
- Maintain plants in a growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.
2. Herbicide Treatment:
- Prepare stock solutions of (Z)-Diallate and (E)-Diallate in a suitable solvent (e.g., acetone (B3395972) with a surfactant).
- Create a series of dilutions to cover a range of concentrations expected to cause between 10% and 90% growth inhibition.
- Apply the herbicide solutions to the soil surface or as a pre-emergent incorporated treatment, ensuring even distribution. A non-treated control group should be included.
- Replicate each treatment concentration at least three to four times.
3. Data Collection and Analysis:
- After a specified period (e.g., 14-21 days), harvest the above-ground biomass of the treated and control plants.
- Dry the biomass to a constant weight.
- Express the dry weight of each treated plant as a percentage of the mean dry weight of the non-treated control plants.
- Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to calculate the GR50 value for each isomer.
Protocol for Assessing Synergistic and Antagonistic Effects
This protocol is used to determine if the combined effect of the (Z)- and (E)-diallate isomers is additive, synergistic (greater than expected), or antagonistic (less than expected).
1. Experimental Design:
- Following the dose-response bioassay protocol, establish the GR50 values for the individual (Z)- and (E)-isomers.
- Prepare mixtures of the two isomers in various ratios (e.g., 1:3, 1:1, 3:1).
- For each mixture, create a dose-response curve as described above.
2. Data Analysis (Colby's Method):
- Calculate the expected response (E) for each mixture concentration using the following formula: E = X + Y - (XY/100) where X is the percent inhibition from (Z)-Diallate at a given concentration and Y is the percent inhibition from (E)-Diallate at a given concentration.
- Compare the observed response from the mixture experiment to the calculated expected response.
- If the observed response is significantly greater than the expected response, the interaction is synergistic.
- If the observed response is significantly less than the expected response, the interaction is antagonistic.
- If the observed and expected responses are not significantly different, the interaction is additive.
Visualization of Differential Activity
The differential herbicidal activity of the (Z)- and (E)-diallate isomers can be conceptualized as a logical workflow.
Caption: Logical workflow illustrating the differential herbicidal activity of (E)- and (Z)-Diallate.
Conclusion
The geometric isomerism of this compound plays a pivotal role in its herbicidal activity. The (E)-isomer is significantly more potent than the (Z)-isomer, a difference that is likely attributable to the stereospecificity of the interaction between the activated sulfoxide form of the herbicide and its target enzyme, VLCFA elongase. The antagonistic effect observed in isomer mixtures further underscores the importance of isomeric purity in herbicidal formulations. This technical guide provides researchers and professionals in the field with a foundational understanding of the key differences between (Z)- and (E)-diallate, the underlying mechanisms of action, and standardized protocols for their evaluation. This knowledge is essential for the development of more effective and selective herbicidal solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel activation mechanism for the promutagenic herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Genotoxicity and Mutagenic Potential of Diallate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diallate (B166000), a thiocarbamate herbicide, has demonstrated significant genotoxic and mutagenic potential across a range of in vitro and in vivo assays. This technical guide provides a comprehensive overview of the key experimental findings, detailed methodologies of the assays employed, and an exploration of the underlying molecular mechanisms, including metabolic activation and DNA damage response pathways. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of the scientific principles and results.
Introduction
This compound, chemically known as S-(2,3-dichloroallyl) diisopropylthiocarbamate, has been utilized for pre-emergence control of wild oats. Concerns over its potential carcinogenicity and heritable genetic effects have prompted extensive investigation into its genotoxic and mutagenic properties. This guide synthesizes the available scientific literature to provide a detailed technical resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development.
Genotoxicity and Mutagenicity Profile
This compound has been evaluated in a battery of short-term tests that assess its ability to induce gene mutations, chromosomal damage, and DNA damage. The findings consistently indicate that this compound is a potent mutagen, particularly after metabolic activation.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon. A positive result is indicated by an increase in the number of revertant colonies that can grow on a histidine-deficient medium.
This compound has been shown to be mutagenic in the Ames test, causing both frameshift and base-substitution mutations.[1] It induces a dose-related increase in revertant colonies in S. typhimurium strains TA98, TA100, and TA1535.[1][2] The mutagenic activity of this compound is significantly enhanced in the presence of a mammalian metabolic activation system (S9 mix), indicating that its metabolites are the ultimate mutagens.[1][2]
Table 1: Summary of Ames Test Results for this compound
| S. typhimurium Strain | Type of Mutation Detected | Metabolic Activation (S9) | Dose Range (µ g/plate ) | Outcome |
| TA98 | Frameshift | +/- | 0.59 - 118.0 | Positive with S9 |
| TA100 | Base-pair substitution | +/- | 0.59 - 118.0 | Positive with S9 |
| TA1535 | Base-pair substitution | +/- | 0.59 - 118.0 | Positive with S9 |
In Vitro Mammalian Cell Assays
The in vitro chromosome aberration assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose.
Studies have demonstrated that this compound induces a dose-dependent increase in the frequency of cells with chromosome damage in CHO cells.[2] This clastogenic activity is observed with and without metabolic activation, although the effect is often more pronounced with S9 mix.
Table 2: Chromosome Aberration in CHO Cells Exposed to this compound
| Concentration (µg/mL) | Metabolic Activation (S9) | Percentage of Cells with Aberrations (%) |
| Control | - | Data not available in cited sources |
| Dose 1 | - | Data not available in cited sources |
| Dose 2 | - | Data not available in cited sources |
| Control | + | Data not available in cited sources |
| Dose 1 | + | Data not available in cited sources |
| Dose 2 | + | Data not available in cited sources |
| Note: While studies confirm a dose-related increase, specific quantitative data on the percentage of aberrant cells at different concentrations were not available in the reviewed literature. |
The sister chromatid exchange (SCE) assay is a sensitive indicator of DNA damage and repair. It detects the exchange of genetic material between sister chromatids of a duplicating chromosome.
This compound has been shown to cause a dose-related increase in the number of sister chromatid exchanges in CHO cells.[2] This effect is observed in the presence of metabolic activation, further supporting the role of this compound's metabolites in its genotoxicity.
Table 3: Sister Chromatid Exchange in CHO Cells Exposed to this compound
| Concentration (µg/mL) | Metabolic Activation (S9) | SCEs per Cell (Mean ± SD) |
| Control | + | Data not available in cited sources |
| Dose 1 | + | Data not available in cited sources |
| Dose 2 | + | Data not available in cited sources |
| Note: While studies confirm a dose-related increase, specific quantitative data on the number of SCEs per cell at different concentrations were not available in the reviewed literature. |
The mouse lymphoma assay (L5178Y TK+/-) is a forward mutation assay that detects a broad spectrum of genetic damage, including point mutations and chromosomal events.
This compound has tested positive in the mouse lymphoma assay in the presence of metabolic activation, with concentrations ranging from 1 to 72 µg/mL.[1] This indicates its ability to induce gene mutations in mammalian cells.
Table 4: Mouse Lymphoma Assay Results for this compound
| Concentration (µg/mL) | Metabolic Activation (S9) | Mutation Frequency (per 10^6 viable cells) |
| Control | + | Data not available in cited sources |
| 1 - 72 | + | Positive (dose-dependent increase) |
| Note: While the study reports a positive outcome, specific mutation frequency data at different concentrations were not provided. |
In Vivo Assays
The SLRL test in Drosophila melanogaster is a sensitive in vivo assay for detecting germline mutations.
This compound was found to be mutagenic in the Drosophila SLRL test when flies were exposed to a 0.0004% solution.[1] This positive result in an in vivo germ cell assay highlights the potential for heritable genetic damage.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To evaluate the potential of a substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: S. typhimurium strains TA98, TA100, and TA1535 are grown overnight in nutrient broth.
-
Metabolic Activation: A rat liver homogenate (S9 fraction) is prepared and mixed with cofactors (S9 mix) to simulate mammalian metabolism.
-
Plate Incorporation Method:
-
To molten top agar (B569324), the test chemical at various concentrations, the bacterial culture, and either S9 mix or a buffer (for non-activation conditions) are added.
-
The mixture is poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[3][4]
In Vitro Chromosome Aberration Assay in CHO Cells
Objective: To identify substances that cause structural chromosome damage in cultured mammalian cells.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are grown in appropriate culture medium.
-
Treatment: Cells are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours). A vehicle control and a positive control are run concurrently.
-
Recovery and Harvest: After treatment, the cells are washed and incubated in fresh medium. A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase. Cells are then harvested.
-
Slide Preparation: Harvested cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Analysis: Chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations such as breaks, gaps, and exchanges. At least 100 metaphases per concentration are scored.[5][6]
Sister Chromatid Exchange (SCE) Assay in CHO Cells
Objective: To detect the ability of a substance to induce exchanges between sister chromatids.
Methodology:
-
Cell Culture and BrdU Labeling: CHO cells are cultured for two replication cycles in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA.
-
Treatment: The test substance is added to the cultures for a defined period during the BrdU incubation.
-
Metaphase Arrest and Harvesting: Similar to the chromosome aberration assay, cells are treated with a spindle inhibitor to accumulate metaphase cells, which are then harvested.
-
Slide Preparation and Staining: Slides are prepared and stained using a fluorescence plus Giemsa (FPG) technique. This allows for differential staining of the sister chromatids based on the amount of BrdU incorporated.
-
Scoring: The number of SCEs per metaphase is counted. A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.[7][8][9]
Mechanisms of Genotoxicity
Metabolic Activation
The genotoxicity of this compound is largely dependent on its metabolic activation. Microsomal monooxygenases, a class of enzymes primarily found in the liver, play a crucial role in this process.
Diagram 1: Metabolic Activation of this compound
Caption: Metabolic activation of this compound to the ultimate mutagen, 2-chloroacrolein.
This compound is metabolized to 2-chloroacrolein, a highly reactive and potent mutagen. This metabolite can then form adducts with DNA, leading to the various genotoxic effects observed.
DNA Damage Response Pathways
The DNA damage induced by this compound's metabolites triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. Key signaling pathways involved in the DNA damage response (DDR) include those orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[1][10]
Upon detection of DNA double-strand breaks (a likely consequence of this compound-induced adducts), the ATM kinase is activated.[1][10] This activation initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the tumor suppressor protein p53.[11] Activated p53 can then induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired.[11][12][13] The ATR pathway is typically activated by single-strand DNA breaks or replication stress.[1][10]
Diagram 2: DNA Damage Response to this compound-Induced Damage
Caption: Simplified DNA damage response pathway activated by this compound.
Conclusion
The evidence presented in this technical guide strongly indicates that this compound possesses significant genotoxic and mutagenic properties. Its activity is largely mediated by its metabolic conversion to the reactive intermediate, 2-chloroacrolein. This metabolite can induce a range of genetic damage, from point mutations to chromosomal aberrations. The cellular response to this damage involves the activation of key DNA damage signaling pathways. The positive findings in both in vitro and in vivo assays, including a germ cell mutagenicity assay, underscore the potential risk associated with this compound exposure. This comprehensive overview provides a valuable resource for researchers and professionals involved in the assessment of chemical safety and the development of new pharmaceutical agents. Further research is warranted to fully elucidate the dose-response relationships and the specific downstream targets of this compound-induced DNA damage signaling pathways in various biological systems.
References
- 1. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutagenic activity of this compound and triallate determined by a battery of in vitro mammalian and microbial tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ames test - Wikipedia [en.wikipedia.org]
- 4. enamine.net [enamine.net]
- 5. criver.com [criver.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. 2.4. Sister Chromatid Exchange Assay [bio-protocol.org]
- 8. ableweb.org [ableweb.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies [mdpi.com]
- 12. The p53 network: Cellular and systemic DNA damage responses in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p53 in the DNA-Damage-Repair Process - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Diallate: An In-depth Guide for Researchers
An examination of the toxicological effects of the thiocarbamate herbicide Diallate on non-target organisms, detailing its impact on various species, relevant experimental protocols, and known signaling pathways.
Introduction
This compound, a pre-emergence thiocarbamate herbicide, was historically used for controlling wild oats and other weeds in various crops. While effective in its agricultural application, concerns regarding its potential impact on non-target organisms have been a subject of scientific scrutiny. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target species, intended for researchers, scientists, and professionals in drug development and environmental toxicology. The document summarizes available quantitative toxicity data, outlines standardized experimental methodologies for toxicity assessment, and visualizes known biological pathways affected by this compound exposure.
Quantitative Toxicity Data
The acute and chronic toxicity of this compound varies across different non-target organisms. The following tables summarize the available quantitative data to facilitate comparison. It is important to note that for many non-target groups, particularly invertebrates and amphibians, specific data for this compound is limited.
Aquatic Organisms
This compound is classified as very toxic to aquatic life, with effects observed at low concentrations.[1]
| Species | Endpoint | Value | Exposure Duration | Reference |
| Temperate Freshwater Fish | LC50 | >8.2 mg/L | 96 hours | [2] |
| Harlequin fish (Rasbora heteromorpha) | LC50 | 12 ppm | 24 hours | [3] |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time period.
Avian Species
Studies on birds indicate a moderate level of toxicity, with both lethal and sublethal effects documented.
| Species | Route | Endpoint | Value | Exposure Duration | Reference |
| Hen (Gallus gallus domesticus) | Oral | NOAEL | 20 mg/kg/day | 90 days | [4] |
| Hen (Gallus gallus domesticus) | Topical | NOAEL | 40 mg/kg/day | 90 days | [4] |
| Hen (Gallus gallus domesticus) | Oral & Topical | Effect | Reversible ataxia and narcosis | ≥80 mg/kg/day | 90 days |
NOAEL (No-Observed-Adverse-Effect Level): The highest tested dose or concentration of a substance at which no adverse effect is found in exposed test organisms.
Mammalian Species
This compound exhibits moderate acute toxicity in mammals upon oral exposure.
| Species | Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 395 mg/kg | [1] |
| Dog | Oral | LD50 | 510 mg/kg | [1] |
LD50 (Lethal Dose 50): The dose of a chemical that is lethal to 50% of the test animals.
Terrestrial Invertebrates
Amphibians
There is a significant lack of specific toxicity data for this compound on amphibian species.[5][6] Given the sensitivity of amphibians to environmental contaminants, this represents a critical data gap.[7]
Experimental Protocols
Standardized protocols are essential for the reliable assessment of chemical toxicity. The following sections detail the methodologies for key experiments cited or relevant to the toxicological evaluation of this compound, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Fish, Acute Toxicity Test (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h-LC50).[1][8][9][10][11][12]
-
Test Organism: Species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.
-
Test Conditions:
-
Duration: 96 hours.
-
Exposure: Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is also maintained.
-
System: The test can be static (no renewal of the test solution) or semi-static (test solution is renewed at regular intervals).
-
Water: Reconstituted or natural water with controlled pH and hardness.
-
Temperature and Light: Maintained at a constant, appropriate temperature for the species, with a defined photoperiod.
-
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavior is also noted.
-
Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.
Daphnia sp., Acute Immobilisation Test (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (48h-EC50).[4][13][14][15][16]
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.
-
Test Conditions:
-
Duration: 48 hours.
-
Exposure: Daphnids are exposed to a range of at least five concentrations of the test substance. A control group is included.
-
System: Static exposure.
-
Medium: Defined culture medium with controlled pH.
-
Temperature and Light: Constant temperature and a set photoperiod.
-
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.
-
Data Analysis: The EC50 at 48 hours is calculated, and optionally at 24 hours.
Earthworm, Acute Toxicity Test (Following OECD Guideline 222)
This test evaluates the acute toxicity of a substance to earthworms in artificial soil.[17][18][19][20][21]
-
Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.
-
Test Conditions:
-
Duration: 14 days.
-
Exposure: Earthworms are exposed to at least five concentrations of the test substance mixed into an artificial soil substrate. A control group is maintained.
-
Substrate: A standardized artificial soil mixture.
-
Environment: Controlled temperature, humidity, and light conditions.
-
-
Observations: Mortality is assessed at 7 and 14 days. Sublethal effects like changes in body weight and behavior are also recorded.
-
Data Analysis: The LC50 at 14 days is determined, along with No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC) for sublethal endpoints.
Avian Dietary Toxicity Test (Following OECD Guideline 205)
This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) over a defined period.[22][23][24][25][26][27][28][29][30]
-
Test Organism: Young birds of a species such as the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Test Conditions:
-
Duration: 8 days (5 days of exposure to the treated diet followed by 3 days of observation on a normal diet).
-
Exposure: Birds are fed a diet containing at least five different concentrations of the test substance. Two control groups are used.
-
Housing: Birds are housed in appropriate pens under controlled environmental conditions.
-
-
Observations: Mortality and signs of toxicity are recorded daily. Body weight and food consumption are measured at the beginning and end of the exposure period.
-
Data Analysis: The LC50 is calculated, along with the NOEC and LOEC for mortality and sublethal effects.
Signaling Pathways and Mechanisms of Toxicity
The toxicological effects of this compound are linked to its biotransformation and interaction with cellular components. While a complete picture of all affected signaling pathways is not available, key mechanisms have been identified.
Mutagenicity and Metabolic Activation
This compound is a promutagen, meaning it requires metabolic activation to exert its mutagenic effects. The primary pathway for this activation involves the oxidation of the sulfur atom to form a reactive sulfoxide (B87167) intermediate. This intermediate can then undergo further reactions to produce 2-chloroacrolein, a potent mutagen.[31]
Caption: Metabolic activation of this compound to its mutagenic form.
Neurotoxicity
As a thiocarbamate, this compound has the potential to exert neurotoxic effects. While not a direct cholinesterase inhibitor like some other carbamates, dithiocarbamates can interfere with the nervous system.[2][32][33][34] The neurotoxic actions may be related to their ability to chelate metals and inhibit various enzymes.[2] In hens, exposure to high doses of this compound resulted in reversible ataxia and narcosis, indicating an impact on the central nervous system.[4]
Oxidative Stress
Herbicides are known to induce oxidative stress in non-target organisms.[35][36][37] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive intermediates. While specific studies on this compound-induced oxidative stress are limited, it is a plausible mechanism of toxicity given its metabolic activation and the general effects of pesticides on cellular redox balance.
Experimental and Logical Workflow
The assessment of the toxicological effects of a substance like this compound on non-target organisms typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General workflow for assessing herbicide toxicity.
Conclusion and Future Directions
The available data indicates that this compound poses a toxicological risk to a variety of non-target organisms, with its effects ranging from acute lethality to mutagenicity. While some quantitative data exists for fish, birds, and mammals, there are significant knowledge gaps concerning its impact on terrestrial invertebrates and amphibians. Future research should prioritize filling these data gaps to enable a more comprehensive ecological risk assessment. Furthermore, a deeper investigation into the specific signaling pathways disrupted by this compound, beyond its metabolic activation to a mutagen, would provide a more complete understanding of its sublethal toxic effects. Standardized testing protocols, such as those outlined by the OECD, are crucial for generating comparable and reliable data to inform regulatory decisions and environmental protection strategies.
References
- 1. oecd.org [oecd.org]
- 2. Neurotoxicity of the pesticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 4. oecd.org [oecd.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. scispace.com [scispace.com]
- 7. rbes.rovedar.com [rbes.rovedar.com]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 10. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 11. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. fera.co.uk [fera.co.uk]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 16. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 17. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. biotecnologiebt.it [biotecnologiebt.it]
- 20. oecd.org [oecd.org]
- 21. OECD 222 - Phytosafe [phytosafe.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. testinglab.com [testinglab.com]
- 26. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide registration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Metabolic activation of 3-(2-chloroethoxy)-1,2-dichloropropene: a mutagen structurally related to this compound, triallate, and sulfallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Effect of dithiocarbamate-type chemicals on the nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. The effect of dithiocarbamates on neurotoxic action of 1-methyl-4-phenyl-1,2,3,6 tetrahydropyridine (MPTP) and on mitochondrial respiration chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. ijeab.com [ijeab.com]
- 36. researchgate.net [researchgate.net]
- 37. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Environmental Fate and Degradation Pathways of Diallate in Soil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallate, a thiocarbamate herbicide, has been utilized for the pre-emergence control of wild oats and other weeds in various agricultural settings. Understanding its environmental fate, particularly its behavior and persistence in soil, is critical for assessing its ecological impact and ensuring its responsible use. This technical guide provides an in-depth overview of the degradation pathways of this compound in the soil environment, summarizes key quantitative data, and outlines experimental protocols for its study.
Quantitative Data on this compound Dissipation in Soil
The persistence of this compound in soil is influenced by a combination of biotic and abiotic factors. Microbial activity is the primary driver of its degradation. The following tables summarize the available quantitative data on the dissipation and sorption of this compound in soil.
Table 1: Half-Life of this compound in Soil
| Soil Type | pH | Organic Carbon (%) | Half-Life (t½) in weeks | Conditions | Reference |
| Agricultural Loam | 6.8 | 3.5 | ~4 | Non-sterile, microbially active | [1] |
| Sandy Loam | 7.2 | 1.8 | ~5 | Non-sterile, microbially active | [1] |
| Clay Loam | 6.5 | 4.2 | ~6 | Non-sterile, microbially active | [1] |
| Various Agricultural Soils | Not Specified | Not Specified | 2-6 | Field conditions | [2] |
| Sterilized Agricultural Loam | 6.8 | 3.5 | ~20 | Sterile | [1] |
Note: The half-life of this compound is significantly longer in sterile soil, highlighting the crucial role of microbial degradation.
Table 2: Soil Sorption Coefficients for this compound
| Soil Type | pH | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference |
| Sandy Loam | 6.5 | 1.5 | 15 | 1000 | Data for analogous thiocarbamates |
| Silt Loam | 6.2 | 2.8 | 45 | 1607 | Data for analogous thiocarbamates |
| Clay Loam | 7.0 | 3.5 | 80 | 2285 | Data for analogous thiocarbamates |
Degradation Pathways
The degradation of this compound in soil proceeds through both biotic and abiotic pathways.
Biotic Degradation
Microbial metabolism is the principal mechanism of this compound degradation in soil. While the complete pathway for this compound has not been fully elucidated, based on studies of other thiocarbamate herbicides, a proposed pathway involves several key enzymatic reactions. The initial steps are thought to be either the cleavage of the thioester bond or N-dealkylation mediated by cytochrome P-450 monooxygenases, followed by further breakdown of the resulting intermediates. Sulfoxidation is another potential metabolic reaction.
Abiotic Degradation
Abiotic degradation of this compound can occur through photodegradation and hydrolysis, although these processes are generally considered minor compared to microbial breakdown in soil.
-
Photodegradation: On the soil surface, this compound can be degraded by sunlight. The primary photochemical reactions involve cis/trans isomerization and oxidative cleavage, leading to the formation of 2,3-dichloroacrolein.
-
Hydrolysis: this compound is relatively stable to hydrolysis under neutral and acidic conditions. Under alkaline conditions, hydrolysis may be more significant.
Factors Influencing Environmental Fate
The rate of this compound degradation in soil is influenced by several environmental factors that affect microbial activity and the chemical's bioavailability.
Experimental Protocols
Studying the environmental fate of this compound in soil requires robust experimental methodologies. The following outlines a general protocol for a soil metabolism study.
Objective: To determine the rate and pathway of this compound degradation in soil under controlled laboratory conditions.
Materials:
-
Test Soil(s): Characterized for texture, pH, organic carbon content, and microbial biomass.
-
Radiolabeled this compound: [14C]-Diallate (labeled at a stable position).
-
Analytical Standards: Certified standards of this compound and potential metabolites.
-
Incubation System: Flow-through or static biometer flasks capable of trapping volatile organics and 14CO2.
-
Extraction Solvents: Acetonitrile, methanol, water.
-
Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) or a suitable detector for thiocarbamates, Liquid Scintillation Counter (LSC).
Methodology:
-
Soil Treatment:
-
A known weight of fresh soil is brought to a specific moisture content (e.g., 50-75% of field capacity).
-
The soil is treated with a solution of [14C]-Diallate at a concentration relevant to field application rates.
-
For abiotic controls, sterilized soil (e.g., by autoclaving or gamma irradiation) is used.
-
-
Incubation:
-
Treated soil samples are placed in the incubation flasks.
-
The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C).
-
A continuous flow of humidified air is passed through the flow-through systems to maintain aerobic conditions.
-
Volatile organic compounds and 14CO2 are trapped in appropriate solutions (e.g., ethylene (B1197577) glycol and potassium hydroxide, respectively).
-
-
Sampling and Extraction:
-
Duplicate flasks are removed at predetermined time intervals.
-
The soil is extracted with an appropriate solvent system (e.g., acetonitrile:water mixture).
-
The extraction is typically performed by shaking or sonication, followed by centrifugation.
-
The process is repeated to ensure exhaustive extraction.
-
-
Analysis:
-
The radioactivity in the soil extracts, trapping solutions, and the remaining soil (unextractable residues) is quantified by LSC.
-
The soil extracts are analyzed by GC-MS to identify and quantify this compound and its degradation products.
-
The identity of metabolites can be confirmed by comparing their retention times and mass spectra with those of analytical standards.
-
-
Data Analysis:
-
The dissipation of this compound over time is plotted, and the half-life (DT50) is calculated using first-order kinetics.
-
A mass balance is performed at each sampling interval to account for the distribution of radioactivity.
-
Conclusion
The environmental fate of this compound in soil is predominantly governed by microbial degradation, with a half-life typically ranging from 2 to 6 weeks in microbially active soils. Its persistence is significantly influenced by soil properties such as organic matter content, pH, moisture, and temperature. While the precise degradation pathways are not fully elucidated, they likely involve thioester cleavage, N-dealkylation, and sulfoxidation, analogous to other thiocarbamate herbicides. Abiotic processes such as photodegradation and hydrolysis contribute to a lesser extent to its overall dissipation. Further research is warranted to isolate and identify the specific microbial species responsible for this compound degradation and to fully characterize its metabolic products in various soil types.
References
History and development of Diallate as a thiocarbamate herbicide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallate (B166000), chemically known as S-(2,3-dichloroallyl) diisopropylthiocarbamate, is a pre-emergence thiocarbamate herbicide introduced in the 1960s. It has been primarily used for the control of wild oats (Avena fatua) and other grass weeds in a variety of crops. This technical guide provides an in-depth overview of the history, chemical properties, synthesis, mechanism of action, analytical methodologies, environmental fate, and toxicology of this compound. Quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this classic herbicide.
Introduction and Historical Development
The herbicidal properties of the thiocarbamate class of chemicals were discovered in the mid-20th century, leading to the development and introduction of several important herbicides. This compound was introduced in 1960 by Monsanto and marketed under trade names such as Avadex.[1] It provided effective pre-emergence control of wild oats, a significant weed in cereal and other crop production.[1] Like other thiocarbamates, this compound is volatile and requires soil incorporation to prevent loss and ensure efficacy. Over the years, its use has declined in many regions due to regulatory reviews and the development of alternative herbicides.
Chemical and Physical Properties
This compound is a volatile, amber-colored liquid with a molecular weight of 270.2 g/mol .[1] It exists as two geometric isomers, cis and trans, which exhibit different herbicidal activities.[1] The technical product is a mixture of these isomers. It has low solubility in water but is soluble in most organic solvents.[1]
| Property | Value | Reference |
| Chemical Name | S-(2,3-dichloroallyl) diisopropylthiocarbamate | [1] |
| Molecular Formula | C₁₀H₁₇Cl₂NOS | [2] |
| Molecular Weight | 270.22 g/mol | [2] |
| Physical State | Amber liquid | [1] |
| Melting Point | 25-30 °C | [2] |
| Water Solubility | 14 mg/L at 25 °C | [2] |
| Vapor Pressure | 1.5 x 10⁻⁴ mmHg at 25 °C | [2] |
Synthesis of this compound
The commercial synthesis of this compound involves the reaction of diisopropylamine (B44863) with phosgene (B1210022) to form diisopropylcarbamoyl chloride. This intermediate is then reacted with 2,3-dichloro-1-propanethiol. An alternative route described in the patent literature for S-alkyl thiocarbamates involves the isomerization of the corresponding O-alkyl thiocarbamate.
General Experimental Protocol for S-Alkyl Thiocarbamate Synthesis
-
Step 1: Formation of Carbamoyl Chloride: A solution of diisopropylamine in an inert solvent is reacted with phosgene in the presence of an acid scavenger, such as a tertiary amine, at a controlled temperature. The reaction mixture is then filtered to remove the amine hydrochloride salt.
-
Step 2: Thiolation: The resulting diisopropylcarbamoyl chloride is reacted with a salt of 2,3-dichloro-1-propanethiol (e.g., the sodium salt) in a suitable solvent to yield this compound.
-
Step 3: Purification: The final product is purified through distillation under reduced pressure.
Note: This is a general procedure, and specific reaction conditions for the industrial synthesis of this compound are proprietary.
Mechanism of Action
The primary mode of action of thiocarbamate herbicides, including this compound, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3] VLCFAs are essential components of plant cuticular waxes and suberin, which play crucial roles in preventing water loss and protecting against environmental stresses.
This compound is absorbed by the emerging shoots of seedlings. It is then metabolized to its sulfoxide (B87167) derivative, which is believed to be the active form of the herbicide.[3] The sulfoxide then inhibits the elongase enzymes responsible for the extension of fatty acid chains beyond C18. This disruption of VLCFA synthesis leads to abnormal seedling development, characterized by stunted growth, twisting, and eventual death of the emerging shoot and roots.
Caption: Mechanism of this compound herbicidal action.
Herbicidal Efficacy
This compound is particularly effective against wild oats (Avena fatua). Its efficacy is influenced by the isomeric composition, with the trans-isomer being more active than the cis-isomer. The following table summarizes the dose-response of wild oat shoot height to different isomers of this compound.
| Isomer Composition | GR₅₀ (ppm)¹ |
| cis-Isomer | 1.85 |
| trans-Isomer | 0.65 |
| cis/trans Mixture (58:42) | 1.70 |
¹GR₅₀: The concentration of herbicide required to cause a 50% reduction in plant growth (shoot height). Data adapted from a study on the effects of this compound isomers on the growth of wild oats.
Analytical Methodology
The determination of this compound residues in environmental and biological samples is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Experimental Protocol for GC-MS Analysis of this compound in Soil
-
1. Sample Extraction:
-
A known weight of soil (e.g., 10 g) is mixed with a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and hexane).
-
The mixture is sonicated or shaken for a specified period to extract the this compound.
-
The extract is then centrifuged, and the supernatant is collected.
-
-
2. Cleanup:
-
The extract may be cleaned up using solid-phase extraction (SPE) with a suitable sorbent (e.g., Florisil or C18) to remove interfering compounds.
-
-
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms UI (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Oven Temperature Program: Initial temperature of 60°C for 1 min, ramped to 120°C at 40°C/min, then to 310°C at 5°C/min.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For SIM, characteristic ions of this compound would be monitored for quantification and confirmation.
-
Caption: Workflow for this compound analysis in soil by GC-MS.
Environmental Fate and Toxicology
Environmental Fate
This compound is moderately persistent in the soil, with a half-life that can vary depending on soil type, temperature, and microbial activity. The primary route of dissipation from soil is microbial degradation.[4] Volatilization can also be a significant factor, especially if the herbicide is not properly incorporated into the soil.
Microbial degradation of this compound proceeds through the cleavage of the thioester bond, eventually leading to the formation of carbon dioxide.
Caption: Simplified microbial degradation pathway of this compound.
Toxicology
This compound is classified as moderately toxic. A significant toxicological concern is its potential mutagenicity. In vitro studies have shown that this compound can induce mutations in bacterial and mammalian cell systems, often requiring metabolic activation.[5] This activation involves the oxidation of the sulfur atom to a sulfoxide, which can then rearrange to form 2-chloroacrolein, a potent mutagen.[4]
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel activation mechanism for the promutagenic herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
The Absorption, Translocation, and Metabolism of Diallate in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallate, a pre-emergence thiocarbamate herbicide, has been utilized for the control of wild oats (Avena fatua) and other grass weeds in various crops. Its efficacy and selectivity are intrinsically linked to the complex interplay of its absorption, translocation, and metabolism within the plant. This technical guide provides an in-depth overview of these core processes, summarizing key research findings, presenting quantitative data, and outlining representative experimental protocols. The information is intended to serve as a valuable resource for researchers and scientists engaged in the study of herbicide physiology and for professionals in drug development seeking to understand the mechanisms of xenobiotic interaction with plant systems.
Absorption of this compound in Plants
The entry of this compound into a plant is the initial and critical step that determines its potential herbicidal activity. The primary site of absorption for this compound in susceptible grass species is the emerging coleoptile.
Primary Site of Uptake
Research has demonstrated that in grass seedlings, such as wild oat, wheat, and barley, the coleoptile is the most significant site of this compound absorption.[1] Root uptake is considered to be of minor importance, particularly during the early stages of seedling development. This localized absorption in the shoot zone is a key factor in its mode of action, as it targets the rapidly developing tissues of the emerging seedling.
Quantitative Analysis of Absorption
Studies utilizing radiolabeled this compound (¹⁴C-Diallate) have provided quantitative insights into its uptake. The following table summarizes the uptake of ¹⁴C-Diallate by the foliage and roots of wild oat and barley over a six-day period.
| Plant Species | Time (days) | ¹⁴C Uptake in Foliage (cpm) | ¹⁴C Uptake in Roots (cpm) |
| Wild Oat (Avena fatua) | 1 | 19 | 45 |
| 3 | 38 | 61 | |
| 6 | 57 | 97 | |
| Barley (Hordeum vulgare) | 1 | 35 | 42 |
| 3 | 61 | 69 | |
| 6 | 105 | 116 |
Data adapted from Banting, J. D. (1970). Weed Science, 18(1), 80-84.[1]
Experimental Protocol for Absorption Studies
A representative protocol for investigating the absorption of this compound in plants is outlined below. This protocol is based on methodologies described in the scientific literature.[1]
Objective: To quantify the rate of this compound absorption by the roots and coleoptiles of a target plant species.
Materials:
-
¹⁴C-labeled this compound of known specific activity
-
Seeds of the test plant species (e.g., Avena fatua, Triticum aestivum)
-
Hydroponic growth medium or sterile soil
-
Growth chamber with controlled environmental conditions
-
Liquid scintillation counter
-
Scintillation vials and cocktail
-
Sample oxidizer (optional, for solid samples)
Methodology:
-
Plant Culture: Germinate seeds and grow seedlings in a hydroponic solution or sterile soil until the desired growth stage (e.g., emergence of the coleoptile).
-
Treatment Application:
-
Root Application: Transfer seedlings to a hydroponic solution containing a known concentration of ¹⁴C-Diallate.
-
Coleoptile Application: Apply a precise volume of ¹⁴C-Diallate solution directly to the soil surface surrounding the emerging coleoptiles.
-
-
Incubation: Grow the treated plants in a growth chamber for various time points (e.g., 1, 3, 6 days).
-
Harvesting: At each time point, carefully harvest the plants and separate them into roots and shoots (foliage).
-
Sample Preparation:
-
Thoroughly wash the plant parts to remove any unabsorbed surface residue.
-
Record the fresh or dry weight of each plant part.
-
Homogenize the plant tissues.
-
-
Quantification:
-
Assay the radioactivity in the homogenized plant tissues using a liquid scintillation counter.
-
Alternatively, combust dried plant material in a sample oxidizer and trap the resulting ¹⁴CO₂ for scintillation counting.
-
-
Data Analysis: Calculate the amount of this compound absorbed per unit of plant tissue (e.g., cpm/mg fresh weight) at each time point.
Experimental Workflow for Absorption Studies
Translocation of this compound in Plants
Following absorption, the movement of this compound or its metabolites within the plant, known as translocation, is crucial for its herbicidal effect. As a systemic herbicide, this compound has the capacity for movement through the plant's vascular system.
Translocation Pathways
This compound and its metabolites can be translocated throughout the plant via both the xylem and phloem.[2]
-
Xylem Transport: Movement from the roots to the shoots with the transpiration stream.
-
Phloem Transport: Movement from source tissues (e.g., mature leaves) to sink tissues (e.g., growing points, roots).
The pattern of uptake and movement of the ¹⁴C label from this compound has been found to be similar in wild oat, wheat, and barley.[1] However, translocation of the radiolabel appeared to be more extensive in the more tolerant barley, suggesting that the translocated compounds may be detoxified metabolites rather than the parent herbicide.[1]
Visualization of Translocation
Autoradiography of plants treated with ¹⁴C-Diallate allows for the visualization of its movement and accumulation in different tissues. Studies have shown that when applied to the roots, the radiolabel moves upwards into the foliage.[1]
Experimental Protocol for Translocation Studies
This protocol provides a framework for studying the translocation of this compound.
Objective: To visualize and quantify the movement and distribution of this compound and its metabolites in a plant.
Materials:
-
¹⁴C-labeled this compound
-
Test plants
-
Growth chamber
-
Phosphor imager or X-ray film for autoradiography
-
Plant press and drying oven
-
Liquid scintillation counter
Methodology:
-
Plant Treatment: Treat plants with ¹⁴C-Diallate as described in the absorption protocol, targeting either the roots or a specific leaf.
-
Incubation: Allow the plants to grow for a defined period to permit translocation.
-
Harvesting: Harvest the whole plant at various time points post-treatment.
-
Autoradiography:
-
Carefully press the plant flat on blotting paper and dry it in an oven.
-
Expose the dried plant to a phosphor imager screen or X-ray film for a suitable duration.
-
Develop the image to visualize the distribution of the radiolabel.
-
-
Quantitative Analysis:
-
Dissect a parallel set of treated plants into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Determine the amount of radioactivity in each part using liquid scintillation counting as described in the absorption protocol.
-
-
Data Analysis: Express the amount of radioactivity in each plant part as a percentage of the total radioactivity absorbed by the plant.
Metabolism of this compound in Plants
The metabolic fate of this compound within a plant is a key determinant of its selectivity and persistence. Tolerant species are often capable of rapidly metabolizing the herbicide into non-toxic compounds.
Metabolic Pathway
The metabolism of thiocarbamate herbicides like this compound in plants is understood to proceed through a multi-step process.[3][4]
-
Sulfoxidation: The parent this compound molecule undergoes oxidation of the sulfur atom to form this compound sulfoxide (B87167). This is a bioactivation step, as the sulfoxide is considered to be the herbicidally active form of the molecule.[3]
-
Detoxification via Glutathione (B108866) Conjugation: The reactive this compound sulfoxide is then detoxified by conjugation with the endogenous tripeptide glutathione (GSH). This reaction is catalyzed by the enzyme glutathione S-transferase (GST).[4][5] The resulting glutathione conjugate is a more water-soluble and less phytotoxic molecule.
-
Further Metabolism: The glutathione conjugate can be further metabolized through cleavage of the glutamate (B1630785) and glycine (B1666218) residues, eventually leading to the formation of a cysteine conjugate. These conjugates can then be stored in the vacuole or incorporated into insoluble plant components.
The efficiency of this metabolic detoxification pathway is a primary basis for the selectivity of this compound.[3]
Metabolic Pathway Diagram
Experimental Protocol for Metabolism Studies
The following protocol outlines a general procedure for the extraction and analysis of this compound and its metabolites from plant tissue.
Objective: To identify and quantify this compound and its major metabolites in a plant species over time.
Materials:
-
(¹⁴C-labeled or non-labeled) this compound
-
Test plants
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
High-performance liquid chromatography (HPLC) system coupled with a radiodetector and/or a mass spectrometer (LC-MS/MS)
-
Analytical standards of this compound and potential metabolites (if available)
Methodology:
-
Treatment and Harvesting: Treat plants with this compound and harvest at various time points. Immediately freeze the plant material in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites by homogenizing the powder in cold 80% methanol.
-
Centrifuge the homogenate to pellet the solid debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Cleanup: Pass the crude extract through an SPE cartridge to remove interfering compounds such as pigments and lipids.
-
Analysis by LC-MS/MS:
-
Inject the cleaned extract into an LC-MS/MS system.
-
Separate the parent this compound and its metabolites using a suitable HPLC gradient.
-
Detect and identify the compounds based on their retention times and mass-to-charge ratios (m/z) compared to analytical standards or by interpreting the fragmentation patterns.
-
If using ¹⁴C-Diallate, an in-line radiodetector can be used to track the radioactive metabolites.
-
-
Data Analysis: Quantify the amount of this compound and each metabolite at different time points to determine the rate of metabolism.
Quantitative Metabolite Analysis
The following table illustrates the type of data that would be collected in a quantitative metabolism study.
| Time Post-Treatment | This compound Concentration (ng/g tissue) | This compound Sulfoxide Concentration (ng/g tissue) | Glutathione Conjugate Concentration (ng/g tissue) |
| 0 hr | Value | Value | Value |
| 6 hr | Value | Value | Value |
| 24 hr | Value | Value | Value |
| 48 hr | Value | Value | Value |
Experimental Workflow for Metabolism Studies
Conclusion
The efficacy of this compound as a herbicide is governed by a complex sequence of absorption, translocation, and metabolism. Its primary uptake through the coleoptile of grass seedlings makes it an effective pre-emergence herbicide. The subsequent systemic movement within the plant ensures it reaches its sites of action. Crucially, the metabolic detoxification via sulfoxidation and glutathione conjugation is a key determinant of its selectivity, allowing tolerant crops to survive while susceptible weeds are controlled. The experimental approaches outlined in this guide provide a framework for further investigation into the intricate interactions between this compound and plant physiological and biochemical systems. A deeper understanding of these processes is essential for the development of more effective and selective herbicides and for the broader field of xenobiotic metabolism in plants.
References
- 1. Uptake and Translocation of this compound in Wheat, Barley, Flax, and Wild Oat | Weed Science | Cambridge Core [cambridge.org]
- 2. my.ucanr.edu [my.ucanr.edu]
- 3. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. Plant glutathione S-transferases and herbicide detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biochemical Pathway of Diallate's Inhibition of Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallate is a thiocarbamate herbicide that has been utilized for the selective control of wild oats and other weeds in various crops. Its mode of action lies in the disruption of lipid biosynthesis, a fundamental process for plant growth and development. Specifically, this compound targets the elongation of very-long-chain fatty acids (VLCFAs), which are essential precursors for the formation of epicuticular waxes and suberin. This inhibition leads to a compromised protective outer layer of the plant, resulting in increased water loss, enhanced susceptibility to other herbicides, and ultimately, plant death. This technical guide provides an in-depth exploration of the biochemical pathway of this compound's inhibitory action on lipid synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Biochemical Pathway of Very-Long-Chain Fatty Acid (VLCFA) Elongation and Inhibition by this compound
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum and involves a cyclic four-step process catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). This process sequentially adds two-carbon units from malonyl-CoA to an existing acyl-CoA primer, typically a C16 or C18 fatty acid.
The four key reactions in the VLCFA elongation cycle are:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA, releasing CO2. This is the rate-limiting step and the primary target of many lipid synthesis inhibitors.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA, utilizing NADPH as a reductant.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the initial primer. This elongated acyl-CoA can then re-enter the cycle for further elongation or be directed towards the synthesis of waxes, suberin, or other lipids.
This compound exerts its inhibitory effect by targeting the fatty acid elongase (FAE) complex , with strong evidence pointing to the initial condensation step catalyzed by β-ketoacyl-CoA synthase (KCS) as the primary site of action. By blocking this crucial step, this compound effectively halts the production of VLCFAs.
Data Presentation: Quantitative Inhibition of VLCFA Synthesis by this compound
The following table summarizes the quantitative data on the inhibition of very-long-chain fatty acid synthesis in germinating pea epicotyls by this compound. The data is adapted from the findings of Bolton and Harwood (1976). The experiment involved incubating the plant tissue with a radiolabeled precursor ([1-¹⁴C]acetate) and measuring its incorporation into different fatty acid chains in the presence and absence of this compound.
| Fatty Acid Chain Length | Control (% of Total ¹⁴C Incorporated) | This compound (10⁻⁴ M) (% of Total ¹⁴C Incorporated) | % Inhibition |
| C16 | 35 | 45 | -29% (Stimulation) |
| C18 | 20 | 25 | -25% (Stimulation) |
| C20 | 15 | 5 | 67% |
| C22 | 20 | 3 | 85% |
| C24 | 10 | 2 | 80% |
| Total VLCFAs (≥C20) | 45 | 10 | 78% |
Note: The negative inhibition values for C16 and C18 fatty acids suggest a potential accumulation of precursors due to the blockage of the elongation pathway.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to investigate the effects of this compound on lipid synthesis.
In Vivo Radiolabeling of Fatty Acids in Plant Tissues
This protocol is designed to assess the effect of an inhibitor on the de novo synthesis and elongation of fatty acids in plant tissues by tracing the incorporation of a radiolabeled precursor.
Materials:
-
Plant seedlings or tissue slices (e.g., pea epicotyls, leaf discs)
-
This compound stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
[1-¹⁴C]Acetate (or other suitable radiolabeled precursor)
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 6.5)
-
Lipid extraction solvents: Chloroform (B151607), Methanol, 0.9% KCl
-
Scintillation vials and scintillation cocktail
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
Developing solvents for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
-
Derivatization agents (e.g., BF₃-methanol or TMSH)
Procedure:
-
Plant Material Preparation: Excise plant tissues and allow them to age or equilibrate in the incubation buffer for a set period (e.g., 2-4 hours).
-
Inhibitor Treatment: Pre-incubate the plant tissues in the incubation buffer containing the desired concentration of this compound (and a solvent control) for 1-2 hours.
-
Radiolabeling: Add [1-¹⁴C]acetate to the incubation medium to a final specific activity (e.g., 1 µCi/mL) and continue the incubation for a defined period (e.g., 2-6 hours) under controlled conditions (temperature, light).
-
Lipid Extraction:
-
Terminate the incubation by washing the tissues with cold, non-radioactive buffer.
-
Homogenize the tissue in a chloroform:methanol mixture (e.g., 2:1, v/v).
-
Add 0.9% KCl to induce phase separation.
-
Centrifuge to separate the layers and collect the lower chloroform phase containing the lipids.
-
Wash the chloroform phase with a fresh upper phase (methanol:water) to remove non-lipid contaminants.
-
Evaporate the chloroform under a stream of nitrogen.
-
-
Fatty Acid Analysis:
-
Saponification and Methylation: Resuspend the lipid extract and saponify it using methanolic KOH. Methylate the resulting free fatty acids using BF₃-methanol or another suitable methylating agent to form fatty acid methyl esters (FAMEs).
-
TLC Separation (Optional): Separate lipid classes on a TLC plate to isolate specific lipid fractions before methylation.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid chain lengths.
-
Radioactivity Measurement: Collect the fractions corresponding to each fatty acid peak from the GC and measure their radioactivity using a liquid scintillation counter. Alternatively, use a radio-GC system.
-
-
Data Analysis: Calculate the percentage of total incorporated radioactivity into each fatty acid for both control and this compound-treated samples. Determine the percent inhibition for each VLCFA.
In Vitro Fatty Acid Elongase Assay
This protocol measures the activity of the fatty acid elongase complex in microsomal fractions isolated from plant tissues and assesses the direct inhibitory effect of this compound.
Materials:
-
Plant tissue rich in elongase activity (e.g., developing seeds, etiolated seedlings)
-
Microsome isolation buffer (e.g., Tris-HCl, sucrose, EDTA, DTT)
-
This compound stock solution
-
Acyl-CoA substrates (e.g., C18:0-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
NADPH and NADH
-
Reaction buffer (e.g., phosphate buffer, pH 7.2)
-
Lipid extraction and analysis reagents (as in Protocol 1)
Procedure:
-
Microsome Isolation:
-
Homogenize plant tissue in ice-cold isolation buffer.
-
Filter the homogenate and centrifuge at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a small volume of reaction buffer.
-
Determine the protein concentration of the microsomal preparation (e.g., using the Bradford assay).
-
-
Enzyme Assay:
-
In a reaction tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 50-100 µg), acyl-CoA substrate, NADPH, and NADH.
-
Add this compound at various concentrations (and a solvent control).
-
Pre-incubate the mixture for a short period at the assay temperature (e.g., 30°C).
-
Initiate the reaction by adding [2-¹⁴C]malonyl-CoA.
-
Incubate for a set time (e.g., 15-60 minutes) with gentle shaking.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an acidic solution (e.g., 10% H₂SO₄ in methanol).
-
Extract the fatty acids and their CoA esters as described in Protocol 1.
-
Analyze the products by radio-TLC or radio-GC after conversion to FAMEs to quantify the elongated fatty acids.
-
-
Data Analysis: Calculate the rate of elongase activity (e.g., in nmol of malonyl-CoA incorporated per mg of protein per minute) and determine the IC₅₀ value for this compound.
Conclusion
This compound's herbicidal activity is unequivocally linked to its potent inhibition of very-long-chain fatty acid synthesis. By targeting the fatty acid elongase complex, this compound disrupts the production of essential components of the plant's protective cuticular waxes and suberin. This detailed understanding of the biochemical pathway and the methodologies to study it are crucial for the development of new herbicides, the management of herbicide resistance, and for fundamental research into plant lipid metabolism. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers in these fields.
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Diallate in Soil and Water Samples
Introduction
Diallate is a pre-emergence thiocarbamate herbicide used to control wild oats and other weeds in various crops. Due to its potential toxicity and environmental persistence, sensitive and reliable analytical methods are required to monitor its presence in soil and water matrices. This document provides detailed application notes and protocols for the determination of this compound in soil and water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS). These methods are intended for use by researchers, scientists, and professionals in environmental monitoring and drug development.
Analytical Methods Overview
The choice of analytical method for this compound detection depends on the sample matrix, required sensitivity, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it a preferred method for complex matrices like soil.
-
Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) is a robust and sensitive technique for halogenated compounds like this compound. GC-Mass Spectrometry (GC-MS) provides definitive identification of the analyte.
Below is a general workflow for the analysis of this compound in environmental samples.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described in this document.
Table 1: LC-MS/MS Method Performance for this compound Analysis
| Matrix | Method | LOQ/LOD | Recovery (%) | RSD (%) | Reference |
| Soil | LC-MS/MS | LOQ: 50.0 µg/kg; LOD: 0.275-2.95 µg/kg | 70-120 | ≤20 | [1] |
| Water | LC-MS/MS | LOQ: 0.100 µg/L | Not Reported | Not Reported |
Table 2: GC Method Performance for this compound Analysis
| Matrix | Method | LOQ/LOD | Recovery (%) | RSD (%) | Reference |
| Water | GC-ECD | Not Specified | Not Specified | Not Specified | [2] |
| Soil | GC-MS | Not Specified | Not Specified | Not Specified | [3][4] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Soil
This protocol is based on the method described in the EPA MRID No. 50432502.[1]
1. Sample Preparation: Extraction and Cleanup
-
Weigh 10 g of soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of acetonitrile/water (90:10, v/v).
-
Shake vigorously for 60 minutes on a mechanical shaker.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Adjust the volume of the combined extracts to 50.0 mL with acetonitrile:purified reagent water (50:50, v:v) and mix well.[1]
-
For samples intended for triallate (B1683234) analysis, further dilute into the calibration standard range with acetonitrile:purified reagent water (50:50, v:v).[1]
-
Centrifuge the final extract at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[1]
2. LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1200 HPLC or equivalent.
-
Mass Spectrometer: AB Sciex API 5000 or equivalent.
-
Column: XBridge C18, 2.1 x 50 mm, 2.5 µm particle size.[1]
-
Column Temperature: 40°C.[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient:
-
0.00-0.50 min: 75% A, 25% B
-
4.00-6.00 min: 0% A, 100% B
-
6.10-7.50 min: 75% A, 25% B[1]
-
-
Injection Volume: 100 µL.[1]
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Source Temperature: 500°C.[1]
-
MRM Transitions:
-
Quantitation: m/z 304.1 → 86.1
-
Confirmation: m/z 304.1 → 142.8[1]
-
-
Retention Time: Approximately 3.85-3.86 minutes.[1]
3. Quality Control
-
Analyze a method blank, a laboratory fortified blank, and a matrix spike with each batch of samples.
-
The mean recoveries for fortified samples should be within 70-120% with a relative standard deviation (RSD) of ≤20%.[1]
Protocol 2: Analysis of this compound in Water by Liquid-Liquid Extraction (LLE) and GC-ECD
This protocol is a general procedure adapted from methods for other organochlorine pesticides and can be optimized for this compound.[2][5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Measure 1 L of water sample into a 2 L separatory funnel.
-
Adjust the sample pH to neutral (pH 7) if necessary.
-
Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.[6]
-
Allow the layers to separate.
-
Drain the organic layer into a flask.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for GC-ECD analysis.
2. GC-ECD Instrumental Analysis
-
GC System: Agilent 7890 Series GC with an Electron Capture Detector (ECD) or equivalent.
-
Column: DB-CLP1 (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 15°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL, splitless.
3. Derivatization (Optional)
For some GC applications, derivatization may be necessary to improve volatility and thermal stability.[7][8][9] While this compound is generally amenable to direct GC analysis, if issues with peak shape or sensitivity arise, a derivatization step could be explored. However, for initial analysis, direct injection is recommended.
Protocol 3: Analysis of this compound in Water by Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a general procedure that can be adapted for this compound analysis.[10][11][12]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
-
Elution:
-
Elute the retained this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
The extract is now ready for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis
-
Follow the LC-MS/MS conditions outlined in Protocol 1. Adjust the injection volume and mobile phase gradient as needed for the water matrix.
Diagrams
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. agilent.com [agilent.com]
- 3. Frontiers | Soil Solution Analysis With Untargeted GC–MS—A Case Study With Different Lysimeter Types [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. weber.hu [weber.hu]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HU [thermofisher.com]
- 11. waters.com [waters.com]
- 12. scpscience.com [scpscience.com]
Application Note: Analysis of Diallate using Gas Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of the herbicide Diallate in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a pre-emergence thiocarbamate herbicide used to control wild oats and other weeds in a variety of crops.[1] Due to its potential environmental impact and toxicity, sensitive and specific analytical methods are required for its monitoring in various matrices such as soil and water. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and reliable technique for the identification and quantification of this compound.[2] This application note outlines a comprehensive protocol for this compound analysis, including sample preparation, GC-MS parameters, and data analysis.
Principle
This method involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a gas chromatograph, where this compound is separated from other components based on its volatility and interaction with the stationary phase. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which provides a unique fragmentation pattern, is used for identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are protocols for soil and water samples.
3.1.1. Soil Sample Preparation
This protocol is adapted from established methods for herbicide extraction from sediment.[1]
-
Sample Collection and Storage: Collect soil samples in clean glass containers and store at 4°C prior to analysis to minimize degradation.
-
Extraction:
-
Weigh 50 g of a homogenized soil sample into a beaker.
-
Add 100 mL of acetone (B3395972) and extract using an ultrasonic bath for 15 minutes.
-
Allow the soil to settle and decant the acetone extract.
-
Repeat the extraction two more times with fresh portions of acetone.
-
Combine the three acetone extracts.
-
-
Liquid-Liquid Partitioning:
-
Concentrate the combined acetone extract to approximately 50 mL using a rotary evaporator.
-
Transfer the concentrated extract to a separatory funnel.
-
Add 50 mL of 2% potassium bicarbonate (KHCO₃) solution and 60 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the lower dichloromethane layer.
-
Repeat the partitioning of the aqueous layer twice more with 60 mL portions of dichloromethane.
-
Combine the three dichloromethane extracts.
-
-
Drying and Concentration:
-
Dry the combined dichloromethane extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the dried extract to approximately 1-2 mL using a gentle stream of nitrogen.
-
-
Cleanup (Florisil Column Chromatography):
-
Prepare a chromatography column with 10 g of 10% deactivated Florisil.
-
Pre-wet the column with 50 mL of hexane (B92381).
-
Load the concentrated extract onto the column.
-
Elute the column with a suitable solvent mixture (e.g., a mixture of hexane and ethyl acetate) to separate this compound from interferences. The exact solvent composition may need to be optimized.
-
Collect the eluate containing this compound and concentrate it to a final volume of 1 mL for GC-MS analysis.
-
3.1.2. Water Sample Preparation
This protocol utilizes liquid-liquid extraction, a common technique for extracting organic compounds from aqueous matrices.
-
Sample Collection and Storage: Collect water samples in amber glass bottles and store at 4°C.
-
Extraction:
-
Measure 1 L of the water sample into a 2 L separatory funnel.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower dichloromethane layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the three extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial: 60°C, hold for 1 min |
| Ramp 1: 25°C/min to 150°C | |
| Ramp 2: 10°C/min to 280°C, hold for 5 min | |
| MSD Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C (EI) |
| Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
| SIM Ions for this compound | m/z 86, 43, 136, 234 (Quantifier ion in bold) |
Data Presentation
Quantitative data for this compound analysis from various sources are summarized below. Note that these values can vary depending on the specific method and matrix.
| Parameter | Value | Matrix | Reference |
| Retention Time | ~10-12 min (typical on a 30m 5% phenyl column) | - | General Knowledge |
| Kovats Retention Index | 1702 (Standard non-polar) | - | [3] |
| 2266 (Standard polar) | - | [3] | |
| Limit of Detection (LOD) | 1 ng/g (1 ppb) | Sediment | [1] |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD | - | General Knowledge |
| Recovery | >80% | Sediment | [1] |
| 77-96% | Various plant materials | [3] | |
| Characteristic Mass Ions (m/z) | 43 (100%), 86 (60%), 44 (39%), 42 (34%) | - | PubChem |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound in soil samples.
Caption: Workflow for this compound analysis by GC-MS.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound in environmental samples using GC-MS. The described sample preparation and instrument parameters offer a solid foundation for researchers and scientists to develop and validate their own methods for the routine monitoring of this herbicide. Adherence to good laboratory practices and proper method validation are crucial for obtaining accurate and reliable results.
References
Application Notes and Protocols for Diallate Residue Analysis in Crops
Introduction
Diallate (B166000) is a pre-emergence thiocarbamate herbicide used to control wild oats and other weeds in a variety of crops.[1][2][3] Due to its potential toxicity, monitoring for this compound residues in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits.[3][4] This document provides a detailed protocol for the analysis of this compound residues in various crop matrices, intended for researchers, scientists, and professionals in drug development and food safety. The methodology outlines sample preparation, chromatographic analysis, and quantification.
Chemical Properties of this compound
A thorough understanding of this compound's chemical and physical properties is fundamental for developing a robust analytical method.
| Property | Value | Reference |
| IUPAC Name | S-(2,3-dichloro-2-propen-1-yl) N,N-diisopropylcarbamothioate | [1] |
| Molecular Formula | C10H17Cl2NOS | [1][5] |
| Molecular Weight | 270.22 g/mol | [1][5] |
| Physical State | Brown liquid | [1][6] |
| Boiling Point | 150 °C at 9 mmHg | [1][6] |
| Melting Point | 25-30 °C | [1] |
| Water Solubility | 14 mg/L at 25 °C | [6] |
| Stability | Stable to light and heat | [1] |
This compound exists as cis and trans isomers, with the trans-isomer exhibiting higher herbicidal activity.[3] It is a volatile compound and can be degraded in the environment through photolysis and microbial action.[6] In plants, it is metabolized, leading to the release of carbon dioxide.[6]
Experimental Protocol: this compound Residue Analysis
This protocol is designed for the quantitative determination of this compound residues in crops such as potatoes, soybeans, corn, and leafy vegetables. It is based on solvent extraction, followed by cleanup and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation: Extraction and Cleanup
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted and efficient sample preparation technique for pesticide residue analysis in food matrices.[7][8]
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented matrices
-
Homogenizer/blender
-
Centrifuge and centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
Procedure:
-
Homogenization: Weigh a representative 10-15 g sample of the crop into a 50 mL centrifuge tube. For dry commodities like grains, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile to the sample tube. Seal and shake vigorously for 1 minute using a vortex mixer or mechanical shaker.[7]
-
Salting Out: Add anhydrous magnesium sulfate (4 g) and sodium chloride (1 g) to the tube. Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper extraction.
-
Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.[9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing a mixture of PSA (25 mg/mL of extract), C18 (25 mg/mL of extract), and anhydrous MgSO4 (150 mg/mL of extract). For pigmented crops like spinach, add GCB (7.5 mg/mL of extract).
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. Take an aliquot for GC-MS or LC-MS/MS analysis.
2. Analytical Instrumentation and Conditions
Both GC-MS and LC-MS/MS are suitable for the analysis of this compound. The choice of instrument may depend on availability and the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for separating volatile compounds like this compound.[10]
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (MSD)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Operating Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial 70°C (hold 2 min), ramp to 180°C at 25°C/min, then to 280°C at 5°C/min (hold 5 min) |
| MSD Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a this compound standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of a this compound standard |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of pesticides.[11][12]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Operating Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp | 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ for this compound (270.0) |
| Product Ions (m/z) | To be determined by infusion of a this compound standard |
3. Calibration and Quantification
To ensure accurate quantification and account for matrix effects, matrix-matched calibration standards are recommended.[8][13]
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of working standard solutions by diluting the stock solution.
-
Prepare matrix-matched standards by spiking the working standards into blank crop extracts (prepared using the same procedure as the samples).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the this compound residue in the samples by comparing their peak areas to the calibration curve.
Recovery and Limits of Detection
Method validation should be performed to determine the recovery, precision, and limit of quantification (LOQ). Expected recoveries for this compound using the described methods are typically in the range of 80-110%. The LOQ will depend on the instrument and matrix but is generally expected to be in the low µg/kg range. A previous study on this compound in various food crops reported recoveries exceeding 80% for fortification levels between 0.01 and 10 ppm.[1]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Residue Analysis in Crops.
This compound Properties and Degradation Pathway
Caption: Key Properties and Degradation of this compound.
References
- 1. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Triallate | C10H16Cl3NOS | CID 5543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-allate (Ref: CP 15) [sitem.herts.ac.uk]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. This compound, (E)- | C10H17Cl2NOS | CID 6291886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2303-16-4 [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. teledynelabs.com [teledynelabs.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for In Vitro Mutagenicity Testing of Diallate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the mutagenicity of the thiocarbamate herbicide Diallate (B166000) in various in vitro cell culture systems. The described assays are crucial for hazard identification and risk assessment of chemical compounds.
Introduction
This compound, a pre-emergent herbicide, has been demonstrated to exhibit mutagenic properties in a battery of in vitro assays. Its genotoxicity is primarily observed following metabolic activation, which converts this compound into its reactive metabolite, 2-chloroacrolein. This document outlines the established methodologies for testing this compound's mutagenicity, including the Ames test, Chromosomal Aberration Assay, Sister Chromatid Exchange (SCE) Assay, and the Mouse Lymphoma Assay.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine. A positive test is indicated by an increase in the number of revertant colonies that can synthesize histidine in a histidine-free medium.
Quantitative Data Summary: Ames Test with this compound
| S. typhimurium Strain | This compound Concentration (µ g/plate ) | Metabolic Activation (S9) | Result | Reference |
| TA98 | 0.59 - 118.0 | With S9 | Positive | [1] |
| TA100 | 0.59 - 118.0 | With S9 | Positive | [1] |
| TA1535 | 0.59 - 118.0 | With S9 | Positive | [1] |
| TA98 | Not specified | Without S9 | Weakly Positive | [2] |
| TA100 | Not specified | Without S9 | Positive | [2] |
| TA1535 | Not specified | Without S9 | Positive | [2] |
Experimental Protocol: Ames Test
Materials:
-
Salmonella typhimurium strains TA98, TA100, TA1535
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
S9 fraction from Aroclor 1254-induced rat liver
-
S9 cofactor mix (NADP, Glucose-6-phosphate)
-
Molten top agar (B569324) (0.6% agar, 0.5% NaCl, 0.05 mM L-histidine, 0.05 mM D-biotin)
-
Minimal glucose agar plates
Procedure:
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking.
-
Metabolic Activation: Prepare the S9 mix by combining the S9 fraction with the cofactor mix. Keep on ice.
-
Plate Incorporation Assay:
-
To sterile test tubes, add 2 mL of molten top agar maintained at 45°C.
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the this compound test solution at various concentrations.
-
For assays with metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate (B84403) buffer.
-
Vortex the tubes gently and pour the contents onto minimal glucose agar plates.
-
Distribute the top agar evenly by tilting the plate.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.
Experimental Workflow: Ames Test
Caption: Workflow for the Ames Test to assess this compound mutagenicity.
Chromosomal Aberration Assay in Chinese Hamster Ovary (CHO) Cells
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells. Chinese Hamster Ovary (CHO) cells are commonly used for this purpose.
Quantitative Data Summary: Chromosomal Aberration Assay with this compound in CHO Cells
| This compound Concentration (µg/mL) | Metabolic Activation (S9) | Result | Reference |
| Dose-dependent | With S9 | Significant increase in cells with chromosome damage | [2] |
| Dose-dependent | Without S9 | Increase in cells with chromosome damage | [2] |
Experimental Protocol: Chromosomal Aberration Assay
Materials:
-
Chinese Hamster Ovary (CHO) cells
-
Cell culture medium (e.g., Ham's F12) with fetal bovine serum
-
This compound (dissolved in a suitable solvent)
-
S9 mix
-
Colcemid solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Cell Culture: Culture CHO cells to approximately 50% confluency.
-
Treatment:
-
For short-term treatment with S9: Treat cells with various concentrations of this compound in the presence of S9 mix for 3-6 hours.
-
For treatment without S9: Treat cells with this compound for 3-6 hours (short-term) or for a continuous period covering approximately 1.5 normal cell cycle lengths.
-
-
Recovery: After treatment, wash the cells and add fresh medium. Incubate for a recovery period that allows for the completion of approximately 1.5 cell cycles from the beginning of treatment.
-
Metaphase Arrest: Add Colcemid to the culture medium 2-4 hours before harvesting to arrest cells in metaphase.
-
Harvesting and Slide Preparation:
-
Trypsinize and collect the cells.
-
Treat with a hypotonic solution to swell the cells.
-
Fix the cells with a cold fixative.
-
Drop the cell suspension onto clean, cold microscope slides and air-dry.
-
-
Staining and Scoring:
-
Stain the slides with Giemsa.
-
Score at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).
-
Logical Relationship: Chromosomal Aberration Assay
Caption: Logical flow of the Chromosomal Aberration Assay.
Sister Chromatid Exchange (SCE) Assay in CHO Cells
The SCE assay is a sensitive indicator of DNA damage and repair. It detects reciprocal exchanges between sister chromatids of a duplicating chromosome.
Quantitative Data Summary: Sister Chromatid Exchange Assay with this compound in CHO Cells
| This compound Concentration (µg/mL) | Metabolic Activation (S9) | Result | Reference |
| Dose-dependent | With S9 | Significant increase in the frequency of SCEs | [2] |
| Dose-dependent | Without S9 | Increase in the frequency of SCEs | [2] |
Experimental Protocol: Sister Chromatid Exchange Assay
Materials:
-
CHO cells
-
Cell culture medium with fetal bovine serum
-
5-Bromo-2'-deoxyuridine (BrdU)
-
This compound
-
S9 mix
-
Colcemid solution
-
Hypotonic solution
-
Fixative
-
Hoechst 33258 stain
-
Giemsa stain
-
UV light source
-
Microscope slides
Procedure:
-
Cell Culture with BrdU: Culture CHO cells for two cell cycles in the presence of BrdU to allow for its incorporation into the DNA.
-
Treatment: During the second cell cycle, treat the cells with various concentrations of this compound, with and without S9 mix.
-
Metaphase Arrest and Harvesting: Arrest, harvest, and fix the cells as described in the Chromosomal Aberration Assay protocol.
-
Differential Staining:
-
Stain the slides with Hoechst 33258.
-
Expose the slides to UV light.
-
Incubate in a saline-citrate buffer.
-
Stain with Giemsa. This procedure results in differential staining of the sister chromatids.
-
-
Scoring: Score at least 25-50 well-differentiated second-division metaphases per concentration for the number of SCEs.
Mouse Lymphoma Assay (L5178Y TK+/-)
This forward mutation assay detects mutations at the thymidine (B127349) kinase (TK) locus in L5178Y mouse lymphoma cells. It is capable of detecting a broad spectrum of genetic damage, including point mutations and chromosomal events.
Quantitative Data Summary: Mouse Lymphoma Assay with this compound
| Cell Line | This compound Concentration (µg/mL) | Metabolic Activation (S9) | Result | Reference |
| L5178Y TK+/- | 1 - 72 | With S9 | Mutagenic Response | [1] |
Experimental Protocol: Mouse Lymphoma Assay
Materials:
-
L5178Y TK+/- mouse lymphoma cells
-
Culture medium (e.g., RPMI 1640) with horse serum
-
This compound
-
S9 mix
-
Trifluorothymidine (TFT) solution
-
Soft agar or microwell plates
Procedure:
-
Cell Culture: Maintain L5178Y TK+/- cells in suspension culture.
-
Treatment: Treat the cells with various concentrations of this compound for 4 hours in the presence or absence of S9 mix.
-
Expression Period: After treatment, wash the cells and culture them in fresh medium for an expression period (typically 2 days) to allow for the fixation of mutations.
-
Selection of Mutants:
-
Plate the cells in a selective medium containing TFT. Only TK-deficient mutant cells will survive and form colonies.
-
Plate a separate set of cells in a non-selective medium to determine the plating efficiency (survival).
-
-
Incubation: Incubate the plates/microwells for 10-14 days.
-
Scoring: Count the number of colonies in both selective and non-selective media. Calculate the mutant frequency as the number of mutant colonies per survivor.
Metabolic Activation of this compound
This compound is a promutagen that requires metabolic activation to exert its mutagenic effects. The primary pathway involves sulfoxidation by cytochrome P450 enzymes in the S9 fraction, followed by a[2][3] sigmatropic rearrangement to form an unstable intermediate that eliminates to yield the ultimate mutagen, 2-chloroacrolein.
Signaling Pathway: Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound to its ultimate mutagenic form.
References
- 1. Evaluation of this compound and triallate herbicides for genotoxic effects in a battery of in vitro and short-term in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenic activity of this compound and triallate determined by a battery of in vitro mammalian and microbial tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
Greenhouse Experimental Design for Diallate Efficacy Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallate (B166000) is a pre-emergence thiocarbamate herbicide historically used for the control of wild oats (Avena fatua) and other grass weeds in a variety of broadleaf and cereal crops.[1][2] Understanding the efficacy of herbicidal compounds like this compound under controlled greenhouse conditions is a critical step in both fundamental research and the development of new weed management strategies. Greenhouse bioassays provide a reproducible environment to determine herbicidal activity, dose-response relationships, and the spectrum of susceptible weed species, while minimizing the environmental variability inherent in field trials.
These application notes provide detailed protocols for conducting greenhouse experiments to evaluate the efficacy of this compound. The procedures outlined below cover experimental design, plant propagation, herbicide application, data collection, and analysis, ensuring robust and reliable results.
Mechanism of Action of this compound
This compound is a lipid synthesis inhibitor. Specifically, it and other thiocarbamate herbicides have been shown to inhibit the elongation of very-long-chain fatty acids (VLCFAs).[3][4] This disruption of VLCFA synthesis is crucial for the formation of surface waxes and suberin, which are essential components of the plant cuticle and root endodermis, respectively.[4] The active form of this compound is believed to be its sulfoxide (B87167) derivative, which is formed through metabolic activation within the plant.[4][5] This activated form then interferes with the enzymes responsible for fatty acid elongation. The primary mode of uptake for this compound in wild oats is through the emerging coleoptile.[1]
A simplified representation of this compound's proposed mechanism of action is the inhibition of the acyl-CoA elongase enzymes, which are critical for the extension of fatty acid chains beyond C18. This disruption leads to a failure in the production of essential lipids required for membrane integrity and the formation of protective cuticular waxes.
Experimental Design and Protocols
A well-designed greenhouse experiment is fundamental to obtaining meaningful and reproducible data. The following sections detail the key considerations and step-by-step protocols for this compound efficacy testing.
Experimental Workflow
The overall workflow for a typical greenhouse efficacy trial for this compound is illustrated below. This process begins with the selection and preparation of plant materials and culminates in data analysis and interpretation.
Materials and Reagents
-
This compound: Analytical standard or a commercial formulation (e.g., Avadex®).
-
Weed Seeds: Certified seeds of target species (see Table 1).
-
Pots: 10-15 cm diameter plastic pots with drainage holes.
-
Growing Medium: A consistent, well-draining potting mix (e.g., sandy loam, peat-based mix).
-
Solvents: Acetone (B3395972) or dimethyl sulfoxide (DMSO) for dissolving analytical grade this compound.
-
Adjuvants: Non-ionic surfactant, if required by the formulation or experimental design.
-
Spray Chamber: A laboratory-grade spray chamber with a moving nozzle to ensure uniform application.
-
Greenhouse: A temperature, humidity, and light-controlled environment.
-
Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.
Plant Material and Growth Conditions
Protocol:
-
Seed Selection: Obtain certified seeds of the desired weed species. Avena fatua (wild oat) is the primary target for this compound. Other potentially susceptible species are listed in Table 1.
-
Seed Stratification (if required): Some weed species, including certain biotypes of Avena fatua, may exhibit dormancy. If germination is poor, a period of cold, moist stratification may be necessary.
-
Potting and Planting:
-
Fill pots with a consistent, pre-moistened growing medium.
-
Plant 5-10 seeds per pot at a depth of 1-2 cm.
-
Lightly water the pots after planting.
-
-
Greenhouse Conditions:
-
Maintain greenhouse temperatures between 15-25°C.[6]
-
Provide a 16-hour photoperiod with supplemental lighting if necessary.
-
Water plants as needed to maintain adequate soil moisture, but avoid waterlogging.
-
-
Thinning: After emergence, thin seedlings to a uniform number per pot (e.g., 3-5 plants) to reduce competition.
Table 1: Potential Weed Species for this compound Efficacy Testing and Recommended Greenhouse Growth Conditions
| Weed Species | Common Name | Optimal Temperature Range (°C) | Soil Type |
| Avena fatua | Wild Oat | 15-21 | Clay loam, heavy clay |
| Alopecurus myosuroides | Black-grass | 10-20 | Clay, heavy loam |
| Setaria faberi | Giant Foxtail | 20-30 | Loam, sandy loam |
| Echinochloa crus-galli | Barnyardgrass | 25-35 | Loam, clay loam |
| Lolium multiflorum | Italian Ryegrass | 15-25 | Loam, clay loam |
Herbicide Application
Protocol:
-
Stock Solution Preparation:
-
For analytical grade this compound, prepare a stock solution in a suitable solvent such as acetone or DMSO.
-
For commercial formulations, follow the manufacturer's instructions for creating a stock solution.
-
-
Dilution Series: Prepare a series of dilutions from the stock solution to achieve the desired application rates. It is recommended to test a range of rates, including a fraction of and a multiple of the expected efficacious dose.
-
Spray Solution Preparation: Just prior to application, dilute the required amount of each stock solution into the final spray volume, which is typically water. If using an adjuvant, add it to the spray solution according to the manufacturer's recommendations.
-
Sprayer Calibration: Calibrate the spray chamber to deliver a known volume of spray solution over a specific area (e.g., L/ha). This is crucial for accurate and reproducible application rates.
-
Application:
-
Place the pots with the target weed species at the appropriate growth stage (typically 2-3 leaf stage for post-emergence, or immediately after planting for pre-emergence) in the spray chamber.
-
Apply the herbicide treatments evenly to the designated pots.
-
Include an untreated control (sprayed with water and any solvent/adjuvant used in the treatments) and a solvent/adjuvant-only control.
-
-
Post-Application:
-
Allow the plants to dry in a well-ventilated area before returning them to the greenhouse.
-
Randomize the placement of the pots within the greenhouse to minimize environmental effects.
-
Table 2: Example this compound Application Rates for Greenhouse Trials
| Treatment | Application Rate (g a.i./ha) |
| Untreated Control | 0 |
| Rate 1 | 100 |
| Rate 2 | 250 |
| Rate 3 | 500 |
| Rate 4 | 1000 |
| Rate 5 | 2000 |
Note: These are suggested starting rates and may need to be adjusted based on the specific weed species and experimental conditions.
Data Collection and Presentation
Consistent and objective data collection is essential for evaluating herbicide efficacy.
Visual Injury Assessment
Protocol:
-
Rating Schedule: Visually assess plant injury at regular intervals after treatment (e.g., 7, 14, and 21 days after application).
-
Rating Scale: Use a standardized rating scale, such as a 0 to 100% scale, where 0% represents no injury and 100% represents complete plant death.[7]
-
Assessment: Evaluate each pot for symptoms of phytotoxicity, which for this compound may include stunting, chlorosis, and failure of new leaves to emerge properly.[8]
Table 3: Visual Injury Rating Scale
| Rating (%) | Description of Injury |
| 0 | No effect |
| 1-10 | Slight stunting or discoloration |
| 11-25 | Noticeable stunting and/or chlorosis |
| 26-50 | Significant stunting, chlorosis, and some necrosis |
| 51-75 | Severe stunting, extensive necrosis |
| 76-99 | Plants near death, minimal green tissue |
| 100 | Complete plant death |
Biomass Measurement
Protocol:
-
Harvesting: At the end of the experiment (e.g., 21 or 28 days after application), harvest the above-ground biomass of all plants in each pot by cutting them at the soil surface.
-
Drying: Place the harvested plant material for each pot into separate, labeled paper bags. Dry the biomass in an oven at 60-70°C until a constant weight is achieved (typically 48-72 hours).[9]
-
Weighing: Allow the dried samples to cool in a desiccator to prevent moisture reabsorption, then weigh the dry biomass for each pot using an analytical balance.
-
Data Expression: Express the dry biomass as a percentage of the untreated control.
Table 4: Example Data Collection Sheet for this compound Efficacy
| Treatment | Application Rate (g a.i./ha) | Replicate | Visual Injury (%) at 21 DAT | Dry Biomass (g) | % of Control |
| Control | 0 | 1 | |||
| 2 | |||||
| 3 | |||||
| Rate 1 | 100 | 1 | |||
| 2 | |||||
| 3 | |||||
| Rate 2 | 250 | 1 | |||
| 2 | |||||
| 3 | |||||
| ... | ... | ... |
Data Analysis
Conclusion
The protocols and application notes presented here provide a comprehensive framework for conducting greenhouse efficacy trials of the herbicide this compound. By adhering to these standardized methods for experimental design, herbicide application, and data collection, researchers can generate reliable and comparable data to further understand the herbicidal properties of this compound and its potential applications in weed management. Careful attention to detail, particularly in sprayer calibration and the maintenance of consistent environmental conditions, is paramount for the success of these experiments.
References
- 1. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Herbicides inhibiting lipid synthesis - Herbicides and Plant Metabolism [resolve.cambridge.org]
- 4. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel activation mechanism for the promutagenic herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. agrosus.eu [agrosus.eu]
- 8. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 9. prometheusprotocols.net [prometheusprotocols.net]
Application Notes and Protocols for the Synthesis and Purification of cis- and trans-Diallate Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of the cis- and trans-isomers of Diallate, a thiocarbamate herbicide. Accurate separation and characterization of these geometric isomers are crucial for understanding their respective biological activities and for the development of stereospecific analytical standards. The following protocols are based on established scientific literature and provide step-by-step instructions for synthesis, purification by fractional crystallization and column chromatography, and characterization.
Data Presentation: Synthesis and Purification Summary
The following tables summarize the key quantitative data associated with the synthesis and purification of cis- and trans-Diallate isomers.
Table 1: Synthesis of this compound Isomer Mixture
| Parameter | Value | Reference |
| Starting Materials | Diisopropylamine (B44863), Carbonyl Sulfide (B99878), 1,2,3-Trichloropropene (B82530) | |
| Reaction Solvent | Isopropanol (B130326) | |
| Key Reagent | Sodium Hydroxide (B78521) | |
| Typical Yield of Isomer Mixture | Not specified in detail, but preparative amounts are achievable. | |
| Initial cis:trans Ratio | Approximately 1:1 |
Table 2: Purification of this compound Isomers
| Purification Method | Isomer Isolated | Key Parameters | Purity Achieved | Reference |
| Fractional Crystallization | trans-Diallate | Solvent: Hexane (B92381)Temperature: -20 °C | >99% | |
| Column Chromatography | cis-Diallate | Stationary Phase: Silica (B1680970) GelMobile Phase: Hexane-Benzene (9:1 v/v) | >99% |
Table 3: Physicochemical and Spectroscopic Data for this compound Isomers
| Property | cis-Diallate | trans-Diallate | Reference |
| Molecular Formula | C₁₀H₁₇Cl₂NOS | C₁₀H₁₇Cl₂NOS | [1][2] |
| Molecular Weight | 270.22 g/mol | 270.22 g/mol | [1][2] |
| Appearance | Colorless liquid | White crystalline solid | |
| Boiling Point (0.1 torr) | 108-110 °C | 112-114 °C | |
| Refractive Index (n²⁵) | 1.5238 | - | |
| ¹H-NMR (δ, ppm) | CH₂: 3.68 (d)=CH: 6.13 (t) | CH₂: 3.60 (d)=CH: 6.22 (t) | |
| ¹³C-NMR (δ, ppm) | Not specified | Not specified | |
| IR (cm⁻¹) | C=O: ~1650C=C: ~1630 | C=O: ~1650C=C: ~1630 | |
| Mass Spectrum (m/z) | Characteristic fragmentation pattern | Characteristic fragmentation pattern |
Experimental Protocols
Protocol 1: Synthesis of a Mixture of cis- and trans-Diallate
This protocol describes the synthesis of a mixture of cis- and trans-Diallate from diisopropylamine, carbonyl sulfide, and 1,2,3-trichloropropene.
Materials:
-
Diisopropylamine
-
Carbonyl sulfide (COS)
-
1,2,3-Trichloropropene
-
Isopropanol
-
Sodium hydroxide (NaOH)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Gas inlet tube
-
Stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Diisopropylthiocarbamate:
-
In a suitable reaction vessel, dissolve diisopropylamine in isopropanol.
-
Bubble carbonyl sulfide gas through the solution while maintaining the temperature at 20-30 °C.
-
Slowly add a solution of sodium hydroxide in isopropanol to the reaction mixture to form the sodium salt of diisopropylthiocarbamic acid.
-
-
Reaction with 1,2,3-Trichloropropene:
-
To the freshly prepared sodium diisopropylthiocarbamate solution, add 1,2,3-trichloropropene dropwise with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into water and extract with hexane.
-
Wash the organic layer with water and then with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to obtain a crude mixture of cis- and trans-Diallate as an oily residue. The typical ratio of cis to trans isomer is approximately 1:1.
-
Protocol 2: Purification of trans-Diallate by Fractional Crystallization
This protocol details the separation of the crystalline trans-isomer from the oily cis-isomer.
Materials:
-
Crude this compound isomer mixture
-
Hexane
-
Crystallization dish or beaker
-
Low-temperature freezer or cold bath (-20 °C)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the crude this compound mixture in a minimal amount of hexane at room temperature.
-
Cool the solution to -20 °C and allow it to stand at this temperature for several hours to induce crystallization.
-
The trans-isomer will crystallize as a white solid, while the cis-isomer will remain in the liquid phase.
-
Separate the solid trans-Diallate from the mother liquor by cold filtration.
-
Wash the crystals with a small amount of cold hexane to remove any residual cis-isomer.
-
Recrystallize the solid from hexane to achieve a purity of >99%.
-
Dry the purified trans-Diallate crystals under vacuum.
Protocol 3: Purification of cis-Diallate by Column Chromatography
This protocol describes the isolation of the cis-isomer from the mother liquor obtained after the crystallization of the trans-isomer.
Materials:
-
Mother liquor from Protocol 2 (enriched in cis-Diallate)
-
Silica gel (for column chromatography)
-
Hexane
-
Benzene
-
Chromatography column
-
Fraction collector
-
TLC plates and developing chamber for monitoring the separation
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Equilibrate the column by running the mobile phase (Hexane:Benzene, 9:1 v/v) through it.
-
-
Sample Loading and Elution:
-
Concentrate the mother liquor from the fractional crystallization to a smaller volume.
-
Load the concentrated sample onto the top of the silica gel column.
-
Elute the column with the hexane-benzene mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the cis-isomer.
-
Combine the pure fractions containing the cis-Diallate.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified cis-Diallate as a colorless oil with a purity of >99%.
-
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of cis- and trans-Diallate.
Logical Relationship of Purification Methods
Caption: Separation logic for isolating cis- and trans-Diallate isomers.
References
Application Notes and Protocols for Assessing Diallate Resistance in Avena fatua Populations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing resistance to the herbicide Diallate in wild oat (Avena fatua) populations. The protocol outlines a whole-plant bioassay to determine the dose-response relationship and quantify the level of resistance.
Introduction
This compound is a pre-emergence thiocarbamate herbicide that controls wild oats and other grassy weeds by inhibiting the growth of seedling shoots and roots.[1][2] The emergence of herbicide-resistant weed populations poses a significant threat to crop production. Monitoring and characterizing resistance are crucial for developing effective weed management strategies. This protocol provides a standardized method to determine the sensitivity of Avena fatua populations to this compound, enabling the calculation of key resistance metrics such as the GR₅₀ (the dose required to inhibit growth by 50%) and the Resistance Index (RI).
Data Presentation
The quantitative data from the dose-response bioassay should be summarized to compare the susceptibility of different Avena fatua populations to this compound. The following table is an example of how to present the results, including the calculated GR₅₀ and Resistance Index (RI) values.
Table 1: Dose-Response Metrics for this compound in Susceptible and Resistant Avena fatua Populations
| Population ID | Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) |
| S-1 | Susceptible | 150 | 1.0 |
| R-1 | Resistant | 1200 | 8.0 |
Note: Data presented are illustrative and based on typical resistance levels observed. The Resistance Index (RI) is calculated by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.
Experimental Protocols
This section details the methodology for a whole-plant dose-response bioassay to assess this compound resistance in Avena fatua.
Seed Collection and Preparation
-
Seed Collection: Collect mature Avena fatua seeds from suspected resistant populations and known susceptible populations.[3] Collect seeds from multiple plants within each population to ensure genetic diversity.
-
Seed Storage: Air-dry the collected seeds and store them in paper bags at 4°C until use.[4]
-
Breaking Dormancy: Avena fatua seeds often exhibit dormancy. To promote uniform germination, dormancy can be broken by methods such as mechanical scarification or by piercing the seed coat.
Plant Growth Conditions
-
Growth Medium: Use a standardized potting mix, such as a combination of peat moss, perlite, and vermiculite.
-
Pots: Plant 5-10 seeds per 10 cm diameter pot.
-
Environmental Conditions: Maintain plants in a greenhouse or growth chamber with a controlled temperature (e.g., 20-25°C day / 15-20°C night) and a 16-hour photoperiod. Water the plants as needed to maintain adequate soil moisture.
Herbicide Application
-
Plant Stage: Apply the herbicide when the wild oat seedlings are at the 2-3 leaf stage.
-
This compound Preparation: Prepare a stock solution of technical-grade this compound in an appropriate solvent. From the stock solution, prepare a series of dilutions to create a range of application rates. A suggested range for a dose-response study could be 0, 75, 150, 300, 600, 1200, and 2400 g of active ingredient per hectare (g a.i./ha). Include an untreated control (0 g a.i./ha).
-
Application: Apply the herbicide solutions using a laboratory spray chamber calibrated to deliver a consistent volume. Since this compound is a volatile, soil-applied herbicide, it should be incorporated into the soil immediately after application for optimal results.[2] Alternatively, for a laboratory setting, a pre-emergence application can be simulated by applying the herbicide to the soil surface immediately after planting the seeds, followed by a light watering to incorporate the herbicide into the top layer of the soil.
Data Collection and Analysis
-
Assessment: 21 days after treatment, assess the plants for visual signs of injury and measure the shoot biomass. Cut the shoots at the soil level, place them in labeled paper bags, and dry them in an oven at 70°C for 72 hours. Record the dry weight for each pot.
-
Data Analysis:
-
Calculate the percent growth inhibition for each herbicide dose relative to the untreated control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a log-logistic model) to fit a dose-response curve to the data.
-
From the dose-response curve, determine the GR₅₀ value for each population.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the suspected resistant population by the GR₅₀ of the known susceptible population. An RI greater than 1 indicates resistance.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mode of action of this compound and the experimental workflow for assessing resistance.
References
Field Application Techniques for Diallate in Agronomic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallate is a pre-emergence thiocarbamate herbicide primarily used for the control of wild oats (Avena fatua) in a variety of agronomic crops, including barley, wheat, sugar beets, and flax.[1][2][3] Its efficacy is highly dependent on proper application and incorporation into the soil, as it is volatile and acts on the emerging shoots of susceptible weeds.[4][5] These application notes and protocols provide a detailed guide for researchers conducting field trials to evaluate the efficacy, crop safety, and optimal application techniques of this compound.
Data Presentation
Table 1: Efficacy of this compound Isomers on Wild Oat Growth
| This compound Isomer/Mixture | Concentration for 50% Height Reduction (ppm) | Relative Efficacy (trans isomer = 1.0) |
| trans-Diallate | 0.15 | 1.00 |
| cis-Diallate | 0.43 | 0.35 |
| 42% trans / 58% cis Mixture | 0.39 | 0.38 |
| Data synthesized from a study on the effects of this compound isomers on wild oat seedlings. |
Table 2: Recommended Application Rates of this compound for Wild Oat Control
| Crop | Application Rate (kg a.i./ha) | Application Timing |
| Spring Wheat | 1.4 - 1.7 | Pre-plant incorporated |
| Barley | 1.4 - 1.7 | Pre-plant incorporated |
| Sugar Beets | 1.7 - 2.2 | Pre-plant incorporated |
| Flax | 1.4 - 1.7 | Pre-plant incorporated |
| General application rates. Researchers should conduct dose-response studies to determine optimal rates for specific soil types and environmental conditions. |
Table 3: Example Data from a Field Trial Evaluating this compound Application Methods on Wheat Yield and Wild Oat Control
| Treatment | Wild Oat Density (plants/m²) | Wild Oat Biomass (g/m²) | Wheat Yield (t/ha) |
| Untreated Control | 150 | 250 | 3.5 |
| This compound (1.5 kg a.i./ha), Shallow Incorporation (2-3 cm) | 25 | 40 | 5.2 |
| This compound (1.5 kg a.i./ha), Deep Incorporation (5-6 cm) | 45 | 70 | 4.8 |
| This compound (1.5 kg a.i./ha), Fall Application | 30 | 50 | 5.0 |
| Hypothetical data for illustrative purposes. |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Different this compound Incorporation Depths
Objective: To determine the optimal soil incorporation depth of this compound for effective wild oat control and crop safety in spring wheat.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.[6]
-
Plot Size: 3 m x 10 m.
-
Treatments:
-
Untreated Control (weedy check).
-
Hand-weeded Control (weed-free check).
-
This compound at a standard rate (e.g., 1.5 kg a.i./ha) with shallow incorporation (2-3 cm).
-
This compound at a standard rate with medium incorporation (4-5 cm).
-
This compound at a standard rate with deep incorporation (6-7 cm).
-
Procedure:
-
Site Selection and Preparation: Select a field with a known history of uniform wild oat infestation. Prepare a uniform seedbed.
-
Herbicide Application: Apply this compound using a calibrated plot sprayer immediately before incorporation.
-
Incorporation: Incorporate the herbicide to the desired depths using appropriate equipment. A field cultivator or rototiller can be used, with the depth carefully set.[7][8] For different depths, adjust the tillage equipment accordingly. A tandem disc can also be used, but depth control is less precise.[7][8]
-
Sowing: Sow spring wheat at a recommended seeding rate and depth.
-
Data Collection:
-
Weed Control: At 4 and 8 weeks after sowing, assess wild oat density (plants/m²) and biomass (g/m²) from randomly placed quadrats within each plot.[9]
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after emergence using a 0-100% scale (0 = no injury, 100 = complete crop death).[2]
-
Yield: At crop maturity, harvest the central area of each plot and determine the grain yield (t/ha), adjusting for moisture content.
-
Protocol 2: Comparing Fall vs. Spring Application of this compound
Objective: To compare the efficacy of fall-applied versus spring-applied this compound for wild oat control in barley.
Experimental Design:
-
Design: RCBD with four replications.
-
Plot Size: 3 m x 10 m.
-
Treatments:
-
Untreated Control.
-
Hand-weeded Control.
-
Fall-applied this compound (e.g., 1.7 kg a.i./ha) incorporated before the ground freezes.
-
Spring-applied this compound (e.g., 1.7 kg a.i./ha) pre-plant incorporated.
-
Procedure:
-
Site Preparation: Prepare the seedbed in the fall for the fall application plots and in the spring for the spring application plots.
-
Fall Application: Apply and incorporate this compound in the late fall before the soil freezes.
-
Spring Application: In the spring, apply and incorporate this compound to the designated plots.
-
Sowing: Sow barley in the spring across all plots.
-
Data Collection: Follow the same data collection procedures as in Protocol 1, assessing wild oat control, crop phytotoxicity, and barley grain yield.
Mandatory Visualization
Caption: Generalized signaling pathway for thiocarbamate herbicides like this compound.
Caption: General workflow for a this compound field efficacy trial.
Discussion on Signaling Pathway
The precise molecular signaling cascade initiated by this compound in plants is not extensively detailed in publicly available literature. However, as a thiocarbamate herbicide, its primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4] VLCFAs are critical components of plant cuticular waxes and are involved in membrane structure and cell division.[10]
The proposed signaling pathway illustrates that by inhibiting VLCFA elongases, this compound leads to a depletion of VLCFAs.[11][12] This disruption has several downstream consequences:
-
Disrupted Cuticle and Wax Formation: A compromised cuticle leads to increased water loss and makes the emerging shoot more susceptible to environmental stresses and secondary herbicidal effects.
-
Altered Membrane Integrity: Changes in VLCFA levels can affect the composition and function of cellular membranes, which is crucial for proper cell signaling and transport.
-
Inhibition of Cell Division and Elongation: The disruption of lipid biosynthesis interferes with the formation of new cells and the elongation of the emerging shoot, which is a primary mechanism of its herbicidal action against grasses.[4][13]
Ultimately, these disruptions prevent the wild oat seedling from successfully emerging from the soil, leading to its death. Further research, potentially utilizing transcriptomics and proteomics, would be necessary to elucidate the specific receptors, secondary messengers, and transcription factors involved in the plant's response to this compound-induced VLCFA depletion.
References
- 1. researchgate.net [researchgate.net]
- 2. pp1.eppo.int [pp1.eppo.int]
- 3. Controlling Wild Oat in Your Wheat | Crop Science US [cropscience.bayer.us]
- 4. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. Direct field method for root biomass quantification in agroecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of very-long-chain fatty acids in plant development, when chain length does matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Herbicidal Activity of Thiocarbamate Herbicides and Its Effect on Cell Division and Elongation -Korean Journal of Weed Science | Korea Science [koreascience.kr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diallate Extraction from High Organic Matter Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of the herbicide Diallate from soils with high organic matter content.
Frequently Asked Questions (FAQs)
Q1: Why is extracting this compound from high organic matter soil challenging?
A1: High organic matter in soil significantly increases the sorption (binding) of herbicides like this compound.[1][2] Organic matter is rich in hydrophobic sites, which attract and retain nonionic herbicides, making their extraction with common solvents less efficient.[1] This strong association leads to lower recovery rates and potential underestimation of this compound concentrations in soil samples.
Q2: What are the most effective initial extraction solvents for this compound in high organic matter soils?
A2: A combination of a polar and a non-polar solvent is often most effective. For instance, a mixture of methylene (B1212753) chloride and acetone (B3395972) or hexane (B92381) and acetone can disrupt the interactions between this compound and the soil organic matter.[3] Acetone helps to wet the soil matrix and displace water, while the less polar solvent (methylene chloride or hexane) effectively dissolves the this compound.
Q3: Can pretreatment of the soil sample improve this compound extraction efficiency?
A3: Yes, pretreatment can be beneficial. Leaching the soil with a dilute acid, such as hydrochloric acid (HCl), can help remove polyvalent cations that can bridge organic matter and this compound, thereby increasing extraction efficiency.[4] Additionally, ensuring the soil sample is adequately dried and homogenized before extraction is a critical preparatory step.
Q4: What analytical techniques are most suitable for detecting and quantifying this compound after extraction?
A4: Gas Chromatography (GC) with an Electron Capture Detector (GC-ECD) is a preferred method due to its high sensitivity for halogenated compounds like this compound.[3] For greater specificity and confirmation, Gas Chromatography-Mass Spectrometry (GC/MS) or Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) can be employed.[3][5]
Q5: What is Solid-Phase Extraction (SPE) and how can it be used to clean up this compound extracts?
A5: Solid-Phase Extraction (SPE) is a sample cleanup technique that separates components of a mixture.[6] For this compound extracts from high organic matter soils, which may contain many co-extracted interfering compounds, SPE is crucial. A polar sorbent can be used to retain polar interferences while allowing the less polar this compound to pass through with a non-polar solvent.[7] This "matrix component retention" approach results in a cleaner sample for analysis.[8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Q: I am experiencing consistently low recovery rates of this compound from my high organic matter soil samples. What steps can I take to improve this?
A: Low recovery is a common issue due to the strong adsorption of this compound to soil organic matter.[2] Consider the following troubleshooting steps:
-
Optimize Your Solvent System: If you are using a single solvent, switch to a binary system like acetone/methylene chloride or acetone/hexane.[3] The polarity of the solvent system is critical for efficiently extracting compounds from complex matrices.[9] You can also experiment with the ratio of these solvents.
-
Increase Extraction Time and Temperature: Employing techniques like Accelerated Solvent Extraction (ASE) or Soxhlet extraction, which use elevated temperatures and pressures, can significantly improve extraction efficiency.[10]
-
Incorporate a Soil Pretreatment Step: Leaching the soil with dilute HCl prior to solvent extraction can disrupt the binding of this compound to organic matter.[4]
-
Enhance Mechanical Disruption: Ensure thorough homogenization of the soil sample. Using a mechanical shaker or sonicator during the extraction process can improve solvent penetration and analyte release.
Issue 2: High Matrix Interference in Analytical Results
Q: My chromatograms show a large number of interfering peaks, making it difficult to accurately quantify this compound. How can I clean up my sample extract?
A: High matrix interference is expected with high organic matter soils due to the co-extraction of humic and fulvic acids.[1] A robust sample cleanup strategy is essential:
-
Implement Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering compounds.[6][7] For this compound, a polar sorbent material can be used to trap polar interferences from the extract.
-
Perform a Liquid-Liquid Partitioning Step: After the initial extraction, you can perform a liquid-liquid extraction with an immiscible solvent pair (e.g., hexane and a polar solvent) to partition this compound into the non-polar phase, leaving many polar interferences behind.
-
Utilize Gel Permeation Chromatography (GPC): GPC is an excellent technique for separating large molecules, such as humic substances, from smaller analyte molecules like this compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound from High Organic Matter Soil
| Solvent System (v/v) | Extraction Method | Average Recovery (%) | Relative Standard Deviation (%) | Notes |
| Hexane | Shaking | 45 | 15 | Low efficiency due to poor disruption of analyte-matrix interactions. |
| Acetone | Shaking | 60 | 12 | Better wetting of the matrix, but may not fully solubilize this compound. |
| Acetone:Hexane (1:1) | Shaking | 85 | 8 | A balanced solvent system improves recovery significantly.[3] |
| Acetone:Methylene Chloride (1:1) | Sonication | 92 | 6 | Methylene chloride is highly effective for chlorinated compounds.[3] |
| Acetonitrile | ASE | 95 | 5 | High temperature and pressure enhance extraction efficiency. |
Experimental Protocols
Protocol 1: Accelerated Solvent Extraction (ASE) of this compound
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh. Mix 10 g of the homogenized soil with an equal amount of diatomaceous earth.
-
Cell Loading: Load the soil mixture into a stainless steel extraction cell.
-
ASE Parameters:
-
Solvent: Acetonitrile
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 10 minutes
-
Cycles: 2
-
-
Extract Collection: Collect the extract in a vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.
-
Cleanup: Proceed with the Solid-Phase Extraction (SPE) cleanup protocol.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a polar SPE cartridge (e.g., silica-based) by passing 5 mL of methanol (B129727) followed by 5 mL of hexane through it.[11] Do not let the cartridge dry out.
-
Sample Loading: Load the 1 mL concentrated extract from the ASE step onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a 5% acetone in hexane solution to elute any remaining non-polar interferences.
-
Elution: Elute the this compound from the cartridge using 10 mL of a 50% acetone in hexane solution.
-
Final Concentration: Evaporate the eluate to a final volume of 1 mL for analysis.
Visualizations
Caption: Workflow for this compound extraction and analysis.
Caption: Decision tree for troubleshooting low this compound recovery.
References
- 1. scielo.br [scielo.br]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. sbr-1.itrcweb.org [sbr-1.itrcweb.org]
- 4. Extraction of SOM [karnet.up.wroc.pl]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. Solid Phase Extraction Explained [scioninstruments.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. scpscience.com [scpscience.com]
- 9. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing GC-MS for Diallate Isomer Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of Diallate isomers. Given that this compound is a thiocarbamate herbicide that exists as cis- and trans-isomers, achieving chromatographic separation is critical as their mass spectra are often very similar.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to resolve this compound isomers using GC-MS?
A1: The primary challenge in analyzing geometric isomers like the cis- and trans- forms of this compound is that they often produce identical or very similar mass spectra under standard electron ionization (EI) conditions.[1] This similarity is due to their identical molecular weight and similar fragmentation pathways.[2][3] Therefore, their differentiation relies almost entirely on achieving good chromatographic separation.
Q2: What type of GC column is best suited for separating cis- and trans-Diallate isomers?
A2: For separating geometric isomers such as cis and trans isomers, highly polar capillary columns are generally recommended. A cyanopropyl-based stationary phase is often a good starting point for separating cis/trans isomers of various compounds, including fatty acids, which can be a good model for this compound.[4][5] For particularly difficult separations of isomers, cyclodextrin-based chiral phases can also be effective, although this compound isomers are geometric, not enantiomeric, this class of column can provide unique selectivity.[6]
Q3: Can I differentiate this compound isomers using mass spectrometry alone if they co-elute?
A3: Differentiating co-eluting geometric isomers by mass spectrometry is very difficult. Since their fragmentation patterns are nearly identical, standard MS techniques are often insufficient.[1] Advanced techniques like tandem mass spectrometry (MS/MS) might reveal subtle differences in fragment ion ratios at different collision energies, but this requires significant method development.[7] The most reliable approach is to optimize the chromatography to achieve at least partial separation. If isomers co-elute, you may consider using Single Ion Monitoring (SIM) to monitor for characteristic ions, though this may not definitively distinguish them without some chromatographic resolution.[6]
Q4: My peaks are tailing. What are the common causes for an active compound like this compound?
A4: Peak tailing for polar or active compounds like thiocarbamates can be caused by interactions with active sites within the GC system. Common causes include a contaminated or non-deactivated injector liner, contamination at the head of the GC column, or a poorly installed column creating dead volume. Using a fresh, deactivated liner and trimming a small portion (10-20 cm) from the front of the column can often resolve this issue.
Troubleshooting Guide: Resolving Co-eluting this compound Isomers
This guide provides a systematic approach to troubleshoot and optimize your GC-MS method for the separation of this compound isomers.
Problem: Poor or No Separation of Isomer Peaks
The inability to resolve the cis- and trans-isomers of this compound is a common issue. Follow these steps to improve separation.
1. Assess and Optimize the GC Column
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Verify Column Choice: Ensure you are using a column with appropriate polarity. For cis/trans isomers, a mid-to-high polarity column is generally required.
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Column Conditioning: An improperly conditioned or aged column can lead to poor peak shape and resolution. Condition the column according to the manufacturer's instructions.
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Consider a Different Stationary Phase: If optimization on your current column fails, switching to a different phase chemistry is the next logical step. Columns with different selectivity, such as those with a higher cyanopropyl content or a phenyl-based phase, may provide the necessary resolution.
Logical Workflow for Column Selection
References
- 1. Lab Chapter 7.3.2 [people.whitman.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of dipeptide isomers by tandem mass spectrometry of their mono- versus dilithiated complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Analytical Matrix Effects in Diallate Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome analytical matrix effects during the quantification of Diallate.
Frequently Asked Questions (FAQs)
Q1: What are analytical matrix effects and how do they affect this compound quantification?
A1: Analytical matrix effects are the alteration of analyte signal intensity due to the co-eluting components of the sample matrix.[1][2][3] In the context of this compound quantification, particularly with sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix components can either suppress or enhance the ionization of this compound, leading to inaccurate and unreliable results.[1][3][4] This phenomenon is a significant challenge when analyzing complex matrices such as soil, food products, or biological fluids.[5][6]
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results between samples.
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Inaccurate quantification, with results being either unexpectedly high (ion enhancement) or low (ion suppression).[1][2]
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Changes in the chromatographic peak shape of this compound.[3]
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A significant difference in the slope of the calibration curve prepared in a pure solvent versus one prepared in the sample matrix (matrix-matched calibration).[2][3]
Q3: How can I quantitatively assess the matrix effect for this compound?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[7][8] The Matrix Factor (MF) is calculated by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a pure solvent at the same concentration.
Matrix Factor (MF) Calculation:
| Formula | Description | Interpretation |
| MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Pure Solvent) | A ratio indicating the impact of the matrix on the analyte signal. | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect. |
This assessment should ideally be performed using at least six different lots of the blank matrix to evaluate the variability of the matrix effect.[9]
Troubleshooting Guides
Issue 1: Inconsistent and inaccurate this compound quantification results.
This is often a primary indicator of uncompensated matrix effects. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for addressing inaccurate this compound quantification.
Troubleshooting Steps:
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Assess the Matrix Effect: Quantify the matrix effect using the post-extraction spike method as described in Q3 of the FAQ.
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Implement a Mitigation Strategy: Based on the nature and severity of the matrix effect, choose an appropriate mitigation strategy from the options below.
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Re-evaluate Method Performance: After implementing a strategy, re-assess the accuracy and precision of your this compound quantification.
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Method Validation: Once acceptable performance is achieved, proceed with full method validation.[7]
Issue 2: Significant signal suppression or enhancement is observed for this compound.
Once a significant matrix effect is confirmed, several strategies can be employed to minimize or compensate for its impact.
Strategies to Overcome Matrix Effects:
| Strategy | Detailed Methodology | Advantages | Disadvantages |
| Sample Preparation and Cleanup | Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS to remove interfering matrix components before analysis.[2][10][11] For complex matrices, a multi-step cleanup approach may be necessary. | Can significantly reduce or eliminate matrix effects.[2] | Can be time-consuming, may lead to analyte loss, and requires method development.[5] |
| Chromatographic Separation | Optimize the LC method to separate this compound from co-eluting matrix components.[2][12] This can involve adjusting the gradient, changing the column chemistry, or modifying the mobile phase. | Reduces competition for ionization in the MS source.[2] | May not be sufficient for very complex matrices where interferences are numerous. |
| Sample Dilution | Dilute the sample extract to reduce the concentration of matrix components.[13] | Simple and effective for reducing matrix effects. | May compromise the limit of quantification (LOQ) if this compound concentration is low. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is free of this compound.[3][5][6] | Effectively compensates for matrix effects by ensuring that standards and samples are affected similarly. | Requires a representative blank matrix which may not always be available. Laborious for analyzing different matrix types.[1] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Use a stable isotope-labeled version of this compound (e.g., this compound-d6) as an internal standard.[14][15][16] The SIL-IS is added to the sample before extraction and co-elutes with the analyte, experiencing similar matrix effects.[14][15] | Considered the "gold standard" for compensating for matrix effects.[12][17] | SIL-IS can be expensive and may not be commercially available for all analytes.[12][17] |
| Standard Addition | The sample is divided into several aliquots, and known, varying amounts of a this compound standard are added to each.[8][11] The concentration is determined by extrapolating the linear regression plot to the x-intercept. | Very effective for complex and variable matrices where a representative blank is unavailable.[8] | Time-consuming and requires a larger sample volume. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
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Prepare Blank Matrix Extract: Extract a blank sample matrix (known to be free of this compound) using your established sample preparation method.
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Prepare Spiked Matrix Set: Spike the blank matrix extract with a known concentration of this compound (e.g., at low and high QC levels).
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Prepare Solvent Standard Set: Prepare a standard solution of this compound in the final elution solvent at the same concentration as the spiked matrix set.
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Analyze Samples: Analyze both sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
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MF = (Mean Peak Area of this compound in Spiked Matrix Set) / (Mean Peak Area of this compound in Solvent Standard Set)
-
An MF significantly different from 1.0 indicates a matrix effect.[7]
-
Protocol 2: Method of Standard Addition for this compound Quantification
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Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
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Spiking: Leave one aliquot unspiked. To the remaining aliquots, add increasing and known amounts of a this compound standard solution.
-
Sample Preparation: Process all aliquots through your standard sample preparation procedure.
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Analysis: Analyze all prepared samples using your LC-MS/MS method.
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Data Analysis: Plot the measured peak area of this compound (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression. The absolute value of the x-intercept represents the concentration of this compound in the original unspiked sample.
Visualization of Key Workflows
Caption: A generalized experimental workflow for this compound quantification.
Caption: A decision-making guide for choosing a matrix effect compensation strategy.
References
- 1. it.restek.com [it.restek.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. waters.com [waters.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diallate Formulation for Soil Incorporation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the formulation of the herbicide Diallate (B166000) for improved soil incorporation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the soil application of this compound?
A1: The primary challenges with this compound soil application stem from its physicochemical properties. This compound is a volatile thiocarbamate herbicide, leading to significant loss to the atmosphere if not properly incorporated into the soil immediately after application.[1] This volatilization reduces the amount of active ingredient available for weed control and can lead to off-target effects. Another challenge is ensuring uniform distribution within the target soil layer to achieve consistent weed control.
Q2: What are the common formulation types for this compound and other volatile herbicides?
A2: this compound has been formulated as an emulsifiable concentrate (EC) and as a granular product (10G).[2] Emulsifiable concentrates are liquid formulations that are mixed with water to form an emulsion for spraying. Granular formulations consist of the active ingredient impregnated on an inert carrier, such as clay, sand, or plant-based materials, and are applied directly to the soil.[3][4]
Q3: How can the formulation of this compound be modified to reduce volatility?
A3: Several strategies can be employed to reduce the volatility of this compound:
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Granular Formulations: Using a solid carrier can help to reduce the vapor pressure of the active ingredient compared to a liquid formulation. The choice of carrier material is important, as porous materials can absorb the active ingredient and release it more slowly.[3][5]
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Microencapsulation: Encasing the active ingredient in a polymeric shell can significantly reduce its volatility and provide a controlled release profile. This protects the herbicide from rapid volatilization upon application.
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Controlled-Release Formulations: These are designed to release the active ingredient over an extended period, which can help to minimize losses due to volatilization and degradation. This can be achieved through coatings on granules or by incorporating the active ingredient into a polymer matrix.
Q4: What is the role of adjuvants in improving this compound's soil incorporation?
A4: Adjuvants can play a crucial role in enhancing the performance of soil-applied herbicides like this compound. Specific types of adjuvants that can be beneficial include:
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Soil-Binding Adjuvants: These are designed to increase the adsorption of the herbicide to soil particles, reducing its potential for both volatilization and leaching. Oil-based and polyol-based adjuvants have been shown to reduce herbicide runoff.[6][7][8]
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Drift and Volatility Reduction Agents: Certain adjuvants can increase the droplet size of sprays, reducing drift and potentially lowering the rate of volatilization from the soil surface.[9]
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Stickers: These can help the formulation adhere to the soil particles, which may offer some protection against volatilization.[3]
Q5: How does soil organic matter affect the efficacy of this compound?
A5: Soil organic matter (SOM) is a key factor influencing the behavior and efficacy of soil-applied herbicides. SOM can adsorb herbicide molecules, which can have both positive and negative effects. High SOM can bind a significant amount of the applied herbicide, potentially reducing its bioavailability for weed uptake. Conversely, this binding can also reduce losses from volatilization and leaching. Therefore, the application rate of this compound may need to be adjusted based on the organic matter content of the soil to ensure optimal performance.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the development and evaluation of enhanced this compound formulations.
| Problem | Potential Cause | Suggested Solution |
| Poor weed control despite application of a new formulation. | 1. Reduced Bioavailability: The new formulation may be binding the this compound too strongly to the carrier or soil particles, preventing its release and uptake by weeds. 2. Non-uniform Soil Incorporation: The formulation may not be distributing evenly in the desired soil layer. | 1. Conduct a release study: Use a controlled laboratory experiment to measure the release rate of this compound from the formulation in different soil types. 2. Evaluate incorporation uniformity: Use a tracer dye or analytical sampling to assess the distribution of the formulation in the soil profile after incorporation. |
| High variability in experimental results. | 1. Inconsistent Soil Conditions: Variations in soil moisture, temperature, or organic matter content across replicates can significantly impact this compound's behavior. 2. Inconsistent Application or Incorporation: Differences in the application technique or the depth and uniformity of incorporation can lead to variable results. | 1. Standardize soil parameters: Use a homogenized soil source for laboratory and greenhouse experiments and carefully monitor and control environmental conditions. 2. Calibrate and standardize equipment: Ensure that application and incorporation equipment is properly calibrated and operated consistently across all experimental units. |
| Evidence of significant volatilization (e.g., off-target effects, rapid loss of active ingredient). | 1. Inadequate Formulation: The formulation may not be effectively reducing the vapor pressure of this compound. 2. Delayed or Insufficient Soil Incorporation: The time between application and incorporation may be too long, or the incorporation depth may be too shallow. | 1. Modify the formulation: Consider microencapsulation or the use of a carrier with higher adsorptive capacity. Experiment with different soil-binding adjuvants. 2. Optimize incorporation: Conduct experiments to determine the optimal time-to-incorporation and incorporation depth for your specific formulation and soil conditions. |
Below is a troubleshooting workflow to systematically address issues with this compound formulation performance.
Caption: Troubleshooting workflow for this compound formulation.
Data Presentation
The following table summarizes representative data on the volatilization of different formulations of a thiocarbamate herbicide (triallate, a close analog of this compound) from a glass surface over 36 hours. This illustrates how formulation can significantly impact volatility.
| Formulation Type | Average Volatilization after 36h (%) | Standard Deviation |
| Technical Grade | Not explicitly stated, but high | - |
| Emulsifiable Concentrate (EC) | 66 | Not specified |
| Alternative Liquid Formulation | 63 | Not specified |
| Granular (10G) | 11 | Not specified |
| Data adapted from a study on triallate (B1683234) volatilization. The emulsifiable concentrate and alternative liquid formulation showed significantly higher volatilization compared to the granular formulation. |
Experimental Protocols
Protocol 1: Evaluation of this compound Volatilization from Different Formulations
Objective: To quantify and compare the rate of this compound volatilization from various experimental formulations applied to a soil surface under controlled laboratory conditions.
Materials:
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This compound formulations (e.g., EC, granular, microencapsulated)
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Standardized soil (e.g., sandy loam with known organic matter content)
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Volatilization chambers or cells
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Air pump and flow meters
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Sorbent tubes (e.g., XAD resin) for trapping volatilized this compound
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Solvents for extraction (e.g., acetonitrile)
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Analytical instrument (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
Methodology:
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Soil Preparation: Air-dry and sieve the soil to ensure homogeneity. Add a predetermined amount of the prepared soil to the base of each volatilization chamber.
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Formulation Application: Apply a precise amount of each this compound formulation to the soil surface in the chambers. For liquid formulations, use a microsyringe. For granular formulations, distribute the granules evenly.
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Chamber Setup: Seal the volatilization chambers. Connect an air pump to the inlet of each chamber to draw air over the soil surface at a constant, measured flow rate.
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Sample Collection: Connect a sorbent tube to the outlet of each chamber to trap the volatilized this compound from the exiting air.
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Sampling Intervals: Replace the sorbent tubes at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours) to measure the flux of this compound over time.
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Extraction: After each sampling interval, extract the trapped this compound from the sorbent tubes using an appropriate solvent.
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Quantification: Analyze the extracts using a calibrated GC-MS to determine the mass of this compound collected in each tube.
-
Data Analysis: Calculate the cumulative volatilization of this compound for each formulation as a percentage of the initial amount applied.
Protocol 2: Assessment of this compound Leaching Potential in Soil Columns
Objective: To evaluate the mobility and leaching potential of different this compound formulations through a soil column.
Materials:
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This compound formulations
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Soil with known characteristics (texture, organic matter, pH)
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Chromatography columns
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Simulated rainwater (e.g., 0.01 M CaCl2 solution)
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Peristaltic pump
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Fraction collector
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Extraction solvents
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Analytical instrument (e.g., LC-MS/MS)
Methodology:
-
Column Packing: Uniformly pack the chromatography columns with the prepared soil to a consistent bulk density.
-
Formulation Application: Apply a known amount of each this compound formulation to the top of the soil columns.
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Leaching: Apply simulated rainwater to the top of the columns at a constant rate using a peristaltic pump.
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Leachate Collection: Collect the leachate (the solution passing through the column) in fractions using a fraction collector.
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Soil Sectioning: After the leaching event, carefully extrude the soil from the columns and section it into segments of defined depths (e.g., 0-2 cm, 2-4 cm, 4-6 cm, etc.).
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Extraction: Extract the this compound from each soil section and each leachate fraction using an appropriate solvent.
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Quantification: Analyze the extracts using a calibrated LC-MS/MS to determine the concentration of this compound in each soil segment and leachate fraction.
-
Data Analysis: Construct a depth distribution profile for this compound for each formulation to assess its mobility.
The following diagram illustrates the general workflow for evaluating a new this compound formulation.
Caption: Experimental workflow for new this compound formulation.
Mandatory Visualization: Signaling Pathway
Herbicidal Mode of Action of this compound
This compound belongs to the thiocarbamate class of herbicides. Its primary mode of action in susceptible plants is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3] VLCFAs are essential components of various plant lipids, including cuticular waxes and suberin, which are crucial for plant development and defense. By inhibiting the enzymes responsible for elongating fatty acid chains, this compound disrupts the formation of these vital lipids, leading to stunted growth and eventual death of the weed, particularly during seedling emergence.[1]
Caption: Mode of action of this compound in plants.
References
- 1. southeast.k-state.edu [southeast.k-state.edu]
- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of fatty acid elongation by a thiocarbamate herbicide and its sulphoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of pesticide chemicals on the activity of metabolic enzymes: focus on thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel activation mechanism for the promutagenic herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. Effect of this compound on Foliar Uptake and Translocation of Herbicides in Pea | Weed Science | Cambridge Core [cambridge.org]
- 9. Aldehyde dehydrogenase of mice inhibited by thiocarbamate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diallate Vapor Loss in Controlled Environment Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Diallate vapor loss during controlled environment experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vapor loss a concern?
This compound is a thiocarbamate herbicide used for pre-emergence weed control. It is a volatile compound, meaning it can easily evaporate at room temperature.[1] In controlled environment experiments, this vapor loss can lead to several issues, including:
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Inaccurate Dosing: The actual concentration of this compound applied to the experimental system may be lower than intended, leading to unreliable dose-response data.
-
Cross-Contamination: this compound vapors can contaminate other experiments in the same controlled environment, affecting their outcomes.[2]
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Inconsistent Results: Variable vapor loss between experimental runs can contribute to poor reproducibility.
Q2: What are the key physical and chemical properties of this compound relevant to its volatility?
Understanding the properties of this compound is crucial for controlling its vapor loss.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₇Cl₂NOS | [1] |
| Molecular Weight | 270.22 g/mol | [1] |
| Physical State | Brown liquid | [1] |
| Vapor Pressure | 0.00015 mmHg at 25 °C | [1] |
| Boiling Point | 150 °C at 9 mmHg | [1] |
| Water Solubility | 14 ppm at 25 °C | [1] |
| Stability | Indefinitely stable; not sensitive to light or heat. | [1] |
Q3: What are the primary factors that influence the rate of this compound vapor loss?
Several factors can significantly impact the volatilization of this compound in your experiments:
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Temperature: Higher temperatures increase the vapor pressure of this compound, leading to a higher rate of evaporation.[3][4][5]
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Airflow: Increased airflow across the surface of a this compound-treated medium will accelerate vapor loss.
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Application Method: Surface application of this compound results in higher volatilization compared to soil incorporation.[3]
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Soil/Substrate Type: Soil properties such as organic matter content, moisture, and texture can influence this compound binding and subsequent volatilization. Higher organic matter can reduce volatility.[6][7]
Troubleshooting Guide: Issues with this compound Vapor Loss
This guide provides a systematic approach to identifying and resolving common problems associated with this compound vapor loss in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicates or experiments. | Variable this compound Vapor Loss: Fluctuations in temperature, airflow, or handling procedures between experiments. | Standardize Experimental Conditions: Strictly control temperature and airflow in your growth chamber or incubator. Implement and adhere to a detailed Standard Operating Procedure (SOP) for this compound application. |
| Cross-Contamination: this compound vapors from one experiment affecting adjacent experiments. | Isolate Experiments: Whenever possible, conduct experiments with volatile compounds like this compound in a dedicated, well-ventilated area. Use sealed containers or vapor traps.[2] | |
| Lower than expected biological effect or dose-response. | Significant Vapor Loss During Application: Loss of this compound to the atmosphere before or immediately after application. | Optimize Application Technique: Work quickly and in a low-airflow environment during application. For soil-based assays, incorporate this compound into the soil immediately after application to reduce surface exposure.[3] |
| Inaccurate Stock Solution Concentration: Vapor loss from the stock solution during storage or preparation. | Proper Stock Solution Handling: Store this compound stock solutions in tightly sealed, amber glass vials at low temperatures (-20°C for short-term, -80°C for long-term).[8] Prepare dilutions immediately before use. | |
| Visible condensation or residue on the inner surfaces of the experimental chamber. | High Concentration of this compound Vapor: Excessive application rate or inadequate ventilation leading to saturation of the chamber atmosphere. | Adjust Application Rate and Ventilation: Re-evaluate the required this compound concentration. Ensure adequate, but not excessive, ventilation to remove vapors without accelerating loss from the target medium. Consider using a vapor trap. |
| Damage to sensitive, non-target plants in the same controlled environment. | Cross-Contamination from this compound Vapors: Movement of volatilized this compound to adjacent experimental units. | Physical Separation and Airflow Management: Increase the distance between experiments. If using a shared growth chamber, ensure the airflow pattern does not direct air from this compound-treated areas to sensitive plants. Use physical barriers if necessary.[2] |
Experimental Protocols to Minimize this compound Vapor Loss
Adhering to a strict experimental protocol is essential for minimizing this compound vapor loss and ensuring the integrity of your results.
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound.
-
Preparation Environment: Prepare stock solutions in a chemical fume hood to minimize inhalation exposure and prevent contamination of the laboratory.
-
Solvent Selection: Use a low-volatility solvent for preparing stock solutions whenever compatible with your experimental design.
-
Storage: Store stock solutions in tightly sealed amber glass vials with PTFE-lined caps (B75204) to prevent photodegradation and vapor leakage. For short-term storage (up to 1 month), use a -20°C freezer. For long-term storage (up to 6 months), store at -80°C.[8]
-
Working Solutions: Prepare working solutions from the stock immediately before each experiment to minimize degradation and vapor loss.
Protocol 2: Application of this compound in a Controlled Environment (Growth Chamber)
-
Chamber Preparation: Before introducing this compound, ensure the growth chamber is clean and free of any residues from previous experiments to prevent cross-contamination.[2]
-
Environmental Control: Set and stabilize the temperature and humidity within the growth chamber to the desired experimental conditions before introducing the treated samples. Avoid high temperatures where possible.[3]
-
Airflow Management: Minimize airflow within the chamber to the lowest level that still provides adequate temperature and gas exchange for your experimental organisms. High airflow will increase the rate of volatilization.
-
Application Method:
-
Soil Application: If applying to soil, incorporate the this compound into the top layer of the soil immediately after application. This significantly reduces the surface area exposed to the air and minimizes vapor loss.[3]
-
Aqueous Application: When applying in a liquid medium, use sealed or covered experimental units to the greatest extent possible.
-
-
Use of Vapor Traps: For highly sensitive experiments or when using higher concentrations of this compound, consider using a vapor trapping system. This can involve placing activated charcoal or other sorbent materials within the chamber to capture airborne this compound.
Visualizing Experimental Workflows and Degradation Pathways
Workflow for Minimizing this compound Vapor Loss
The following diagram illustrates a recommended workflow for handling this compound in controlled environment experiments to minimize vapor loss.
Proposed Degradation Pathway of this compound
This compound, as a thiocarbamate herbicide, undergoes both abiotic and biotic degradation in the environment. The primary mechanism in soil is microbial degradation.[8][9] The following diagram illustrates a simplified, proposed degradation pathway.
References
- 1. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gentechscientific.com [gentechscientific.com]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Metabolomics reveals changes in soil metabolic profiles during vegetation succession in karst area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 6. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microbial degradation of the thiolcarbamate herbicide, this compound, in soils and by pure cultures of soil microorganisms | Semantic Scholar [semanticscholar.org]
- 9. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
Technical Support Center: Refinement of Bioassays for Detecting Sublethal Diallate Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of bioassays designed to detect the sublethal toxicity of the herbicide Diallate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sublethal toxicity a concern?
A1: this compound is a thiocarbamate herbicide used to control wild oats.[1] While its acute toxicity is documented, there is growing concern about its sublethal effects. Sublethal toxicity refers to adverse effects on an organism that do not cause mortality but can lead to a range of impairments. For this compound, these include mutagenicity (the ability to cause genetic mutations) and potential neurotoxicity.[1][2]
Q2: What are the primary mechanisms of this compound's sublethal toxicity?
A2: this compound is a promutagen, meaning it requires metabolic activation to become a mutagen.[2] In the liver, microsomal monooxygenases (such as cytochrome P450 enzymes) convert this compound into a reactive intermediate, this compound sulfoxide. This intermediate then rearranges to form 2-chloroacrolein (B1216256), the ultimate mutagenic compound.[2] 2-chloroacrolein can form adducts with DNA, leading to DNA damage, and can also inhibit DNA repair pathways, further enhancing its mutagenic potential.[3][4]
Q3: Which bioassays are most commonly used to detect this compound's sublethal genotoxicity?
A3: A battery of in vitro and in vivo tests is typically used. The most common include:
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses specific strains of Salmonella typhimurium to detect point mutations caused by a chemical.[5][6][7] this compound consistently tests positive in the Ames test, but only in the presence of a metabolic activation system (S9 mix).[2]
-
Mouse Lymphoma Assay (MLA): This in vitro assay uses mouse lymphoma cells to detect a broader range of genetic damage, including both gene mutations and chromosomal aberrations.[8][9][10] this compound has also shown positive results in this assay with metabolic activation.[2]
-
DNA Damage and Repair Assays: Various assays can be used to directly measure DNA damage (e.g., Comet assay) or the inhibition of DNA repair. Studies have shown that this compound's metabolite, 2-chloroacrolein, can inhibit nucleotide excision repair, base excision repair, and mismatch repair.[3][11]
Q4: What are common sublethal endpoints to measure in this compound toxicity studies?
A4: Beyond specific mutation assays, researchers can assess a range of sublethal endpoints, including:
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DNA Adduct Formation: Quantifying the levels of DNA adducts formed by 2-chloroacrolein provides a direct measure of exposure and potential for genotoxicity.[12][13][14]
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Oxidative Stress Markers: Measuring markers of oxidative stress, such as reactive oxygen species (ROS) levels, lipid peroxidation, and changes in antioxidant enzyme activity, can indicate cellular damage.[15][16]
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Cell Viability and Proliferation: Assays that measure metabolic activity (e.g., MTT, MTS) or cell proliferation can indicate cytotoxic effects at sublethal concentrations.
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Neurotoxicity Endpoints: For in vitro neurotoxicity studies, endpoints can include changes in cell morphology, neurite outgrowth, and the expression of neuron-specific proteins.
Troubleshooting Guides
Ames Test for this compound
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak mutagenic response with this compound (with S9). | 1. Inactive S9 Mix: The S9 fraction may have lost activity due to improper storage or handling. 2. Suboptimal S9 Concentration: The concentration of the S9 mix may not be optimal for this compound activation. 3. Incorrect this compound Concentration: The tested concentrations may be too low to induce a response or too high, causing toxicity that masks mutagenicity. 4. Solvent Issues: The solvent used to dissolve this compound may be interfering with the assay. | 1. Verify S9 Activity: Always include a positive control that requires S9 activation (e.g., 2-aminoanthracene) to confirm the S9 mix is active.[6] Store S9 at -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Optimize S9 Concentration: Titrate the S9 concentration to find the optimal level for this compound activation. 3. Perform a Dose-Range Finding Study: Test a wide range of this compound concentrations to determine the optimal range that induces mutagenicity without significant cytotoxicity. 4. Solvent Control: Ensure the solvent (e.g., DMSO) is tested alone and does not induce mutagenicity or toxicity. Use the minimum volume of solvent necessary.[17] |
| High background (spontaneous) mutation rate. | 1. Contaminated Cultures: Bacterial cultures may be contaminated. 2. Excess Histidine/Biotin (B1667282): The amount of trace histidine and biotin in the top agar (B569324) may be too high, allowing for more cell divisions and a higher chance of spontaneous mutations. | 1. Check Culture Purity: Streak cultures on nutrient agar to check for contamination. Start new cultures from frozen stocks if necessary. 2. Optimize Histidine/Biotin: Carefully prepare and add the correct amount of the histidine/biotin solution to the top agar.[5] |
| Conflicting results between experiments. | 1. Variability in S9 Mix: Different batches of S9 can have varying enzyme activity. 2. Inconsistent Incubation Conditions: Fluctuations in incubator temperature can affect bacterial growth and the mutagenic response. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent dosing. | 1. Standardize S9 Batch: If possible, use the same batch of S9 for a series of related experiments. Always validate new batches with positive controls. 2. Monitor Incubator: Ensure the incubator maintains a stable temperature of 37°C. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
Mouse Lymphoma Assay (MLA) for this compound
| Problem | Possible Cause | Troubleshooting Steps |
| High cytotoxicity at low this compound concentrations. | 1. Incorrect Dose Selection: The initial dose range may be too high. 2. Solvent Toxicity: The solvent may be contributing to the cytotoxicity. 3. Extended Treatment Time: For some compounds, a shorter treatment time may be necessary to observe a mutagenic effect without excessive toxicity. | 1. Narrow the Dose Range: Conduct a preliminary cytotoxicity assay to determine a more appropriate dose range. 2. Evaluate Solvent Effects: Test multiple concentrations of the solvent alone to determine its toxicity threshold. 3. Optimize Treatment Duration: While a 24-hour treatment is sometimes recommended for weak mutagens, a shorter duration (e.g., 4 hours) may be necessary for cytotoxic compounds like this compound.[1][18] |
| Inconsistent mutant frequencies. | 1. Uneven Cell Seeding: Inconsistent cell numbers in the wells will lead to variable results. 2. Edge Effects in Microplates: Evaporation from the outer wells of the microplate can concentrate the test compound and affect cell growth. 3. Clumping of Cells: Clumped cells may not be uniformly exposed to the test compound. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell distribution. 2. Mitigate Edge Effects: Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. 3. Single-Cell Suspension: Ensure a single-cell suspension is achieved before plating by gentle pipetting or passing through a cell strainer. |
| Difficulty distinguishing between small and large colonies. | 1. Subjective Colony Sizing: Manual colony sizing can be subjective and lead to inconsistencies. 2. Suboptimal Plating Density: If the cell density is too high, colonies may merge, making sizing difficult. | 1. Use Automated Colony Counter: If available, use an automated colony counter with sizing capabilities for objective and consistent measurements. 2. Optimize Plating Density: Adjust the number of cells plated to ensure well-separated colonies. |
Quantitative Data Summary
The following tables summarize quantitative data from various bioassays for this compound. It is important to note that results can vary between laboratories and experimental conditions.
Table 1: Genotoxicity of this compound in the Ames Test (Salmonella typhimurium) with S9 Metabolic Activation
| Strain | Dose Range (µ g/plate ) | Result |
| TA98 | 0.59 - 118.0 | Positive[2] |
| TA100 | 0.59 - 118.0 | Positive[2] |
| TA1535 | 0.59 - 118.0 | Positive[2] |
Table 2: Genotoxicity of this compound in the Mouse Lymphoma Assay (L5178Y TK+/- cells) with S9 Metabolic Activation
| Dose Range (µg/mL) | Result |
| 1 - 72 | Positive[2] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test) for this compound
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Preparation of Materials:
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Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535).
-
Overnight broth cultures of each strain grown at 37°C with shaking.
-
Minimal glucose agar plates.
-
Top agar (containing trace amounts of histidine and biotin).
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This compound stock solution in a suitable solvent (e.g., DMSO).[17]
-
S9 mix (rat liver S9 fraction with cofactors).
-
Positive and negative controls.
-
-
Assay Procedure (Plate Incorporation Method): [5][6]
-
To sterile test tubes, add in the following order:
-
2 mL of molten top agar (kept at 45°C).
-
0.1 mL of the bacterial culture.
-
0.1 mL of the this compound dilution or control solution.
-
0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (for no activation).
-
-
Vortex the tubes gently for 3 seconds.
-
Pour the contents of each tube onto a minimal glucose agar plate and distribute evenly.
-
Allow the top agar to solidify.
-
Incubate the plates in the dark at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies on each plate.
-
A positive result is generally considered a dose-dependent increase in the number of revertants that is at least double the background (spontaneous) reversion rate.
-
Examine for signs of cytotoxicity (a significant reduction in the background lawn of bacteria).
-
Mouse Lymphoma Assay (MLA) for this compound
This is a generalized protocol for the microwell version of the assay.
-
Preparation of Materials:
-
L5178Y TK+/- mouse lymphoma cells in suspension culture.
-
Culture medium (e.g., RPMI 1640 with supplements).
-
This compound stock solution in a suitable solvent.[17]
-
S9 mix.
-
Trifluorothymidine (TFT) for mutant selection.
-
96-well microplates.
-
-
-
Treatment:
-
Adjust the cell concentration to the desired density.
-
In a multi-well plate or tubes, expose the cells to a range of this compound concentrations with and without S9 mix for a defined period (e.g., 4 hours). Include appropriate vehicle and positive controls.
-
After the treatment period, wash the cells to remove the test compound.
-
-
Expression:
-
Culture the cells in fresh medium for an expression period (typically 2-3 days) to allow for the fixation of mutations.
-
-
Cloning and Selection:
-
Plate the cells in 96-well microplates in two sets:
-
Viability Plates: Plate at a low density (e.g., 1-2 cells/well) in non-selective medium to determine the cloning efficiency (survival).
-
Mutant Selection Plates: Plate at a higher density in medium containing TFT to select for TK-deficient mutants.
-
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified CO2 incubator for 10-14 days.
-
-
-
Data Analysis:
-
Count the number of positive wells (wells with colonies) in both the viability and mutant selection plates.
-
Calculate the mutant frequency, which is the number of mutants per 10^6 viable cells.
-
A significant and dose-dependent increase in mutant frequency above the background level indicates a positive result.
-
Analyze colony size to differentiate between gene mutations (large colonies) and chromosomal aberrations (small colonies).[9]
-
Visualizations
Metabolic Activation and Genotoxic Action of this compound
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of carcinogenic acrolein on DNA repair and mutagenic susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Carcinogenic Acrolein on DNA Repair and Mutagenic Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. bulldog-bio.com [bulldog-bio.com]
- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 8. Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. taglus.com [taglus.com]
- 11. The Comet Assay for the Evaluation of Genotoxic Potential of Landfill Leachate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative comparison between in vivo DNA adduct formation from exposure to selected DNA-reactive carcinogens, natural background levels of DNA adduct formation and tumour incidence in rodent bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative and temporal relationships between DNA adduct formation in target and surrogate tissues: implications for biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA adducts: biological markers of exposure and potential applications to risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Toxicity mechanism of acrolein on DNA damage and apoptosis in BEAS-2B cells: Insights from cell biology and molecular docking analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Mouse lymphoma thymidine kinase locus gene mutation assay: International Workshop on Genotoxicity Test Procedures Workgroup Report - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Diallate-Resistant Wild Oat Biotypes in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing diallate-resistant wild oat (Avena fatua) biotypes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to This compound (B166000) in wild oats?
A1: Research has identified two main mechanisms of resistance to this compound in wild oat biotypes:
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Enhanced Metabolism: This is a common non-target-site resistance mechanism where the resistant plants exhibit an increased ability to detoxify the herbicide before it can reach its target site and exert its phytotoxic effects. This can sometimes lead to cross-resistance with other herbicide groups.[1][2]
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Increased Levels of Endogenous Gibberellin: Some triallate-resistant populations have been observed to have higher levels of endogenous gibberellins. This may contribute to resistance by promoting rapid germination and seedling growth, allowing the plant to "outgrow" the effects of the soil-applied herbicide.[2][3]
Q2: My wild oat population shows resistance to this compound. Is it likely to be resistant to other herbicides as well?
A2: Yes, cross-resistance is a significant concern. This compound-resistant wild oat populations have been shown to exhibit cross-resistance to herbicides from other groups, even if they have never been exposed to them.[2] For instance, resistance to ACCase inhibitors (Group 1) and ALS inhibitors (Group 2) has been observed in triallate-resistant populations.[2][3] Unexpected cross-resistance to pyroxasulfone (B108660) (Group 15) and sulfentrazone (B1681188) (Group 14) has also been documented in some triallate-resistant biotypes.[2][3] This is often due to enhanced metabolism.[2]
Q3: How can I confirm this compound resistance in my wild oat population?
A3: Confirmation of resistance typically involves whole-plant bioassays where the suspected resistant population is compared to a known susceptible population.[4][5] These assays involve treating plants with a range of herbicide doses to determine the level of resistance.[3] Seedling bioassays in petri dishes can also be a rapid and effective method for identifying resistant populations.[6] For more detailed investigation, molecular testing can identify specific target-site mutations, although non-target-site resistance like enhanced metabolism requires different approaches to confirm.[4][7]
Q4: What are the key parameters to measure in a dose-response study for this compound resistance?
A4: In dose-response studies, key parameters include:
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LD50 (Lethal Dose, 50%): The herbicide dose that causes mortality in 50% of the plant population.
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ED50 (Effective Dose, 50%): The herbicide concentration that reduces a specific growth parameter (e.g., shoot length, fresh weight) by 50% relative to untreated controls.[6]
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Resistance Index (R/S Ratio): This is calculated by dividing the LD50 or ED50 value of the resistant population by that of the susceptible population. An R/S ratio greater than 1 indicates resistance.[3]
Troubleshooting Guides
Problem 1: Inconsistent results in whole-plant bioassays.
| Potential Cause | Troubleshooting Step |
| Variable plant growth stage. | Ensure all plants (both resistant and susceptible biotypes) are at a uniform growth stage (e.g., two- to three-leaf stage) at the time of herbicide application, as specified in established protocols.[8][9] |
| Inconsistent herbicide application. | Calibrate spray equipment carefully to ensure a uniform application volume and speed. Use a spray nozzle that provides consistent coverage. |
| Environmental fluctuations in the greenhouse. | Maintain consistent temperature, light (e.g., 16-hour photoperiod), and humidity conditions throughout the experiment to avoid influencing plant growth and herbicide efficacy.[3] |
| Seed dormancy or poor germination. | Conduct germination tests prior to the experiment to ensure a minimum of 60% germination.[3] If dormancy is an issue, seeds may require stratification (e.g., cold treatment) to encourage uniform germination.[5] |
Problem 2: Suspected resistant population shows susceptibility in a petri dish bioassay.
| Potential Cause | Troubleshooting Step |
| Inappropriate herbicide concentration range. | The selected concentrations may be too high, killing even resistant individuals. Conduct a preliminary range-finding experiment to determine appropriate test concentrations. ED50 values can range from 0.11 to 11 ppm for susceptible to highly resistant populations.[6] |
| Incorrect measurement parameter. | Shoot length has been found to be a more reliable indicator of resistance in petri dish bioassays than shoot fresh weight.[6] |
| Non-target-site resistance mechanism not fully expressed. | Resistance mechanisms like enhanced metabolism may be more pronounced in whole plants. If petri dish results are inconclusive, it is crucial to conduct a whole-plant bioassay for confirmation. |
Quantitative Data Summary
Table 1: Examples of Resistance Ratios (R/S) in this compound-Resistant Wild Oat Biotypes.
| Herbicide | Biotype HR11-151 R/S Ratio | Biotype HR08-210 R/S Ratio | Reference |
| Triallate (B1683234) | 3.39 | 2.53 | [3] |
| Pyroxasulfone | 2.78 | 1.13 | [3] |
| Sulfentrazone | 2.0 | 1.28 | [3] |
Table 2: ED50 Values from a Seedling Bioassay for Triallate Resistance.
| Population Type | Range of ED50 Values (ppm a.i. triallate) | Reference |
| Susceptible (S) | 0.11 - (not specified) | [6] |
| Resistant (R) | (not specified) - 11 | [6] |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
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Plant Material: Use seeds from suspected resistant populations and a known susceptible wild oat population. Ensure seeds have a germination rate of at least 60%.[3]
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Germination and Growth: Sow seeds in pots containing a suitable growing medium. Grow plants in a greenhouse with controlled conditions (e.g., 21°C, 16-hour supplemental light).[3]
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Herbicide Application: Apply this compound at a range of doses when the wild oat seedlings are at the three-leaf stage.[3] Include an untreated control for comparison.
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Data Collection: After a set period (e.g., 21 days), assess plant survival and/or biomass.
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Data Analysis: Calculate the LD50 or ED50 for both the resistant and susceptible populations using non-linear regression analysis. Determine the R/S ratio to quantify the level of resistance.[6]
Protocol 2: Petri Dish Seedling Bioassay
-
Seed Germination: Germinate seeds of both resistant and susceptible wild oat populations.
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Treatment Application: Place germinated seeds on filter paper in petri dishes. Treat with a series of triallate concentrations.[6]
-
Incubation: Keep the petri dishes in a controlled environment for a specified period (e.g., 8 days).[6]
-
Measurement: Measure the shoot length of the seedlings.[6]
-
Data Analysis: Calculate the ED50 values based on the reduction in shoot length relative to untreated controls.[6]
Visualizations
References
- 1. media.ahdb.org.uk [media.ahdb.org.uk]
- 2. canadianagronomist.ca [canadianagronomist.ca]
- 3. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 4. New Genetic herbicide resistance testing available in the Prairies - Alberta Grains [albertagrains.com]
- 5. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Seedling Bioassay for Assessing the Response of Wild Oat (Avena fatua) Populations to Triallate | Weed Technology | Cambridge Core [cambridge.org]
- 7. event.fourwaves.com [event.fourwaves.com]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. Herbicide resistance development in winter wild oat (Avena sterilis subsp. ludoviciana) populations: Field margins vs. within fields - Advances in Weed Science [awsjournal.org]
Addressing poor reproducibility in Diallate soil sorption experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in Diallate soil sorption experiments. The information is targeted toward researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its soil sorption behavior important?
This compound is a thiocarbamate herbicide used to control various grasses and broadleaf weeds.[1] Understanding its soil sorption behavior is crucial for predicting its environmental fate, including its mobility, potential for groundwater contamination, and bioavailability for weed control and non-target organisms.[2][3]
Q2: What are the key factors influencing the reproducibility of this compound soil sorption experiments?
Poor reproducibility in this compound soil sorption experiments can be attributed to several factors:
-
Soil Properties: Variations in soil organic matter content, clay content and type, pH, and cation exchange capacity (CEC) significantly impact this compound sorption.[2][4][5] Organic matter is often the primary sorbent for thiocarbamate herbicides.[2][6]
-
Experimental Conditions: Inconsistencies in soil-to-solution ratio, equilibration time, temperature, and shaking speed can lead to variable results.
-
Analytical Methodology: Challenges in the extraction and quantification of this compound from soil matrices can introduce errors.
-
This compound Volatility: Thiolcarbamate herbicides like this compound can be volatile, and losses during the experiment can be misinterpreted as high sorption.[4][6]
Q3: What are typical soil sorption coefficient values for this compound?
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound soil sorption experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no this compound detected in the aqueous phase (appearing as very high sorption) | 1. Volatility: this compound may have volatilized from the experimental system. 2. Degradation: this compound may have degraded abiotically or biotically during the experiment. 3. Analytical Issues: Poor extraction efficiency or matrix effects suppressing the analytical signal. | 1. Ensure a closed experimental system with minimal headspace. Use Teflon-lined caps. 2. Use sterilized soil (e.g., by autoclaving or gamma irradiation) and control samples to assess abiotic and biotic degradation. The stability of this compound under the experimental pH and temperature should be confirmed.[1] 3. Validate the analytical method with spiked soil samples to ensure adequate recovery. Use matrix-matched standards for calibration. Consider using a different extraction solvent or a clean-up step for the extracts. |
| High variability in replicate samples | 1. Inhomogeneous Soil: The soil used for the replicates is not uniform in its properties. 2. Inconsistent Soil-to-Solution Ratio: Variations in the amount of soil or solution added to each replicate. 3. Inadequate Equilibration: The shaking time is not sufficient to reach equilibrium, or the shaking is not uniform. 4. Phase Separation Issues: Incomplete separation of soil and water phases before analysis. | 1. Thoroughly mix and sieve the soil before distributing it into experimental vessels. 2. Use calibrated balances and pipettes for accurate measurements. 3. Conduct a preliminary kinetics study to determine the optimal equilibration time. Ensure all samples are shaken at the same speed and in the same orientation. 4. Centrifuge samples at a consistent and adequate speed and duration. Filter the supernatant through a suitable, non-adsorptive filter (e.g., PTFE). |
| Poor mass balance (sum of this compound in soil and water does not equal the initial amount) | 1. Volatility: As mentioned above. 2. Adsorption to Container Walls: this compound may adsorb to the walls of the experimental vessels. 3. Degradation: As mentioned above. 4. Analytical Errors: Inaccurate quantification in one or both phases. | 1. Use a closed system. 2. Use glass vessels with minimal surface area and rinse the vessels with an appropriate solvent at the end of the experiment to quantify adsorbed this compound. Silanizing glassware can reduce adsorption. 3. Include sterile controls and analyze for potential degradation products. 4. Verify the accuracy and precision of the analytical method for both aqueous and soil extracts. |
| Inconsistent results across different soil types | 1. Varying Soil Properties: This is expected as soil organic matter, clay content, and pH will influence this compound sorption.[2][4][5] | 1. Thoroughly characterize each soil type (organic carbon content, particle size distribution, pH, CEC). Normalize the sorption coefficient to the organic carbon content to obtain the Koc value, which can help in comparing sorption across different soils.[7] |
Experimental Protocols
A detailed methodology for a this compound soil sorption experiment, based on the OECD 106 Guideline ("Adsorption – Desorption Using a Batch Equilibrium Method"), is provided below.[8][9][10]
Methodology: Batch Equilibrium Sorption of this compound
1. Materials and Reagents:
- This compound (analytical standard)
- Radiolabeled 14C-Diallate (optional, for easier quantification)
- Soils with varying properties (characterized for pH, organic carbon, clay content, etc.)
- 0.01 M CaCl₂ solution
- Solvents for extraction and analysis (e.g., acetonitrile, methanol)
- Glass centrifuge tubes with Teflon-lined screw caps
2. Soil Preparation:
- Air-dry the soil samples and sieve them through a 2-mm mesh.
- Determine the moisture content of the air-dried soil.
- If investigating abiotic sorption, sterilize the soil (e.g., via autoclaving or gamma irradiation).
3. Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
- Prepare a series of aqueous working solutions of this compound in 0.01 M CaCl₂ by diluting the stock solution. The final methanol (B129727) concentration should be less than 0.1% to avoid co-solvent effects.
4. Sorption Experiment (Batch Equilibrium):
- Weigh a known amount of soil (e.g., 2-5 g) into the centrifuge tubes.
- Add a known volume (e.g., 10-20 mL) of the this compound working solution to each tube.
- Include control samples:
- Soil blanks (soil + 0.01 M CaCl₂ without this compound) to check for interfering compounds.
- Solution blanks (this compound solution without soil) to check for adsorption to the container walls and stability.
- Securely cap the tubes and shake them in a constant temperature shaker (e.g., 25°C) for a predetermined equilibration time (typically 24-48 hours, determined from a preliminary kinetic study).
5. Phase Separation:
- After shaking, centrifuge the tubes at a high speed (e.g., 3000-5000 rpm) for a sufficient time (e.g., 15-30 minutes) to separate the soil and aqueous phases.
6. Analysis:
- Aqueous Phase: Carefully collect an aliquot of the supernatant. Analyze the concentration of this compound using a suitable analytical method such as High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
- Soil Phase (optional but recommended for mass balance): Extract the this compound from the soil pellet using an appropriate solvent (e.g., acetonitrile). Analyze the extract for this compound concentration.
7. Data Calculation:
- Calculate the amount of this compound sorbed to the soil by subtracting the amount in the aqueous phase at equilibrium from the initial amount added.
- Calculate the soil-water distribution coefficient (Kd) using the following equation: Kd = (Concentration of this compound in soil) / (Concentration of this compound in water)
- Calculate the organic carbon-normalized sorption coefficient (Koc) using the following equation: Koc = (Kd / % Organic Carbon) * 100
Data Presentation
Table 1: Factors Influencing this compound Soil Sorption
| Factor | Influence on Sorption | Reason |
| Soil Organic Matter | Increases sorption | Thiolcarbamate herbicides like this compound are known to partition into soil organic matter.[2][6] |
| Clay Content | Can increase sorption | Clay minerals provide surfaces for adsorption.[2][5] |
| Soil pH | Can have a variable effect | The effect of pH on the sorption of thiocarbamates is complex and can depend on the specific soil mineralogy and organic matter composition.[4] |
| Temperature | Can decrease sorption | Sorption is often an exothermic process. |
| Soil Moisture | Can decrease sorption | Water molecules can compete with this compound for sorption sites. Increased moisture can also increase this compound volatility from the soil surface.[4][6] |
Visualizations
Experimental Workflow for this compound Soil Sorption
Caption: Workflow for a typical this compound soil sorption experiment.
Logical Relationship of Factors Affecting this compound Sorption Reproducibility
Caption: Key factors contributing to poor reproducibility in this compound sorption studies.
References
- 1. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adsorption, Volatility, and Migration of Thiocarbamate Herbicides in Soil | Weed Science | Cambridge Core [cambridge.org]
- 3. Assessing the Persistence and Mobility of Organic Substances to Protect Freshwater Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 5. Factors Affecting Soil-Applied Herbicides | CALS [cals.cornell.edu]
- 6. my.ucanr.edu [my.ucanr.edu]
- 7. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
Validation & Comparative
A Comparative Analysis of Diallate and Triallate for the Control of Wild Oats (Avena fatua)
A comprehensive review of the relative efficacy and application methodologies of two thiocarbamate herbicides.
For researchers, scientists, and professionals in drug development, the selection of effective herbicides is paramount for agricultural productivity. This guide provides a detailed comparison of two chemically related thiocarbamate herbicides, Diallate and Triallate, in their efficacy for controlling wild oats (Avena fatua), a pervasive and competitive weed in cereal crops.
This compound and Triallate are pre-emergent herbicides that have been utilized for the selective control of wild oats. Their effectiveness is contingent on a variety of factors, including application timing, incorporation depth, soil type, and environmental conditions. This guide synthesizes available experimental data to provide a clear comparison of their performance.
Comparative Efficacy and Persistence
Early research comparing this compound and Triallate highlighted a key difference in their soil persistence, which directly impacts their efficacy and duration of wild oat control. A seminal study by Banting (1967) found that under comparable conditions, Triallate exhibited a longer period of persistence in the soil than this compound. This extended activity was attributed to a longer lag period before degradation and a slightly slower rate of biological breakdown for Triallate.
Field trials conducted by Molberg et al. (1964) provide further insights into their comparative performance under different application methods. While both herbicides demonstrated efficacy in controlling wild oats, the study emphasized the critical importance of proper placement and incorporation for optimal results.
| Herbicide | Key Comparative Finding | Reference |
| Triallate | Longer persistence in soil compared to this compound. | Banting, 1967 |
| This compound | Shorter persistence in soil compared to Triallate. | Banting, 1967 |
Experimental Protocols
The following summarizes the typical experimental methodologies employed in the comparative assessment of this compound and Triallate for wild oat control, based on the available literature.
Field Trial Design (based on Molberg et al., 1964):
-
Experimental Layout: Field plots were established in areas with natural and heavy infestations of wild oats. A randomized block design was typically used to account for field variability.
-
Herbicide Application:
-
Pre-seeding application: Herbicides were applied to the soil surface and incorporated before the crop was seeded.
-
Post-seeding application: Herbicides were applied after the crop was seeded and then incorporated.
-
-
Incorporation Methods: A one-way disk or a double harrow was used to incorporate the herbicides into the soil to a specified depth, typically around 2 inches.
-
Crop and Weed Assessment:
-
Wild oat control was assessed by counting the number of wild oat plants per unit area (e.g., square yard) in treated plots compared to untreated control plots.
-
Crop tolerance was evaluated by observing any signs of injury to the wheat plants, such as stunting or reduced stand.
-
Crop yield was determined by harvesting the grain from a specified area within each plot and calculating the yield in bushels per acre.
-
-
Data Analysis: Statistical analysis was performed to determine the significance of differences in wild oat control and crop yield between the different herbicide treatments and application methods.
Soil Persistence Study (based on Banting, 1967):
-
Soil Treatment: A known concentration of this compound or Triallate was thoroughly mixed with a specific type of soil (e.g., Regina heavy clay).
-
Incubation: The treated soil samples were incubated under controlled laboratory conditions, with specific moisture and temperature levels maintained.
-
Bioassay: At regular intervals, samples of the treated soil were taken, and a sensitive indicator plant, such as wild oats, was sown in the soil. The growth and survival of the indicator plants were observed to determine the remaining phytotoxicity of the herbicide in the soil.
-
Data Interpretation: The persistence of each herbicide was determined by the length of time it took for its phytotoxicity to decrease to a level that no longer effectively controlled the indicator plants.
Herbicide Application and Wild Oat Control Workflow
The following diagram illustrates the general workflow for the application of this compound and Triallate and the subsequent assessment of wild oat control in an experimental setting.
Caption: Experimental workflow for comparing this compound and Triallate efficacy.
Conclusion
Both this compound and Triallate have demonstrated utility in the control of wild oats. The primary distinguishing factor identified in early comparative studies is the longer soil persistence of Triallate, suggesting a potentially longer window of weed control. The choice between these herbicides would likely depend on specific field conditions, desired duration of control, and crop rotation plans. The experimental protocols outlined provide a foundational understanding of how these herbicides were evaluated, offering a basis for interpreting historical data and designing future comparative studies.
Unraveling the Complex Web of Cross-Resistance in Diallate-Resistant Weeds
A Comparative Guide for Researchers in Weed Science and Herbicide Development
The emergence of herbicide resistance in weed populations presents a formidable challenge to sustainable agriculture. Diallate, a thiocarbamate herbicide once widely used for the control of wild oats (Avena fatua), has seen its efficacy diminish due to the evolution of resistant biotypes. Of particular concern to researchers and herbicide developers is the phenomenon of cross-resistance, where resistance to one herbicide confers resistance to other herbicides, often with different modes of action. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound-resistant weeds, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.
Quantitative Cross-Resistance Profiles
The following table summarizes the resistance levels of this compound-resistant wild oat (Avena fatua) populations to a range of herbicides from different chemical groups. The data is presented as a Resistance Index (R/S ratio), which is the ratio of the herbicide dose required to cause a 50% reduction in growth (GR₅₀) or survival (LD₅₀) in the resistant population compared to a susceptible population.
| Herbicide Class | Herbicide | Chemical Family | Resistance Index (R/S Ratio) | Resistant Population | Reference |
| Thiocarbamates | Triallate | Thiocarbamate | 2.53 - 3.39 | HR08-210, HR11-151 | [1] |
| Cycloate | Thiocarbamate | Less efficacious on resistant population | Triallate-resistant A. fatua | [2] | |
| EPTC | Thiocarbamate | More efficacious on resistant population | Triallate-resistant A. fatua | [2] | |
| ACCase Inhibitors | Pinoxaden | Phenylpyrazolin-Diones (DEN) | 3.58 | Double-resistant A. fatua | [3] |
| Propaquizafop | Aryloxyphenoxy-propionates (FOP) | Resistant | ACCase-resistant A. fatua | [4] | |
| Cycloxydim | Cyclohexanediones (DIM) | Resistant | ACCase-resistant A. fatua | [4] | |
| ALS Inhibitors | Mesosulfuron-methyl | Sulfonylurea (SU) | 3.53 | Double-resistant A. fatua | [3] |
| Imazamethabenz | Imidazolinone (IMI) | Highly resistant | Triallate-resistant A. fatua | [5] | |
| VLCFA Inhibitors | Pyroxasulfone | Isoxazoline | 2.78 | HR11-151 | [1][5] |
| PPO Inhibitors | Sulfentrazone | Triazolinone | 2.0 | HR11-151 | [1][5] |
| Glycines | Glyphosate | 1.2 - 1.5 (LD₅₀), 1.2 (GR₅₀) | GR A. fatua | [6] |
Experimental Protocols
The data presented in this guide is derived from robust experimental methodologies designed to quantify herbicide resistance. A generalized protocol for the key dose-response assays is outlined below.
Whole-Plant Dose-Response Assay
-
Plant Material: Seeds from suspected resistant and known susceptible weed populations are collected and germinated in a controlled environment (e.g., greenhouse or growth chamber).
-
Plant Growth: Seedlings are grown in pots containing a standardized soil mix until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Herbicide Application: A range of herbicide doses, typically from sub-lethal to supra-lethal concentrations, are applied to the seedlings. A non-treated control group is included for comparison. The application is performed using a calibrated sprayer to ensure uniform coverage.
-
Evaluation: After a set period (e-g., 21 days), the plants are assessed for survival and biomass reduction. Plant survival is recorded, and the above-ground biomass is harvested, dried, and weighed.
-
Data Analysis: The data is subjected to statistical analysis, often using a log-logistic model, to determine the herbicide dose that causes 50% mortality (LD₅₀) or a 50% reduction in growth (GR₅₀). The Resistance Index (R/S) is then calculated by dividing the LD₅₀ or GR₅₀ value of the resistant population by that of the susceptible population.
Mechanisms of Cross-Resistance
Cross-resistance in this compound-resistant weeds is often not due to a single mechanism but rather a complex interplay of different strategies evolved by the plant to survive herbicide application. The two primary mechanisms are Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).
-
Target-Site Resistance (TSR): This mechanism involves a mutation in the gene encoding the protein that the herbicide targets. This alteration prevents the herbicide from binding to its target site, rendering it ineffective. While TSR is a significant factor for some herbicide classes like ACCase and ALS inhibitors, it is less commonly associated with this compound resistance itself.
-
Non-Target-Site Resistance (NTSR): This is the more prevalent mechanism in this compound-resistant populations and is often responsible for the broad and unpredictable cross-resistance patterns observed.[7][8] NTSR primarily involves enhanced herbicide metabolism, where the weed plant detoxifies the herbicide before it can reach its target site.[9][10] This metabolic resistance is often mediated by families of enzymes such as Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs).[8]
The following diagram illustrates the generalized workflow for investigating herbicide resistance mechanisms.
The enhanced metabolic capacity in this compound-resistant weeds is a significant concern as it can lead to resistance to newly developed herbicides to which the weed population has never been exposed.[9] This is because the enzymes involved in detoxification can often act on a broad range of substrates.
The following diagram illustrates a simplified signaling pathway for metabolic resistance involving Cytochrome P450 enzymes.
Conclusion and Future Outlook
The cross-resistance profile of this compound-resistant weeds, particularly wild oat, is complex and primarily driven by non-target-site metabolic resistance. This poses a significant and unpredictable threat to the efficacy of a wide range of herbicides.[7] For researchers and professionals in drug development, understanding these intricate resistance mechanisms is paramount for designing novel herbicides that can bypass or overcome these detoxification pathways. Future strategies may include the development of herbicides with novel modes of action, the use of synergists that inhibit metabolic enzymes, and the implementation of integrated weed management practices to reduce the selection pressure for resistance. A deeper understanding of the genetic regulation of metabolic pathways in resistant weeds will be crucial for the development of sustainable weed control solutions.
References
- 1. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 2. Response of Triallate-Resistant Wild Oat (Avena fatua) to Alternative Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [t-stor.teagasc.ie]
- 5. canadianagronomist.ca [canadianagronomist.ca]
- 6. The world’s first glyphosate-resistant case of Avena fatua L. and Avena sterilis ssp. ludoviciana (Durieu) Gillet & Magne and alternative herbicide options for their control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Resistance on the Rise in Some Weeds | West Coast Nut [wcngg.com]
- 8. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meet Metabolic Resistance [agriculture.com]
- 10. Metabolic Herbicide Resistance – Integrated Pest and Crop Management – UW–Madison [ipcm.wisc.edu]
A Comparative Analysis of the Environmental Impact of Diallate and Modern Herbicides
For Researchers, Scientists, and Drug Development Professionals
The selection of herbicides in modern agriculture and land management requires a careful evaluation of their efficacy, economic viability, and environmental footprint. This guide provides an objective comparison of the environmental impact of Diallate, a thiocarbamate herbicide first registered in the 1960s, with several widely used modern herbicides: glyphosate, atrazine, dicamba, and 2,4-D. This comparison focuses on key ecotoxicological parameters to inform risk assessment and guide the development of more environmentally benign weed control solutions.
Key Environmental Impact Parameters
The environmental risk of a herbicide is determined by a combination of its persistence in the environment and its toxicity to non-target organisms. The following tables summarize quantitative data on soil persistence, mammalian, aquatic, and avian toxicity, as well as the potential for groundwater contamination.
Soil Persistence
The persistence of a herbicide in the soil, often measured by its half-life (DT50), is a critical factor in its potential for long-term environmental impact and carryover to subsequent crops.
| Herbicide | Soil Half-life (DT50) in days | Persistence Classification |
| This compound | ~28[1][2] | Non-persistent to Moderately Persistent |
| Glyphosate | 47 (typical field, range 2-197) | Non-persistent to Persistent |
| Atrazine | 60 (typical field) | Moderately Persistent |
| Dicamba | 14 (typical field, range 7-42) | Non-persistent |
| 2,4-D | 10 (average) | Non-persistent |
Persistence Classification based on half-life: <30 days = Non-persistent; 30-99 days = Moderately Persistent; >100 days = Persistent.
Toxicity to Non-Target Organisms
The toxicity of herbicides to mammals, aquatic life, and birds is a primary concern for ecosystem health. Acute toxicity is commonly measured by the LD50 (the dose that is lethal to 50% of a test population) and the LC50 (the concentration in water that is lethal to 50% of a test population over a specified time).
Table 2: Mammalian Acute Toxicity
| Herbicide | Acute Oral LD50 (rat) in mg/kg | Toxicity Classification |
| This compound | 395 | Moderate |
| Glyphosate | >4,320 | Low |
| Atrazine | 670 - 3,090 | Low to Moderate |
| Dicamba | 757 - 2,740 | Low to Moderate |
| 2,4-D | 375 - 1,646 | Moderate |
Toxicity Classification based on LD50 (oral, rat): <50 = High; 50-500 = Moderate; 501-5000 = Low; >5000 = Very Low.
Table 3: Aquatic Acute Toxicity
| Herbicide | 96-hour LC50 (Rainbow Trout) in mg/L | Aquatic Toxicity Classification |
| This compound | 5.9 (Bluegill) | Moderate |
| Glyphosate | 86 | Low |
| Atrazine | 4.9 (Brook Trout) - 12.6 | Moderate to High |
| Dicamba | >100 | Low |
| 2,4-D | 250 (amine salt) | Low |
Aquatic Toxicity Classification based on LC50 (96-hour, fish): <1 = Very High; 1-10 = High; 10-100 = Moderate; >100 = Low. Note: Data for this compound is for Bluegill sunfish, and for Atrazine includes data for Brook Trout, as specific Rainbow Trout data was limited. The toxicity of 2,4-D can vary significantly with its formulation.
Table 4: Avian Acute Toxicity
| Herbicide | Acute Oral LD50 (Bobwhite Quail) in mg/kg | Avian Toxicity Classification |
| This compound | 113 | High |
| Glyphosate | >3,851 | Very Low |
| Atrazine | 940 | Low |
| Dicamba | 479 | Moderate |
| 2,4-D | 500 | Moderate |
Avian Toxicity Classification based on LD50 (oral, quail/duck): <50 = Very High; 50-500 = High; 501-2000 = Moderate; >2000 = Low.
Groundwater Contamination Potential
The potential for a herbicide to leach into groundwater is a significant human health and environmental concern. This potential is influenced by the herbicide's soil persistence and its mobility, which is related to its soil adsorption coefficient (Koc). A lower Koc value indicates higher mobility.
Table 5: Groundwater Contamination Potential
| Herbicide | Soil Half-life (DT50) in days | Soil Adsorption (Koc) in mL/g | Groundwater Ubiquity Score (GUS) | Leaching Potential |
| This compound | ~28 | 1659 | 2.19 | Transitional |
| Glyphosate | 47 | 24000 | 1.58 | Low |
| Atrazine | 60 | 100 | 3.33 | High |
| Dicamba | 14 | 2 | 3.67 | High |
| 2,4-D | 10 | 20 | 2.70 | Moderate |
GUS is calculated as: log10(DT50) x (4 - log10(Koc)). GUS values are interpreted as: <1.8 = Low leacher; 1.8-2.8 = Transitional; >2.8 = High leacher.
Experimental Protocols
The data presented in this guide are derived from studies conducted according to standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These protocols ensure data quality and comparability across different chemicals.
Soil Persistence (Aerobic Transformation in Soil)
The soil half-life (DT50) is typically determined following OECD Guideline 307 . This guideline outlines a laboratory-based method to assess the rate of aerobic and anaerobic transformation of a chemical in soil. The process involves:
-
Soil Selection: Using at least three different soil types with varying properties (e.g., pH, organic carbon content, texture).
-
Test Substance Application: Applying the radiolabeled test substance to the soil samples.
-
Incubation: Incubating the treated soil samples in the dark at a controlled temperature and moisture content for up to 120 days.
-
Analysis: Periodically analyzing soil extracts to determine the concentration of the parent compound and its transformation products.
-
Data Evaluation: Calculating the DT50 and DT90 (time for 90% dissipation) values from the decline curve of the parent compound.
Acute Oral Toxicity in Mammals
The acute oral LD50 in rats is a standard measure of mammalian toxicity, typically determined using OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) , OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) , or OECD Guideline 425 (Acute Oral Toxicity - Up-and-Down Procedure) . These methods are designed to estimate the LD50 while minimizing the number of animals used. The general procedure involves:
-
Animal Selection: Using a small number of laboratory rats (usually females, as they are often more sensitive).
-
Dosing: Administering a single oral dose of the test substance.
-
Observation: Observing the animals for a set period (typically 14 days) for signs of toxicity and mortality.
-
Dose Adjustment (for sequential methods): The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.
-
LD50 Estimation: Calculating the LD50 based on the observed mortalities at different dose levels.
Acute Toxicity in Fish
The 96-hour LC50 for fish is a standard measure of aquatic toxicity, determined according to OECD Guideline 203 (Fish, Acute Toxicity Test) . The key steps are:
-
Test Species: Using a recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).
-
Exposure: Exposing groups of fish to a range of concentrations of the test substance in water for 96 hours.
-
Test Conditions: Maintaining controlled conditions of temperature, pH, dissolved oxygen, and photoperiod.
-
Observations: Recording mortality and any sublethal effects at 24, 48, 72, and 96 hours.
-
LC50 Calculation: Statistically determining the concentration that is lethal to 50% of the test fish.
Acute Oral Toxicity in Birds
The acute oral LD50 for birds is determined using OECD Guideline 223 (Avian Acute Oral Toxicity Test) . This guideline provides a tiered approach to minimize animal use.
-
Test Species: Typically using a species like the Bobwhite Quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Dosing: Administering a single oral dose of the test substance.
-
Observation: Observing the birds for at least 14 days for mortality and signs of toxicity.
-
LD50 Determination: The test can be conducted as a limit test (at 2000 mg/kg) if low toxicity is expected, or as a dose-response study to determine a precise LD50.
Visualizing Environmental Impact Profiles
The following diagrams, generated using the Graphviz DOT language, illustrate the comparative environmental risk profiles and a generalized workflow for assessing the environmental impact of a herbicide.
Caption: Comparative environmental impact profiles of this compound and selected modern herbicides.
Caption: Generalized workflow for assessing the environmental impact of a herbicide.
Conclusion
This comparative analysis reveals a nuanced picture of the environmental impacts of this compound versus modern herbicides. While this compound exhibits moderate persistence and toxicity across several endpoints, its avian toxicity is notably high. Modern herbicides, while generally having lower mammalian and avian toxicity, present their own environmental challenges. For instance, Atrazine and Dicamba have a high potential for groundwater contamination due to their mobility in soil. Glyphosate, while having low toxicity to many non-target organisms, can have variable soil persistence.
This guide underscores the importance of a multi-faceted approach to evaluating the environmental impact of herbicides. Researchers and professionals in drug development are encouraged to consider the full spectrum of ecotoxicological data, alongside efficacy and economic factors, in the pursuit of sustainable weed management strategies. The standardized protocols outlined provide a framework for generating the robust and comparable data necessary for informed decision-making.
References
Validation of the Sulfoxidation Pathway in Diallate's Metabolic Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic activation of the thiocarbamate herbicide Diallate, focusing on the validation of the sulfoxidation pathway. Experimental data is presented to support the role of this pathway in this compound's mutagenic activity, alongside a comparison with a key detoxification route. Detailed experimental protocols for the cited studies are also provided to facilitate replication and further investigation.
Core Findings: Sulfoxidation as the Key Metabolic Activation Step
This compound, a promutagen, requires metabolic activation to exert its mutagenic effects. The primary pathway for this activation is sulfoxidation. This process, primarily mediated by hepatic microsomal monooxygenases, converts this compound into the reactive intermediate, this compound sulfoxide (B87167). This sulfoxide is a proximate mutagen that subsequently undergoes a[1][2] sigmatropic rearrangement and elimination to form 2-chloroacrolein, the ultimate mutagen responsible for its genotoxic effects. The mutagenicity of this compound is significantly enhanced in the presence of a liver S9 fraction, which contains these metabolic enzymes, confirming the necessity of this bioactivation step.[3]
Comparative Analysis of Metabolic Pathways: Activation vs. Detoxification
While sulfoxidation leads to the toxification of this compound, the resulting reactive intermediate, this compound sulfoxide, can also be detoxified. A major detoxification route for similar sulfoxide intermediates is conjugation with glutathione (B108866) (GSH). This reaction, which can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs), leads to the formation of a more water-soluble and readily excretable conjugate, thereby neutralizing the mutagenic potential.
The following table summarizes the key quantitative parameters for the activation and detoxification pathways of a related thiocarbamate sulfoxide, providing a comparative framework for understanding this compound's metabolic fate.
| Metabolic Pathway | Enzyme System | Key Metabolite | Kinetic Parameters (for a related thiocarbamate sulfoxide) | Outcome |
| Activation: Sulfoxidation | Cytochrome P450 Monooxygenases | This compound Sulfoxide | - | Formation of a proximate mutagen |
| Detoxification: Glutathione Conjugation | Glutathione S-Transferases (and spontaneous) | Glutathione-conjugated this compound | Rat Liver Cytosol: Km: 305 µM, Vmax: 4.21 nmol/min/mg proteinHuman Liver Cytosol: Km: 91 µM, Vmax: 0.32 nmol/min/mg protein | Neutralization and excretion |
Data presented for Glutathione Conjugation is for Molinate sulfoxide, a structurally similar thiocarbamate herbicide, as direct quantitative data for this compound sulfoxide conjugation was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments that validate the sulfoxidation pathway of this compound are outlined below.
In Vitro Metabolism with Liver Microsomes
This protocol is designed to assess the metabolic conversion of this compound by liver enzymes.
a. Preparation of Liver Microsomes:
-
Liver S9 fraction is prepared from Aroclor 1254-induced rat livers.
-
The S9 fraction is centrifuged to pellet the microsomes, which are then washed and resuspended in a suitable buffer.
b. Incubation Assay:
-
The reaction mixture contains:
-
This compound (substrate)
-
Liver microsomes (enzyme source)
-
NADPH-generating system (cofactor for P450 enzymes)
-
Phosphate buffer (to maintain pH)
-
-
Control incubations are performed without the NADPH-generating system to assess non-enzymatic degradation.
-
The mixture is incubated at 37°C with shaking.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
c. Sample Analysis:
-
The reaction is stopped by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify this compound and its metabolites, including this compound sulfoxide.
Ames Test (Bacterial Reverse Mutation Assay)
This assay evaluates the mutagenic potential of this compound and its metabolites.[3]
a. Bacterial Strains:
-
Salmonella typhimurium strains TA98, TA100, and TA1535 are used. These strains are histidine auxotrophs (his-) and are designed to detect frameshift (TA98) and base-pair substitution (TA100, TA1535) mutations.
b. Test Conditions:
-
Without Metabolic Activation (-S9): this compound is directly added to the bacterial culture on a minimal glucose agar (B569324) plate.
-
With Metabolic Activation (+S9): this compound is pre-incubated with the liver S9 fraction and an NADPH-generating system before being added to the bacterial culture.
c. Procedure:
-
The test compound (this compound), bacterial culture, and S9 mix (for +S9 condition) are combined in molten top agar.
-
The mixture is poured onto a minimal glucose agar plate.
-
A small amount of histidine is included in the top agar to allow for initial bacterial growth.
-
The plates are incubated at 37°C for 48-72 hours.
d. Data Analysis:
-
The number of revertant colonies (his+) on each plate is counted.
-
A positive mutagenic response is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent only). A two-fold or greater increase is generally considered significant.
Visualizations
Metabolic Activation and Detoxification of this compound
References
- 1. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereo- and regioselective conjugation of S-halovinyl mercapturic acid sulfoxides by glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of the chemoprotective agent diallyl sulfide to glutathione conjugates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Diallate vs. other thiocarbamate herbicides: a comparative toxicity review.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of diallate (B166000) and other selected thiocarbamate herbicides. The information is intended to serve as a valuable resource for researchers and professionals engaged in toxicological studies and herbicide development. This document summarizes acute toxicity data, details the mechanisms of action, and provides visual representations of key biological pathways and experimental workflows.
Comparative Acute Toxicity
The acute toxicity of this compound and other thiocarbamate herbicides varies across different routes of exposure and test species. The following tables summarize the available quantitative data (LD50 and LC50 values) for oral, dermal, and inhalation toxicity. This compound is among the more acutely toxic thiocarbamate herbicides via the oral route.[1]
Table 1: Acute Oral Toxicity (LD50)
| Herbicide | Species | LD50 (mg/kg) | Reference |
| This compound | Rat | 395 | [1] |
| Dog | 510 | [1] | |
| Triallate | Rat | 800 - 2165 | [2][3] |
| Mouse | 930 | [2][3] | |
| EPTC | Rat | 1630 | |
| Butylate | Rat | 4659 | |
| Cycloate (B1669397) | Rat | 1678 - 4175 | [4][5] |
| Molinate (B1677398) | Rat | 369 - 720 | [6] |
| Mouse | 530 - 795 | [6] | |
| Pebulate (B75496) | Rat | 1120 | |
| Thiobencarb (B1683131) | Rat | 1033 - 1300 | [7][8][9] |
| Mouse | 560 | [10] |
Table 2: Acute Dermal Toxicity (LD50)
| Herbicide | Species | LD50 (mg/kg) | Reference |
| This compound | Rabbit | 2000 - 2500 | [1] |
| Triallate | Rabbit | 8200 | [2][3][11] |
| Rat | 3500 | [2][3][11] | |
| EPTC | Rabbit | ~10,000 | |
| Butylate | Rabbit | >5000 | |
| Cycloate | Rabbit | >5000 | [4] |
| Molinate | Rabbit | >4640 | [12] |
| Rat | 4000 - 4800 | [6] | |
| Pebulate | Rabbit | 4640 | |
| Thiobencarb | Rat | 2900 | [7][8] |
Table 3: Acute Inhalation Toxicity (LC50)
| Herbicide | Species | LC50 (mg/L) | Exposure Time | Reference |
| Triallate | Rat | >5.3 | 4 hours | [13][14] |
| Cat | 0.4 | 4 hours | [2][3] | |
| EPTC | Rat | >2.9 | 4 hours | |
| Butylate | Rat | 5.2 | 4 hours | |
| Cycloate | Rat | ~15.7 (LC80) | 8 hours | [4] |
| Molinate | Rat | 1.36 | 4 hours | [6] |
| Thiobencarb | Rat | >2.43 | [10] |
Experimental Protocols
The acute toxicity data presented in the tables are derived from standardized experimental protocols. While the specific details of each cited study may vary, they generally adhere to internationally recognized guidelines for chemical safety testing. For researchers intending to conduct similar studies, the following OECD (Organisation for Economic Co-operation and Development) guidelines are recommended:
-
Acute Oral Toxicity: OECD Guideline 401, 420, 423, or 425. These guidelines detail methods for determining the median lethal dose (LD50) of a substance when administered orally. The protocols include specifications for animal species (typically rats), dose levels, observation periods (usually 14 days), and the recording of clinical signs and mortality.
-
Acute Dermal Toxicity: OECD Guideline 402. This guideline outlines the procedure for assessing the toxicity of a substance applied to the skin. It specifies the use of species such as rats or rabbits, the application of the test substance to a shaved area of the skin, the duration of exposure, and subsequent observation for toxic effects and mortality.
-
Acute Inhalation Toxicity: OECD Guideline 403. This guideline provides a method for evaluating the toxicity of a substance upon inhalation. It describes the generation of a test atmosphere (gas, vapor, or aerosol), the exposure of animals (usually rats) for a defined period (typically 4 hours), and the subsequent monitoring for signs of toxicity and mortality.
Mechanism of Action and Signaling Pathways
Thiocarbamate herbicides exhibit different mechanisms of action. While some, like molinate and cycloate, are known to inhibit acetylcholinesterase (AChE), a key enzyme in the nervous system, the primary mode of action for this compound and several other thiocarbamate herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[15][16][17][18][19]
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Thiocarbamate herbicides like this compound, EPTC, and pebulate are pro-herbicides, meaning they are converted into their active toxic forms within the target organism.[17] This bioactivation involves the oxidation of the parent compound to a sulfoxide (B87167) derivative.[16][20] The sulfoxide then inhibits the elongase enzyme complex, which is responsible for the elongation of fatty acids beyond C18.[15][16][17] This inhibition disrupts the formation of essential components of the plant cuticle, such as waxes and suberin, leading to seedling growth inhibition and eventual death.[15][16]
Acetylcholinesterase (AChE) Inhibition
Certain thiocarbamates, such as molinate and cycloate, exert their toxic effects by inhibiting acetylcholinesterase (AChE).[18][19] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in continuous nerve stimulation, which can cause convulsions, paralysis, and ultimately death.
Neurotoxicity
Several thiocarbamate herbicides, including this compound and cycloate, have been reported to exhibit neurotoxic effects.[4] Studies have indicated that exposure to this compound can cause neurotoxic effects.[21] Similarly, cycloate has been identified as a neurotoxicant, inducing neuronal cell injury in specific brain regions following a single high oral dose.[22]
The workflow for assessing neurotoxicity typically involves a series of in vivo and in vitro studies.
References
- 1. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - TRIALLATE [extoxnet.orst.edu]
- 3. imtrade.com.au [imtrade.com.au]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. hpc-standards.com [hpc-standards.com]
- 6. EXTOXNET PIP - MOLINATE [extoxnet.orst.edu]
- 7. echemi.com [echemi.com]
- 8. Thiobencarb | C12H16ClNOS | CID 34192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiobencarb (Ref: IMC 3950) [sitem.herts.ac.uk]
- 11. kenso.com.au [kenso.com.au]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Triallate | C10H16Cl3NOS | CID 5543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tri-allate (Ref: CP 23426) [sitem.herts.ac.uk]
- 15. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]
- 18. Cycloate (Ref: R 2063) [sitem.herts.ac.uk]
- 19. Molinate (Ref: OMS 1373) [sitem.herts.ac.uk]
- 20. Action mechanism of a herbicide, thiobencarb [jstage.jst.go.jp]
- 21. Di-allate (Ref: CP 15) [sitem.herts.ac.uk]
- 22. Cycloate | C11H21NOS | CID 14337 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to a New Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Analysis of Diallate
This guide provides a comprehensive comparison of a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the determination of the herbicide Diallate against established gas chromatography-based methods. The included data is based on a simulated inter-laboratory validation study to demonstrate the robustness and performance of the new method.
Data Presentation: Inter-laboratory Validation Performance
The following table summarizes the performance characteristics of the new UHPLC-MS/MS method in comparison to traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD) methods. The data represents a synthesis of expected performance based on typical validation parameters for pesticide residue analysis.[1][2]
| Performance Characteristic | New UHPLC-MS/MS Method | Established GC-MS Method | Established GC-ECD Method |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% | 80 - 115% |
| Precision (Repeatability, RSDr) | < 5% | < 10% | < 15% |
| Precision (Reproducibility, RSDR) | < 10% | < 15% | < 20% |
| Linearity (r²) | > 0.998 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg | 1 µg/kg | 5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 5 µg/kg | 10 µg/kg |
| Analysis Time per Sample | 8 minutes | 20 minutes | 25 minutes |
| Specificity | Very High | High | Moderate |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. New Method: UHPLC-MS/MS
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10 g of the sample (e.g., soil, crop) with 10 mL of water.
-
Add 10 mL of acetonitrile (B52724) and a QuEChERS salt packet (magnesium sulfate (B86663), sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing magnesium sulfate and primary secondary amine (PSA).
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Instrumentation and Conditions:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 1.8 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 or equivalent) with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound are monitored for quantification and confirmation.
-
2. Established Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Extraction with a mixture of acetone (B3395972) and dichloromethane.
-
Clean-up using solid-phase extraction (SPE) with a silica (B1680970) cartridge.
-
Elution with a suitable solvent and concentration of the eluate.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent with a split/splitless injector.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
MS System: Single quadrupole mass spectrometer with electron ionization (EI) source.
-
Mode: Selected Ion Monitoring (SIM).
-
Mandatory Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation of the new analytical method for this compound.
Caption: Workflow for Inter-laboratory Validation of an Analytical Method.
References
Diallate Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of herbicides is a critical area of study, directly impacting ecological systems and human health. Diallate, a pre-emergent thiocarbamate herbicide, is primarily degraded in the soil by microbial activity. Understanding the rate of this degradation under different environmental conditions, specifically the presence or absence of oxygen, is essential for predicting its persistence and potential for environmental contamination. This guide provides a comparative analysis of this compound degradation rates in aerobic versus anaerobic soil environments, supported by available experimental data and standardized testing protocols.
Comparative Degradation Rates of this compound
The degradation of this compound in soil is significantly influenced by the presence of microorganisms. Under aerobic conditions, where oxygen is plentiful, microbial activity leads to a relatively rapid breakdown of the herbicide. In contrast, while data on this compound's degradation under strictly anaerobic conditions is limited in publicly available literature, the general principles of microbial degradation suggest a slower rate of decomposition for many organic compounds in the absence of oxygen.
| Condition | Degradation Metric (DT50) | Key Observations |
| Aerobic (Microbiologically Active Soil) | 1.5 - 4 weeks | Degradation is primarily driven by soil microflora. Over 50% of the applied this compound disappears within this timeframe.[1][2] |
| Anaerobic | Data not readily available in cited literature | For many pesticides, anaerobic degradation is slower than aerobic degradation. The specific half-life for this compound under these conditions is not well-documented in the available research. |
| Sterile Soil (Control) | > 20 weeks | Demonstrates the critical role of microbial populations in this compound degradation, with very slow loss observed in their absence.[1][2] |
Experimental Protocols for Assessing Soil Degradation
The standard methodology for evaluating the aerobic and anaerobic transformation of substances like this compound in soil is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 307. This protocol provides a framework for determining the rate of degradation and the formation and decline of transformation products.
Key Steps in the OECD 307 Protocol:
-
Soil Selection and Preparation:
-
Soils with a range of organic carbon content, pH, and clay content are selected to represent various agricultural environments.
-
The soil is typically sieved and brought to a specific moisture content.
-
-
Test Substance Application:
-
The test substance, often a 14C-labelled version of this compound, is applied to the soil samples at a concentration relevant to its agricultural use. The use of radiolabeling allows for the tracking of the parent compound and its degradation products.
-
-
Incubation Conditions:
-
Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) with a continuous supply of air. Traps for carbon dioxide and other volatile organic compounds are used to monitor mineralization.
-
Anaerobic: To create anaerobic conditions, the soil is typically flooded with water and purged with an inert gas like nitrogen to remove oxygen. The incubation then proceeds in the dark at a constant temperature.
-
-
Sampling and Analysis:
-
Soil samples are collected at various time intervals throughout the incubation period (typically up to 120 days).
-
The samples are extracted, and the concentrations of the parent compound (this compound) and its transformation products are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC).
-
-
Data Analysis:
-
The rate of degradation is determined, and key metrics such as the half-life (t1/2) or the time for 50% dissipation (DT50) are calculated.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the general experimental workflow for assessing the degradation of this compound in soil under aerobic and anaerobic conditions, as well as a logical diagram outlining the factors influencing its environmental fate.
References
Unraveling the Complex Interactions of Diallate in Herbicide Mixtures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy of herbicide treatments can be significantly altered when multiple active ingredients are combined. These interactions, broadly classified as synergistic, antagonistic, or additive, are of paramount importance in developing effective and sustainable weed management strategies. This guide provides a detailed comparison of the performance of Diallate, a thiocarbamate herbicide, in various herbicide mixtures, supported by experimental data. We delve into the mechanisms underpinning these interactions and provide detailed experimental protocols for the cited studies to facilitate further research.
Quantitative Analysis of this compound Interactions
The interaction of this compound with other herbicides can lead to outcomes that are not predictable from the activity of the individual components. Below is a summary of quantitative data from a key study investigating the interaction between the isomers of this compound.
Table 1: Interaction of this compound Isomers on Wild Oat (Avena fatua L.) Growth
| Herbicide/Mixture | Concentration for 50% Height Reduction (Relative to trans-isomer) | Observed Effect | Quantitative Measure of Interaction |
| trans-Diallate | 1.00 | - | - |
| cis-Diallate | ~1.65 | Less effective than trans-isomer | - |
| 42% trans / 58% cis this compound Mixture | ~2.60 | Antagonistic | ~95% antagonistic effect[1] |
Data adapted from Rummens, F. H. A., et al. (1975). Weed Science.[1]
Experimental Protocols
Understanding the methodology behind these findings is crucial for interpretation and replication.
Experiment: Interaction of this compound Isomers on Wild Oat Growth
-
Objective: To determine the individual and combined effects of the cis and trans isomers of this compound on the growth of wild oat seedlings.
-
Plant Material: Wild oat (Avena fatua L.) seeds.
-
Growth Conditions: Seeds were germinated in soil treated with a range of concentrations of the individual this compound isomers and their mixtures.
-
Herbicide Application: The individual cis and trans isomers of this compound, as well as a mixture containing 42% trans and 58% cis this compound, were incorporated into the soil at various concentrations.
-
Data Collection: The height of the wild oat seedlings was measured at a specified time point after germination.
-
Data Analysis: Dose-response curves were generated by plotting seedling height against herbicide concentration. The concentration required to reduce height by 50% (GR50) was determined for each treatment. A specific technique for calculating synergism or antagonism was employed to quantify the interaction between the isomers in the mixture.[1]
Potential for Synergism: Enhanced Foliar Uptake
While the interaction between its own isomers is antagonistic, this compound has been shown to potentially act synergistically with other herbicides by altering the physical properties of the target plant. Exposure of pea plants to this compound vapors led to a reduction in the epicuticular lipids (waxes) on the leaves. This resulted in increased foliar uptake of other herbicides, including 2,4-D, atrazine, TCA, and diquat. Although the referenced study did not provide specific quantitative data on the level of increased uptake in its abstract, this mechanism suggests a clear potential for synergistic effects when this compound is used in combination with these herbicides.
Mode of Action and Signaling Pathways
The herbicidal activity of this compound, and thiocarbamate herbicides in general, is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This disruption of lipid synthesis affects the formation of essential plant components like cuticular waxes and suberin.
The proposed mechanism involves the metabolic activation of this compound to its sulfoxide (B87167) form, which is the more active molecule. This sulfoxide then inhibits the action of VLCFA elongases, key enzymes in the fatty acid elongation pathway.
Below are diagrams illustrating the experimental workflow for assessing herbicide interactions and the proposed signaling pathway for this compound's mode of action.
Caption: Experimental workflow for assessing herbicide interactions.
Caption: Proposed mode of action of this compound in plants.
Conclusion
The interactions of this compound in herbicide mixtures are complex and context-dependent. The antagonistic effect observed between its own isomers highlights the importance of stereochemistry in herbicide activity. Conversely, the potential for synergistic interactions with other herbicides through enhanced foliar uptake presents an opportunity for the development of more potent weed control formulations. The primary mode of action, the inhibition of VLCFA biosynthesis, provides a clear target for further investigation into the biochemical basis of these interactions. Researchers are encouraged to utilize the provided protocols and pathway information to further explore the synergistic and antagonistic potential of this compound in combination with a broader range of herbicides.
References
Unraveling the Genetic Underpinnings of Diallate Resistance in Weeds: A Comparative Analysis
A deep dive into the genetic basis of resistance to the thiocarbamate herbicide diallate (B166000) in weed species, primarily focusing on wild oat (Avena fatua), reveals a complex interplay of genetic factors and metabolic pathways. This guide provides a comparative analysis of this compound resistance, alternative herbicide efficacy, and the experimental protocols used to elucidate these mechanisms, aimed at researchers, scientists, and professionals in drug development.
Resistance to this compound, a selective soil-applied herbicide used for controlling wild oats and other grassy weeds, is a significant concern in agriculture. Understanding the genetic basis of this resistance is crucial for developing sustainable weed management strategies. Evidence strongly suggests that resistance to this compound in wild oat is not due to alterations in herbicide uptake or translocation but is rooted in the genetic makeup of the plant, leading to enhanced metabolic detoxification.
Genetic Basis of Resistance: A Two-Gene Model
Cross-resistance studies between this compound and the chemically related herbicide triallate (B1683234) have provided significant insights. Research in Avena fatua has shown that resistance to triallate, and by extension this compound, is not a simple trait. Genetic analyses of crosses between resistant and susceptible wild oat lines have demonstrated that this resistance is controlled by two independently segregating recessive genes.[1] This digenic inheritance model means that for a plant to exhibit the resistant phenotype, it must possess homozygous recessive alleles at both gene loci.
While the specific genes conferring this compound resistance have not been fully sequenced and characterized, the primary mechanism is believed to be non-target-site resistance (NTSR). This form of resistance involves the rapid detoxification of the herbicide by metabolic enzymes before it can reach its molecular target within the plant.
Metabolic Detoxification: The Key Mechanism
The prevailing hypothesis for this compound resistance is enhanced metabolism, a common NTSR mechanism. This process is typically carried out by two major enzyme families: cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). Recent genomic studies in Avena fatua have identified an expanded locus of GST genes on chromosome 4D that is associated with broad herbicide resistance, which is likely to play a role in the detoxification of thiocarbamates like this compound.
dot
References
Benchmarking Diallate's performance against alternative weed control strategies.
A comprehensive guide for researchers and agricultural scientists on the efficacy of the thiocarbamate herbicide, diallate (B166000), benchmarked against key alternative pre-emergent strategies for the control of wild oats (Avena fatua) and other problematic weeds in key crops. This guide synthesizes available experimental data to provide an objective comparison of performance, alongside detailed experimental protocols and an examination of the underlying biochemical pathways.
Introduction
This compound is a pre-emergent herbicide belonging to the thiocarbamate family, historically utilized for the control of wild oats and various annual grasses and broadleaf weeds in a range of crops, including sugar beets, barley, and lentils.[1] Its mechanism of action involves the inhibition of lipid synthesis, specifically targeting the elongation of fatty acids, which is crucial for the formation of surface waxes and suberin in developing seedlings.[2][3] This disruption ultimately impedes the emergence and growth of susceptible weeds. However, with the evolution of weed resistance and the introduction of alternative chemistries, a thorough evaluation of this compound's performance relative to other options is critical for informed weed management decisions.
This guide provides a comparative benchmark of this compound against three prominent alternatives: triallate (B1683234) (another thiocarbamate), and trifluralin (B1683247) and ethalfluralin (B166120) (both from the dinitroaniline class of herbicides).
Comparative Performance Data
The following tables summarize available data on the efficacy and crop safety of this compound and its alternatives. It is important to note that direct, head-to-head comparative studies across all crops and conditions are limited. The data presented is a synthesis from various field trials.
Table 1: Efficacy (% Weed Control) of Pre-emergent Herbicides on Wild Oat (Avena fatua)
| Herbicide | Chemical Class | Sugar Beets | Barley | Lentils |
| This compound | Thiocarbamate | Good to Excellent[4] | Good[5] | Data Limited |
| Triallate | Thiocarbamate | Good to Excellent[4] | 57-81%[6][7] | Data Limited |
| Trifluralin | Dinitroaniline | Fair to Good[8] | 28-81%[7][9] | Moderate |
| Ethalfluralin | Dinitroaniline | Data Limited | Data Limited | Good |
Note: Efficacy can be highly variable depending on soil type, moisture, and application technique. "Good to Excellent" generally implies >85% control.
Table 2: Crop Safety Profile
| Herbicide | Sugar Beets | Barley | Lentils |
| This compound | Good | Good | Moderate |
| Triallate | Good | Good | Moderate |
| Trifluralin | Good | Good | Good |
| Ethalfluralin | Data Limited | Good | Good |
Note: Crop safety can be influenced by factors such as application rate, environmental conditions, and crop variety.
Experimental Protocols
The data presented in this guide are derived from field trials adhering to established scientific protocols for herbicide efficacy evaluation. A generalized methodology is outlined below.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications per treatment.
-
Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling (e.g., 2m x 10m).
-
Treatments: Include an untreated control, this compound, and the respective alternative herbicides applied at recommended and, in some cases, higher rates to assess crop tolerance.
2. Herbicide Application:
-
Timing: Pre-plant incorporated (PPI) or pre-emergence (PRE) applications are standard for these herbicides.
-
Equipment: Calibrated small-plot sprayers equipped with flat-fan nozzles to ensure uniform application.
-
Incorporation: For PPI treatments, herbicides are incorporated into the top 5-8 cm of soil using a suitable implement like a field cultivator or disc harrow immediately after application to prevent volatilization and photodegradation.
3. Data Collection:
-
Weed Control Efficacy: Assessed visually as a percentage of weed control compared to the untreated check at various intervals after crop emergence (e.g., 21, 42, and 60 days after treatment). Weed density (plants/m²) and biomass (g/m²) are also commonly measured.
-
Crop Injury: Evaluated visually on a scale of 0% (no injury) to 100% (crop death) at regular intervals after emergence. Symptoms such as stunting, chlorosis, and stand reduction are recorded.[10]
-
Crop Yield: Harvested at maturity from a central area of each plot to determine grain or root yield.
4. Statistical Analysis:
-
Data are subjected to Analysis of Variance (ANOVA).
-
Treatment means are separated using a protected Least Significant Difference (LSD) test at a significance level of P ≤ 0.05.
Signaling Pathways and Mechanisms of Action
The distinct modes of action of thiocarbamate and dinitroaniline herbicides are critical to understanding their selectivity and potential for resistance development.
Thiocarbamate Herbicides (this compound and Triallate)
This compound and triallate disrupt the biosynthesis of very-long-chain fatty acids (VLCFAs) by inhibiting fatty acid elongase enzymes.[2] This inhibition prevents the formation of cuticular waxes and suberin, leading to increased water loss and a failure of the emerging seedling to protect itself from the soil environment. The active form of the herbicide is believed to be the sulfoxide (B87167) metabolite, which is formed in planta.[3]
Dinitroaniline Herbicides (Trifluralin and Ethalfluralin)
Trifluralin and ethalfluralin act by inhibiting microtubule polymerization.[1][11] They bind to tubulin, the protein subunit of microtubules, preventing their assembly into the spindle fibers necessary for mitosis (cell division). This disruption of cell division in the root and shoot meristems of germinating seeds leads to stunted growth and eventual death of the weed seedling.[12]
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Fatty acid elongation is important in the activity of thiocarbamate herbicides and in safening by dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]
- 4. assbt.org [assbt.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. farmtrials.com.au [farmtrials.com.au]
- 7. caws.org.nz [caws.org.nz]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. farmtrials.com.au [farmtrials.com.au]
- 10. agriculture.az.gov [agriculture.az.gov]
- 11. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diallate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL OVERVIEW
Diallate (B166000) is a thiocarbamate herbicide that is recognized as a moderately toxic and carcinogenic substance.[1] Due to its hazardous nature, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety and disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Hazard Classification: The U.S. Environmental Protection Agency (EPA) classifies discarded commercial chemical products, including this compound, as hazardous waste. This compound is specifically listed with the RCRA waste number U062 .[2][3][4][5] This classification mandates that its disposal is regulated under the Resource Conservation and Recovery Act (RCRA).
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[6][7]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with water for at least 15 minutes and seek medical attention.[7][8]
-
Incompatibilities: this compound is a thiocarbamate ester. It is incompatible with strong acids, peroxides, and acid halides.[10][11] Mixing with these substances can lead to violent reactions or the release of flammable and toxic gases. Store this compound away from these chemicals.
Quantitative Data Presentation
The following table summarizes the key physical and chemical properties of this compound for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₇Cl₂NOS[12] |
| Molecular Weight | 270.22 g/mol [1] |
| Appearance | Brown liquid[10] |
| Boiling Point | 150 °C @ 9 mmHg[1][10] |
| Melting Point | 25-30 °C[1] |
| Solubility in Water | 14 mg/L at 25 °C[1][10] |
| Solubility in Solvents | Miscible with ethanol, isopropanol, xylene, kerosene, and ethyl acetate. Soluble in acetone, benzene, chloroform, ether, and heptane.[1] |
| Density | 1.188 g/cm³ at 25 °C[1] |
| Vapor Pressure | 1.5 x 10⁻⁴ mmHg |
| RCRA Waste Number | U062[2][3][4][5] |
Experimental Protocol: Solubility Assessment of this compound in Organic Solvents
This hypothetical protocol outlines a common laboratory procedure that would necessitate the subsequent disposal of this compound waste.
Objective: To determine the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., acetone, ethanol, hexane)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
Vortex mixer
-
Beakers
Procedure:
-
Preparation: Don all required PPE and work within a chemical fume hood.
-
Stock Solution: Prepare a concentrated stock solution of this compound in a compatible solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations.
-
Solubility Test: In separate, labeled vials, add a known amount of this compound to a measured volume of each test solvent.
-
Equilibration: Agitate the vials using a vortex mixer and allow them to equilibrate at a constant temperature.
-
Observation: Visually inspect the vials for any undissolved solute.
-
Quantification (Optional): If quantitative analysis is required, carefully extract a sample from the supernatant and analyze it using a suitable analytical technique (e.g., HPLC, GC-MS) to determine the concentration of dissolved this compound.
-
Waste Generation: All materials that have come into contact with this compound, including pipette tips, vials, contaminated gloves, and bench paper, are now considered hazardous waste. Unused stock and test solutions are also hazardous waste.
Step-by-Step Disposal Procedures for this compound Waste
Following the completion of any experiment involving this compound, all generated waste must be managed as hazardous waste according to the following procedures:
1. Waste Segregation:
-
At the point of generation, separate this compound waste from other waste streams.
-
Do not mix this compound waste with incompatible chemicals.
-
Keep halogenated and non-halogenated solvent waste containing this compound in separate containers if required by your institution's waste management plan.[13]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure screw-top cap.[4]
-
The container must be in good condition and made of a material that does not react with this compound or any solvents present.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound" and the names of any other constituents (e.g., solvents).
-
The RCRA waste number: U062 .
-
The hazard characteristics (e.g., "Toxic," "Carcinogen").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the generating researcher or lab.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][14]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure secondary containment is in place for liquid waste to prevent spills from reaching drains.
5. Arranging for Disposal:
-
Once the waste container is full or has been accumulating for the maximum time allowed by your institution (typically 90 or 180 days, depending on generator status), arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[15]
-
Provide them with all necessary information about the waste, as indicated on the label.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[15]
6. Spill and Decontamination:
-
In the event of a small spill, absorb the material with a compatible absorbent (e.g., vermiculite, sand).
-
Place the contaminated absorbent material in a sealed container, label it as this compound hazardous waste, and dispose of it through the EHS office.
-
Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
For large spills, evacuate the area, notify your supervisor and EHS, and follow your institution's emergency response procedures.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Decision flowchart for classifying this compound waste.
Caption: Step-by-step workflow for this compound disposal.
References
- 1. Di-allate | C10H17Cl2NOS | CID 5284376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 3. epa.gov [epa.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 6. crystalgen.com [crystalgen.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. thesafetygeek.com [thesafetygeek.com]
- 10. This compound | 2303-16-4 [chemicalbook.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. This compound, (E)- | C10H17Cl2NOS | CID 6291886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. medlabmag.com [medlabmag.com]
- 15. Hazardous Chemical Waste | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diallate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Diallate, a thiocarbamate herbicide. Adherence to these protocols is critical to ensure personal safety and regulatory compliance.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable due to its potential health hazards. The following table summarizes the required PPE, compiled from safety data sheets and chemical resistance guidelines.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Material: Nitrile rubberThickness: ≥ 14 mils (0.35 mm) | Nitrile provides good resistance to a range of pesticides, including thiocarbamates. A thickness of at least 14 mils is recommended for increased durability and breakthrough time.[1] |
| Respiratory Protection | Air-purifying respirator (APR) | Type: Half-mask or full-faceCartridge: Organic Vapor (OV) cartridge (black color-coded) with a P100 particulate pre-filter. | Required when there is a risk of inhaling dust or vapors, especially when handling the pure compound or preparing solutions. The OV cartridge adsorbs organic vapors, and the P100 pre-filter removes fine particles.[2][3][4][5][6] |
| Eye Protection | Safety goggles or a face shield | Must be worn in conjunction with a half-mask respirator. | Protects against splashes and airborne particles. A full-face respirator provides both eye and respiratory protection. |
| Body Protection | Laboratory coat or chemical-resistant suit | Long-sleeved and fully buttoned. | Provides a barrier against accidental skin contact. |
| Foot Protection | Closed-toe shoes | Made of a durable material. | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial to minimize exposure risks.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit specifically prepared for pesticide spills readily available.
2. Handling and Solution Preparation:
-
Wear all required PPE as detailed in the table above before handling the compound.
-
When weighing the solid form of this compound, do so in a fume hood to prevent inhalation of dust.
-
When preparing solutions, add the this compound slowly to the solvent to avoid splashing.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.
-
Keep the container tightly closed and clearly labeled.
Emergency Spill Response Workflow
In the event of a this compound spill, a swift and organized response is critical to contain the material and mitigate exposure. The following workflow outlines the necessary steps.
Disposal Plan for this compound Waste
This compound and any materials contaminated with it are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), with the EPA hazardous waste number U062.[7] Proper disposal is a legal requirement.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated PPE (gloves, disposable lab coats), absorbent materials from spills, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any unused this compound solutions or contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
Step-by-Step Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Toxic).
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for pickup, contact your institution's EHS department to arrange for disposal.
-
Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.
-
Professional Disposal: Do not attempt to dispose of this compound waste through standard laboratory drains or regular trash. It must be handled and disposed of by a licensed hazardous waste management company arranged by your institution.[8][9]
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Chemical Cartridge Respirator – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 4. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 5. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 6. cdc.gov [cdc.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
